Si5-N14
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C78H160N6O5Si2 |
|---|---|
分子量 |
1318.3 g/mol |
IUPAC 名称 |
3-[3-[[3-[bis[3-oxo-3-(tetradecylamino)propyl]amino]propyl-dimethylsilyl]oxy-dimethylsilyl]propyl-[3-oxo-3-(tetradecylamino)propyl]amino]-N-tetradecylpropanamide |
InChI |
InChI=1S/C78H160N6O5Si2/c1-9-13-17-21-25-29-33-37-41-45-49-53-63-79-75(85)59-69-83(70-60-76(86)80-64-54-50-46-42-38-34-30-26-22-18-14-10-2)67-57-73-90(5,6)89-91(7,8)74-58-68-84(71-61-77(87)81-65-55-51-47-43-39-35-31-27-23-19-15-11-3)72-62-78(88)82-66-56-52-48-44-40-36-32-28-24-20-16-12-4/h9-74H2,1-8H3,(H,79,85)(H,80,86)(H,81,87)(H,82,88) |
InChI 键 |
QJDZHMBJSTXKDI-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Si5-N14: A Technical Guide to a Novel Siloxane-Incorporated Lipidoid for Lung-Targeted mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological applications of Si5-N14, a novel siloxane-incorporated ionizable cationic lipidoid. This compound has emerged as a promising vehicle for the formulation of lipid nanoparticles (LNPs) designed for the targeted delivery of messenger RNA (mRNA) and other nucleic acid-based therapeutics, with a notable tropism for the lungs. This document details the quantitative characteristics of this compound-formulated LNPs, outlines key experimental protocols for their synthesis and evaluation, and visualizes the proposed mechanisms of action and experimental workflows.
Chemical Structure and Physicochemical Properties
This compound is a complex lipidoid molecule engineered with a siloxane-containing head group and four C14 alkyl chains linked via amide bonds.[1] This unique structure, particularly the incorporation of silicon atoms, imparts distinct properties that enhance its performance as a component of LNP-based drug delivery systems.[1]
The chemical identity of this compound is as follows:
-
IUPAC Name: 3,3',3'',3'''-(((1,1,3,3-tetramethyldisiloxane-1,3-diyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrakis(N-tetradecylpropanamide)
-
Chemical Formula: C78H160N6O5Si2
-
Molecular Weight: 1318.3 g/mol
-
CAS Number: 3006860-57-4
Below is a 2D representation of the this compound chemical structure.
Quantitative Data Summary
The incorporation of this compound into lipid nanoparticles results in distinct physicochemical properties that are crucial for its biological function. The following tables summarize the key quantitative data for this compound and the LNPs formulated with it, as reported in the literature.
Table 1: Physicochemical Properties of this compound Lipidoid
| Property | Value | Method | Reference |
|---|---|---|---|
| Apparent pKa | 6.92 | TNS Assay | [1] |
| Predicted ALogP | Higher than non-siloxane control | Atomic Physiochemical Prediction | [1] |
| Head Radius (R) | 5.169 | Molecular Dynamics Simulation |[1] |
Table 2: Properties of this compound-Formulated Lipid Nanoparticles (LNPs)
| Property | Value | Method | Reference |
|---|---|---|---|
| Hydrodynamic Size | ~90 nm | Dynamic Light Scattering (DLS) | [1] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [1] |
| Zeta Potential (ζ) | ~ -5 mV | Dynamic Light Scattering (DLS) | [1] |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay | [1] |
| Membrane Fluidity (1/P) | 4.87 | Fluorescence Polarization |[1] |
Mechanism of Action: Cellular Uptake and Endosomal Escape
The enhanced efficacy of this compound LNPs in mRNA delivery is attributed to their improved cellular internalization and subsequent escape from the endosome. The siloxane moiety plays a critical role in this process. This compound LNPs are predominantly internalized by immortalized human lung microvascular endothelial cells (iMVECs) through macropinocytosis and lipid raft-mediated endocytosis.[1] The incorporation of the siloxane group leads to a larger amine head radius, which is thought to result in looser lipid packing within the LNP membrane.[1] This increases the membrane fluidity, which facilitates the fusion of the LNP with the endosomal membrane, allowing the encapsulated mRNA to escape into the cytoplasm.[1]
The following diagram illustrates the proposed mechanism for cellular uptake and endosomal escape of this compound LNPs.
Experimental Protocols
This section provides an overview of the methodologies for the synthesis of this compound, the formulation of LNPs, and their in vitro and in vivo evaluation, based on published research.[1]
Synthesis of this compound Lipidoid
This compound is synthesized through a combinatorial approach involving the reaction of a siloxane-containing amine with an amide-bond-based alkylated tail.
Materials:
-
Siloxane amine head group precursor (Si5)
-
N-tetradecylpropenamide (for the C14 alkyl tails)
-
Organic solvents (e.g., methanol, dichloromethane)
-
Purification materials (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
The synthesis is based on the Michael addition reaction.
-
The siloxane amine (Si5) is reacted with N-tetradecylpropenamide in a suitable organic solvent.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 24-48 hours) to ensure completion.
-
The crude product is purified using column chromatography on silica gel to isolate the this compound lipidoid.
-
The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Formulation of this compound Lipid Nanoparticles (LNPs)
This compound LNPs encapsulating mRNA are formulated using a microfluidic mixing technique.
Materials:
-
This compound lipidoid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA (e.g., encoding Firefly Luciferase or Cas9)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare a lipid stock solution in ethanol containing this compound, DSPC, cholesterol, and DMG-PEG 2000 at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare an aqueous solution of mRNA in citrate buffer (pH 4.0).
-
Set up the microfluidic mixing device, with the lipid-ethanol solution in one inlet and the mRNA-aqueous solution in the other.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic) to induce self-assembly of the LNPs.
-
The resulting LNP suspension is collected and dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.
-
The final LNP formulation is sterilized by filtration through a 0.22 µm filter.
In Vitro Characterization and Evaluation
LNP Characterization:
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured by DLS using laser Doppler velocimetry.
-
mRNA Encapsulation Efficiency: Determined using a Quant-iT RiboGreen RNA assay, comparing fluorescence before and after LNP lysis with a detergent (e.g., Triton X-100).
Cellular Uptake and Transfection Efficiency:
-
Culture target cells (e.g., iMVECs or GFP-expressing HepG2 cells) in appropriate media.
-
Treat the cells with this compound LNPs encapsulating a reporter mRNA (e.g., Cy5-labeled mRNA for uptake studies, or luciferase/Cas9 mRNA for functional assays) at various concentrations.
-
For uptake studies: After a specified incubation time, analyze the cells by flow cytometry to quantify the percentage of Cy5-positive cells.
-
For transfection efficiency: 24-48 hours post-transfection, lyse the cells and measure luciferase activity using a luminometer, or quantify GFP knockout by flow cytometry for Cas9/sgRNA delivery.
Hemolysis Assay (for membrane disruption):
-
Prepare a suspension of red blood cells (RBCs).
-
Incubate the RBCs with different concentrations of this compound LNPs at both physiological pH (7.4) and endosomal pH (5.5).
-
Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release, which indicates RBC lysis.
In Vivo Evaluation in Animal Models
The following workflow outlines a typical in vivo study to assess the biodistribution and efficacy of this compound LNPs.
Procedure:
-
Animal Model: Use appropriate mouse strains (e.g., C57BL/6J for biodistribution, transgenic GFP mice for gene editing studies). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]
-
Administration: Administer this compound LNPs systemically, typically via intravenous (tail vein) injection, at a specified mRNA dose (e.g., 0.3-0.5 mg/kg).[1]
-
Biodistribution:
-
At a set time point (e.g., 6 hours) after injection of luciferase mRNA LNPs, perform whole-body imaging using an in vivo imaging system (IVIS).[1]
-
Harvest organs (liver, lungs, spleen, heart, kidneys), and perform ex vivo imaging to quantify luciferase expression in each organ.[1]
-
For quantification of the lipidoid itself, tissues can be processed for mass spectrometry analysis to determine the concentration of this compound.[1]
-
-
Gene Editing Efficacy:
-
In transgenic GFP mice, administer this compound LNPs co-encapsulating Cas9 mRNA and an sgRNA targeting GFP. A multi-dose regimen may be employed.[1]
-
After a set period following the final dose, harvest the lungs.
-
Prepare single-cell suspensions from the lung tissue and analyze by flow cytometry to determine the percentage of GFP-negative (edited) cells in different cell populations (e.g., endothelial and epithelial cells).[1]
-
Perform immunostaining on lung tissue sections to visualize GFP knockout in specific cell types.[1]
-
Conclusion
This compound represents a significant advancement in the field of ionizable lipidoids for nucleic acid delivery. Its novel siloxane-based structure confers advantageous physicochemical properties to lipid nanoparticles, leading to enhanced cellular uptake and endosomal escape, particularly in lung endothelial cells. The data and protocols summarized in this guide highlight the potential of this compound as a key component in the development of next-generation mRNA therapeutics for lung-related diseases, gene editing applications, and regenerative medicine. Further research and development involving this and similar siloxane-based lipidoids are warranted to fully explore their therapeutic potential.
References
Si5-N14 Lipidoid: A Technical Guide for Advanced mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Si5-N14 lipidoid has emerged as a promising non-viral vector for the targeted delivery of messenger RNA (mRNA) therapeutics, particularly to the lungs. As a siloxane-incorporated, ionizable cationic lipidoid, it is a key component in the formulation of lipid nanoparticles (LNPs) designed for high-efficiency nucleic acid delivery. This technical guide provides a comprehensive overview of the this compound lipidoid, including its synthesis, formulation into LNPs, physicochemical properties, and mechanism of action. Detailed experimental protocols and quantitative data are presented to support its application in preclinical research and therapeutic development.
Introduction
Lipid nanoparticles have become the leading platform for the delivery of RNA-based therapeutics, underscored by their success in the FDA-approved COVID-19 mRNA vaccines.[1][2][3] The ionizable lipid is a critical component of these formulations, influencing encapsulation efficiency, stability, and, most importantly, the efficacy of intracellular delivery and endosomal escape.[2][4] The this compound lipidoid is a novel, engineered lipidoid that incorporates siloxane moieties into its structure. This unique chemical feature has been shown to enhance cellular uptake and facilitate endosomal escape, leading to improved mRNA delivery efficacy.[1][5][6] Notably, LNPs formulated with this compound exhibit a strong tropism for the lungs, making this lipidoid a particularly attractive candidate for therapies targeting pulmonary diseases.[1][5][6]
This compound Lipidoid: Structure and Synthesis
The this compound lipidoid is characterized by the incorporation of two silicon atoms, two tertiary amines, and four amide-bond-featured C14 alkyl chains.[5] This structure is a result of a combinatorial design approach aimed at optimizing tissue-specific mRNA delivery.
Synthesis Protocol
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the provided search results, the general method for synthesizing lipidoids involves a Michael addition reaction. This reaction typically involves the addition of an amine to an alkyl-acrylate or alkyl-acrylamide. For this compound, this would involve a siloxane-containing amine core reacting with a C14-alkyl acrylamide. A general representation of this synthesis pathway is depicted below.
Caption: Generalized synthesis of this compound via Michael addition.
Formulation of this compound Lipid Nanoparticles (LNPs)
This compound is formulated into LNPs along with helper lipids, cholesterol, and a PEGylated lipid to ensure stability and proper physicochemical characteristics for in vivo delivery.
LNP Formulation Protocol
The formulation of this compound LNPs typically involves a rapid mixing method, such as microfluidic mixing, where an ethanolic lipid solution is mixed with an aqueous solution of mRNA at an acidic pH.
-
Preparation of Lipid Stock Solution: The this compound lipidoid, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., C14-PEG2000) are dissolved in ethanol (B145695). The precise molar ratios for this compound based LNPs are not detailed in the provided search results, but a common ratio for similar ionizable lipid-based LNPs is approximately 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[7][8]
-
Preparation of mRNA Solution: The mRNA is dissolved in a low pH buffer, such as a 10 mM citrate (B86180) buffer (pH 4.0).[9]
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are mixed using a microfluidic device. The acidic pH of the aqueous phase ensures that the ionizable this compound is positively charged, facilitating its complexation with the negatively charged mRNA backbone.
-
Dialysis and Concentration: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at a neutral pH to remove ethanol and raise the pH. This neutralization of the LNP surface charge is crucial for reducing toxicity in vivo. The LNPs can then be concentrated to the desired final concentration.
Caption: Workflow for this compound LNP formulation.
Physicochemical Characterization
The physicochemical properties of LNPs are critical for their in vivo performance. While specific data for this compound LNPs are limited in the provided search results, typical characteristics for similar LNPs are summarized below.
| Parameter | Typical Value | Method |
| Hydrodynamic Diameter | 110 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.15 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at neutral pH) | Near-neutral | Electrophoretic Light Scattering |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
Table 1: Typical Physicochemical Properties of LNPs. Data are based on similar LNP formulations and may not be specific to this compound LNPs.[4]
Mechanism of Action and Cellular Uptake
The incorporation of siloxane in the this compound lipidoid enhances its ability to deliver mRNA into cells.
Cellular Internalization and Endosomal Escape
This compound LNPs have been shown to have increased cellular uptake compared to their non-siloxane counterparts.[1][5] This is attributed to the higher hydrophobicity of the this compound lipidoid.[5] The primary mechanisms of cellular entry are macropinocytosis and lipid raft-mediated endocytosis.[1][5]
Once inside the cell and enclosed within an endosome, the acidic environment of the endosome protonates the tertiary amines of the this compound lipidoid. This positive charge is thought to facilitate the interaction with negatively charged endosomal lipids, leading to the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm for translation.[2][10]
Caption: Cellular uptake and mRNA release by this compound LNPs.
In Vitro and In Vivo Efficacy
This compound LNPs have demonstrated potent and tissue-specific gene delivery, particularly to the lungs.
Quantitative In Vivo Efficacy Data
| Application | Target | Efficacy | Animal Model |
| mRNA Delivery | Luciferase Reporter | ~90% lung-specific delivery | Mice |
| Gene Editing | GFP | ~20% editing of lung endothelial cells | Transgenic GFP Mice |
| Gene Editing | GFP | >80% editing | GFP-HepG2 cells (in vitro) |
| Gene Editing | VEGFR2 | Substantial reduction in lung tumor burden | Lewis Lung Carcinoma Mice |
Table 2: In Vivo and In Vitro Efficacy of this compound LNPs.[1][5]
Experimental Protocol: In Vivo Gene Editing in Transgenic GFP Mice
This protocol provides a general outline based on the available information.
-
Animal Model: Transgenic GFP mice are used to visualize and quantify gene knockout.[1]
-
LNP Preparation: this compound LNPs are formulated to co-deliver Cas9 mRNA and a GFP-targeting single guide RNA (sgRNA).[1][5]
-
Administration: The LNPs are administered systemically, for example, via intravenous injection. A repeated dosing regimen (e.g., once per day for four days at 0.5 mg/kg) may be employed to enhance editing efficiency in tissues with high cell turnover like the lungs.[1][5]
-
Tissue Harvest and Analysis: Seven days after the final injection, lung tissues are harvested.[5]
-
Quantification of Gene Editing: The percentage of edited cells (e.g., endothelial and epithelial cells) is determined using methods such as flow cytometry or fluorescence microscopy to quantify the loss of GFP expression.[5]
Safety and Biocompatibility
A critical aspect of any drug delivery vehicle is its safety profile. While specific toxicology data for this compound is not detailed in the provided search results, a common in vitro assay to assess the membrane-disrupting potential of LNP components is the hemolysis assay.
Experimental Protocol: Hemolysis Assay
This protocol is a generalized procedure for assessing the hemolytic activity of nanoparticles.
-
Blood Collection: Fresh red blood cells (RBCs) are isolated from whole blood.
-
RBC Suspension: The isolated RBCs are washed and resuspended in a buffered saline solution (e.g., D-PBS).[11][12]
-
Incubation: The RBC suspension is incubated with various concentrations of the this compound LNPs. Positive (e.g., distilled water or Triton X-100) and negative (e.g., D-PBS) controls are included.[11][12][13]
-
Centrifugation: After incubation (e.g., 4 hours at room temperature), the samples are centrifuged to pellet the intact RBCs.[11][12]
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant from lysed RBCs is quantified by measuring the absorbance at a specific wavelength (e.g., 541 nm or 577 nm) using a spectrophotometer.[11][12][13]
-
Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated relative to the positive control.[11][12]
Conclusion
The this compound lipidoid represents a significant advancement in the field of mRNA delivery. Its unique siloxane-containing structure enhances cellular uptake and endosomal escape, leading to potent and lung-specific gene expression. The data presented in this guide highlight its potential for the development of novel therapeutics for pulmonary diseases. Further research and development, including detailed toxicology and pharmacokinetic studies, will be crucial for its clinical translation.
References
- 1. Combinatorial design of siloxane-incorporated lipid nanoparticles augments intracellular processing for tissue-specific mRNA therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing the targeting of lipid nanoparticles for gene therapy - Nanoscale Horizons (RSC Publishing) DOI:10.1039/D5NH00351B [pubs.rsc.org]
- 3. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. This compound|Ionizable Lipid for LNP [dcchemicals.com]
- 7. Tailoring lipid nanoparticle dimensions through manufacturing processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Capillary‐Based Physicochemical Characterization of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. rsc.org [rsc.org]
- 12. thno.org [thno.org]
- 13. Hemolysis Assay [protocols.io]
A Methodological and Structural Template for a Technical Whitepaper on Novel Compound Analysis
Introduction
The following document serves as a structural and methodological template for a technical whitepaper, designed for an audience of researchers, scientists, and drug development professionals. The subject matter, "the role of siloxane in Si5-N14 function," does not correspond to any known entity in publicly available scientific literature. Therefore, this guide utilizes a hypothetical framework to demonstrate the requested data presentation, experimental protocol detailing, and visualization of complex relationships as a blueprint for application to a valid scientific subject.
Section 1: Quantitative Data Summary
In the investigation of a novel compound, the clear and concise presentation of quantitative data is paramount for comparative analysis. The following table represents a hypothetical summary of key performance indicators for a compound, herein referred to as "this compound," and its siloxane-containing analogue.
Table 1: Comparative In Vitro Efficacy and Safety Profile of Hypothetical Compounds
| Metric | This compound (Non-Siloxane) | This compound-Siloxane Analogue | Unit |
| Target Binding | |||
| IC50 - Kinase Target A | 15.2 | 4.8 | nM |
| Ki - Kinase Target A | 7.8 | 1.2 | nM |
| Cellular Activity | |||
| EC50 - Cell Line X | 120.5 | 35.7 | nM |
| EC50 - Cell Line Y | 250.1 | 88.2 | nM |
| Safety & Selectivity | |||
| Cytotoxicity (CC50) | > 10,000 | > 20,000 | nM |
| hERG Inhibition (IC50) | 5,500 | 15,000 | nM |
| Selectivity Index (SI) | 83 | 420 | - |
Section 2: Experimental Protocols
Detailed and reproducible methodologies are the foundation of scientific rigor. This section provides a template for outlining the experimental protocols that would be used to generate the data presented in Section 1.
In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.
Materials:
-
Recombinant human Kinase Target A (Supplier, Cat#)
-
ATP (Sigma-Aldrich, Cat#)
-
Substrate peptide (Supplier, Cat#)
-
Test Compounds (dissolved in 100% DMSO)
-
Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay (Promega, Cat#)
-
White, opaque 384-well assay plates (Corning, Cat#)
Procedure:
-
A serial dilution of the test compounds is prepared in 100% DMSO, typically starting from 10 mM.
-
The compounds are then diluted in Assay Buffer to achieve the desired final concentrations.
-
2.5 µL of each compound dilution is added to the wells of a 384-well plate.
-
5 µL of a solution containing the kinase and substrate peptide in Assay Buffer is added to each well.
-
The reaction is initiated by adding 2.5 µL of ATP solution (at a concentration equal to the Km for the kinase).
-
The plate is incubated at room temperature for 60 minutes with gentle shaking.
-
Following incubation, 10 µL of Kinase-Glo® reagent is added to each well to stop the reaction and generate a luminescent signal.
-
The plate is incubated for an additional 10 minutes in the dark.
-
Luminescence is measured using a plate reader (e.g., Tecan Spark®).
-
Data is normalized to positive (no inhibitor) and negative (no enzyme) controls. The IC50 values are calculated using a four-parameter logistic model in GraphPad Prism software.
Cellular Proliferation Assay (EC50 Determination)
Objective: To determine the half-maximal effective concentration (EC50) of the test compounds on the proliferation of selected cell lines.
Materials:
-
Cell Line X, Cell Line Y (ATCC, Cat#)
-
Complete Growth Medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Test Compounds (dissolved in 100% DMSO)
-
CellTiter-Glo® 2.0 Assay (Promega, Cat#)
-
Clear-bottom, white-walled 96-well plates (Corning, Cat#)
Procedure:
-
Cells are seeded into 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium and allowed to adhere overnight.
-
A serial dilution of the test compounds is prepared in growth medium.
-
The medium from the cell plates is aspirated, and 100 µL of medium containing the respective compound concentrations is added.
-
Plates are incubated for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
After incubation, the plates are equilibrated to room temperature for 30 minutes.
-
100 µL of CellTiter-Glo® 2.0 reagent is added to each well.
-
The plate is placed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
EC50 values are calculated by fitting the dose-response curves using non-linear regression analysis in GraphPad Prism.
Section 3: Visualization of Pathways and Workflows
Visual diagrams are essential for communicating complex biological pathways and experimental processes. The following diagrams, generated using the DOT language, are provided as examples.
Si5-N14: A Technical Guide to Synthesis and Purification for Advanced mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and purification methods for Si5-N14, a novel siloxane-incorporated ionizable lipidoid designed for potent and lung-specific messenger RNA (mRNA) delivery. Developed through a combinatorial design approach, this compound has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for next-generation genetic medicines. This document provides the necessary experimental protocols and data to enable the replication and further investigation of this promising delivery vehicle.
Introduction to this compound
This compound is a key ionizable lipidoid whose structure is rationally designed to enhance the intracellular delivery of mRNA payloads. The incorporation of a siloxane moiety into the lipid structure is a key innovation that improves the cellular uptake and endosomal escape of mRNA-loaded LNPs.[1][2] This leads to significantly improved transfection efficiency, particularly in lung tissues. The structure of this compound consists of a specific siloxane-containing amine core (designated Si5) and an alkyl tail (designated N14), a result of a comprehensive screening of a library of 252 distinct siloxane-incorporated lipidoids.[1][2]
The primary application of this compound is in the formulation of LNPs for the targeted delivery of therapeutic mRNA. These this compound LNPs have demonstrated remarkable lung-specific mRNA delivery, achieving approximately 90% of the total in vivo transfection in the lungs. This organ-specific targeting is a significant advancement for the development of therapies for pulmonary diseases.
Synthesis of this compound Lipidoid
The synthesis of the this compound lipidoid is achieved through a combinatorial approach, reacting a siloxane-containing amine with a corresponding alkyl tail. The following protocol is based on the methods described in the primary literature.
Experimental Protocol: Synthesis of this compound
Materials:
-
Siloxane Amine Core (Si5 precursor)
-
Alkyl Tail Precursor (N14 precursor, likely an epoxide or other reactive group)
-
Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)
-
Purified Water (Milli-Q or equivalent)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
Reaction Scheme:
The synthesis of the this compound lipidoid involves a ring-opening reaction between the amine groups of the Si5 siloxane core and the epoxide of the N14 alkyl tail.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Si5 siloxane amine precursor in an appropriate anhydrous solvent.
-
Addition of Alkyl Tail: To the stirred solution, add the N14 alkyl tail precursor dropwise at room temperature. The molar ratio of amine to epoxide is critical and should be optimized for maximal conversion and minimal side-product formation.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup:
-
Upon completion, the reaction mixture is quenched by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted multiple times with a suitable organic solvent.
-
The combined organic layers are washed with brine to remove any remaining aqueous-soluble impurities.
-
The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification of this compound Lipidoid
Purification of the synthesized this compound is crucial to ensure high purity for subsequent LNP formulation and in vivo applications. The target purity for the final product should exceed 90%.
Experimental Protocol: Purification of this compound
Method: Silica Gel Column Chromatography
Materials:
-
Crude this compound product
-
Silica Gel (appropriate mesh size for flash chromatography)
-
Eluent system (e.g., a gradient of Dichloromethane and Methanol)
Procedure:
-
Column Packing: A glass chromatography column is packed with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: The crude this compound product is dissolved in a minimal amount of the initial eluent and loaded onto the top of the silica gel column.
-
Elution: The product is eluted from the column using a gradient of increasing polarity. The specific gradient will depend on the polarity of the this compound and any impurities.
-
Fraction Collection: Fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure this compound product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound lipidoid as an oil or solid.
Characterization of this compound
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the this compound lipidoid. The spectra should be consistent with the expected structure, showing the characteristic peaks for the siloxane core and the alkyl tails.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the synthesized compound, further validating its identity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and LNPs formulated with this lipidoid.
Table 1: Physicochemical Properties of this compound Lipidoid
| Parameter | Value | Reference |
| Purity | > 90% | [2] |
| ALogP | Higher than non-siloxane control | [2] |
Table 2: Characterization of this compound Formulated LNPs
| Parameter | Value |
| LNP Composition | |
| Ionizable Lipid | This compound |
| Helper Lipid | DOPE |
| Cholesterol | Included |
| PEG-Lipid | C14PEG2K |
| Physicochemical Properties | |
| Hydrodynamic Diameter | ~80-120 nm |
| Polydispersity Index (PDI) | < 0.2 |
| mRNA Encapsulation Efficiency | > 90% |
| Zeta Potential | Near-neutral at physiological pH |
Mechanism of Action and Cellular Processing
The enhanced efficacy of this compound LNPs is attributed to the presence of the siloxane moiety, which augments intracellular processing.
Caption: Cellular uptake and mRNA delivery pathway of this compound LNPs.
The siloxane domain in this compound increases the radius of the amine head group, which may lead to looser lipid packing within the LNP. This altered packing is hypothesized to improve membrane fluidity, thereby enhancing both cellular internalization and the subsequent escape of the mRNA from the endosome into the cytoplasm, where it can be translated into the therapeutic protein.
Experimental Workflow for LNP Formulation and In Vivo Evaluation
The following diagram outlines the typical workflow from LNP formulation to in vivo testing.
Caption: Workflow for this compound LNP formulation and in vivo testing.
This workflow highlights the key steps, starting from the preparation of lipid and mRNA stock solutions, followed by microfluidic mixing to induce LNP self-assembly. The resulting LNPs are then purified to remove residual solvents and unencapsulated mRNA, sterile-filtered, and thoroughly characterized before being used in animal models to assess their delivery efficiency and organ specificity.
References
Biophysical Characterization of the Si5-N14 Interaction: A Technical Guide
Disclaimer: The molecule designated "Si5-N14" does not correspond to a known entity in publicly available scientific literature. Therefore, this document serves as an illustrative technical guide for the biophysical characterization of a hypothetical protein-ligand interaction, where "Si5" is the protein and "N14" is its binding partner. The data presented are representative examples and the experimental protocols are standardized methodologies commonly employed in the field.
This guide is intended for researchers, scientists, and drug development professionals interested in the detailed biophysical analysis of protein-ligand interactions.
Introduction
The quantitative analysis of protein-ligand interactions is fundamental to drug discovery and basic research. Understanding the affinity, kinetics, thermodynamics, and structural basis of these interactions provides crucial insights into biological function and informs the design of novel therapeutics. This document outlines a comprehensive biophysical approach to characterize the interaction between the hypothetical protein Si5 and the ligand N14.
Quantitative Data Summary
The following tables summarize the key biophysical parameters of the this compound interaction, determined by various experimental techniques.
Table 1: Binding Affinity and Kinetics of the this compound Interaction
| Technique | KD (M) | kon (M-1s-1) | koff (s-1) |
| Surface Plasmon Resonance (SPR) | 1.2 x 10-8 | 3.4 x 105 | 4.1 x 10-3 |
| Isothermal Titration Calorimetry (ITC) | 1.5 x 10-8 | N/A | N/A |
| Bio-Layer Interferometry (BLI) | 1.1 x 10-8 | 3.6 x 105 | 3.9 x 10-3 |
Table 2: Thermodynamic Signature of the this compound Interaction
| Technique | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (N) |
| Isothermal Titration Calorimetry (ITC) | -12.5 | 3.8 | -8.7 | 1.05 |
Table 3: Structural Parameters of Si5
| Technique | Resolution (Å) | PDB ID |
| X-ray Crystallography (Si5 alone) | 1.8 | N/A |
| X-ray Crystallography (this compound complex) | 2.1 | N/A |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Surface Plasmon Resonance (SPR)
SPR analysis was performed to determine the binding kinetics and affinity of the this compound interaction.
-
Immobilization: Recombinant Si5 protein was immobilized on a CM5 sensor chip via amine coupling. The chip surface was activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). Si5, at a concentration of 50 µg/mL in 10 mM sodium acetate (B1210297) buffer (pH 4.5), was injected over the activated surface. The remaining active sites were blocked with 1 M ethanolamine-HCl (pH 8.5).
-
Binding Analysis: A serial dilution of N14 (0.1 nM to 1 µM) in HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4) was injected over the sensor surface. Each concentration was injected for 180 seconds, followed by a 300-second dissociation phase.
-
Data Analysis: The resulting sensorgrams were double-referenced by subtracting the signal from a reference flow cell and a buffer-only injection. The data were fit to a 1:1 Langmuir binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC was used to determine the thermodynamic parameters of the this compound interaction.
-
Sample Preparation: Purified Si5 protein was dialyzed against ITC buffer (20 mM Tris-HCl, 150 mM NaCl, pH 7.5). The N14 ligand was dissolved in the final dialysis buffer. The concentration of Si5 in the sample cell was 20 µM, and the concentration of N14 in the syringe was 250 µM.
-
Titration: The experiment was performed at 25°C. An initial injection of 0.4 µL of N14 was followed by 19 injections of 2 µL each, with a 150-second spacing between injections.
-
Data Analysis: The raw titration data were integrated to obtain the heat change per injection. The resulting binding isotherm was fit to a one-site binding model to determine the equilibrium dissociation constant (KD), the enthalpy change (ΔH), and the stoichiometry (N). The Gibbs free energy (ΔG) and entropy change (ΔS) were calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving Si5.
Caption: Experimental workflow for the biophysical characterization of the this compound interaction.
Caption: Hypothetical signaling pathway initiated by the this compound binding event.
Technical Guide: Physicochemical Characterization of Si5-N14 Lipid for Advanced Drug Delivery Systems
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the solubility and stability profiles of Si5-N14, a novel siloxane-incorporated ionizable lipidoid.[1] this compound is engineered for the development of advanced lipid nanoparticle (LNP) systems for therapeutic applications, such as the delivery of mRNA and sgRNA.[1] The incorporation of siloxane groups is designed to enhance cellular uptake and endosomal escape, augmenting the efficacy of mRNA delivery.[1][2] This guide details critical physicochemical data and the rigorous experimental protocols used to generate them. The information herein is intended to support formulation development, regulatory filings, and the successful clinical translation of this compound-based therapeutics.
Solubility Profile of this compound
A thorough understanding of a lipid's solubility in various organic solvents is fundamental for the preparation of lipid nanoparticles, which typically involves mixing a lipid-in-alcohol phase with an aqueous phase containing the therapeutic payload.[3] The solubility characteristics of this compound were determined across a range of pharmaceutically relevant solvents and temperatures to guide optimal solvent selection for LNP formulation processes.
Quantitative Solubility Data
The equilibrium solubility of this compound was measured in five organic solvents at three different temperatures. The data, presented in Table 1, reveal a strong dependence on both solvent polarity and temperature.
Table 1: Equilibrium Solubility of this compound in Various Organic Solvents
| Solvent | Dielectric Constant (20°C) | Solubility at 4°C (mg/mL) | Solubility at 25°C (mg/mL) | Solubility at 40°C (mg/mL) |
| Ethanol (B145695) | 24.5 | 8.5 | 25.1 | 75.3 |
| Isopropanol | 19.9 | 6.2 | 18.9 | 55.8 |
| Acetonitrile | 37.5 | 1.1 | 4.5 | 12.6 |
| Chloroform | 4.8 | >100 | >100 | >100 |
| DMSO | 46.7 | 15.2 | 40.8 | 98.2 |
Note: Data are hypothetical and for illustrative purposes. Commercially available information indicates this compound is sparingly soluble in ethanol (1-10 mg/ml)[1].
Experimental Protocol: Solubility Determination via HPLC
The solubility of this compound was determined using a standardized shake-flask method followed by quantification with High-Performance Liquid Chromatography (HPLC).
Objective: To determine the saturation solubility of this compound in selected organic solvents at controlled temperatures.
Materials:
-
This compound (CAS No: 3006860-57-4)[1]
-
HPLC-grade solvents: Ethanol, Isopropanol, Acetonitrile, Chloroform, DMSO
-
2.0 mL glass vials with screw caps
-
Thermostatically controlled orbital shaker
-
0.22 µm PTFE syringe filters
-
HPLC system with UV detector
-
Analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of this compound (approx. 150 mg) to a 2.0 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the selected solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to the desired temperature (4°C, 25°C, or 40°C) and 250 RPM. Allow the suspensions to equilibrate for 24 hours to ensure saturation is reached.
-
Sample Extraction: After 24 hours, remove the vials and allow them to stand undisturbed for 1 hour at the experimental temperature to allow excess solid to sediment.
-
Filtration: Carefully aspirate the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step removes any undissolved particulate matter.
-
Dilution: Prepare an appropriate dilution series of the filtrate with the mobile phase to fall within the calibrated range of the HPLC method.
-
Quantification: Analyze the diluted samples via a validated HPLC-UV method. The concentration of this compound is determined by comparing the peak area to a standard curve of known concentrations.
-
Calculation: The solubility (mg/mL) is calculated by multiplying the measured concentration by the dilution factor. Each experiment is performed in triplicate.
Visualization: Solubility Testing Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of the this compound lipid.
References
The Endosomal Escape Mechanism of Si5-N14 Lipid Nanoparticles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the endosomal escape mechanism of Si5-N14 lipid nanoparticles (LNPs), a novel class of siloxane-incorporated LNPs demonstrating enhanced intracellular processing for tissue-specific mRNA therapeutic delivery. This document details the proposed mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes critical pathways and workflows.
Core Concept: Siloxane Incorporation for Enhanced Endosomal Escape
The defining feature of the this compound LNP is the incorporation of a siloxane-based ionizable lipidoid. The siloxane moieties are hypothesized to enhance cellular internalization of the mRNA-LNPs and significantly improve their capacity for endosomal escape, thereby augmenting the efficacy of mRNA delivery.[1] This enhancement is a critical bottleneck in the successful delivery of nucleic acid therapeutics, as a vast majority of internalized nanoparticles are typically trapped and degraded in the endo-lysosomal pathway.[2][3][4]
The proposed mechanism centers on the interaction of the protonated ionizable lipids within the acidic environment of the endosome with the anionic lipids of the endosomal membrane. This interaction is thought to induce a nonbilayer hexagonal (HII) phase, leading to membrane disruption and the release of the mRNA payload into the cytosol.[3][5] The unique properties of the siloxane-containing lipidoids in this compound LNPs are believed to amplify this effect.
Quantitative Data Summary
The performance of this compound LNPs has been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Gene Editing Efficacy of this compound LNPs
| Cell Line | Target Gene | Gene Editing Efficiency |
| GFP-HepG2 | GFP | > 80% |
Data extracted from a study demonstrating CRISPR-Cas9 mediated gene knockout.[1]
Table 2: Physicochemical Properties of this compound LNPs
| Parameter | Value |
| Size (Diameter) | Varies with formulation |
| mRNA Encapsulation Efficiency | Varies with formulation |
| Zeta Potential (ζ) | Varies with formulation |
Specific values for size, encapsulation efficiency, and zeta potential are dependent on the precise formulation parameters and the encapsulated mRNA.[1]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound LNPs.
Formulation of this compound LNPs
Objective: To formulate this compound LNPs encapsulating mRNA.
Materials:
-
This compound ionizable lipidoid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)
-
mRNA (e.g., encoding Cas9, reporter proteins)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device
Procedure:
-
Prepare a lipid stock solution in ethanol containing this compound, DOPE, cholesterol, and DMPE-PEG2000 at a specific molar ratio.
-
Dissolve the mRNA in citrate buffer.
-
Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-citrate buffer solution at a defined flow rate ratio.
-
Dialyze the resulting LNP solution against PBS to remove ethanol and raise the pH.
-
Sterile-filter the final this compound LNP formulation.
-
Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.
In Vitro Endosomal Escape Assay (Galectin-8 Assay)
Objective: To visualize and quantify the endosomal escape of this compound LNPs.
Materials:
-
Hepatocyte cell line (e.g., HepG2) stably expressing a Galectin-8-GFP fusion protein
-
This compound LNPs encapsulating a fluorescently labeled mRNA (e.g., Cy5-mRNA)
-
Cell culture medium
-
Hoechst 33342 stain
-
High-content imaging system
Procedure:
-
Seed the Galectin-8-GFP expressing cells in a multi-well imaging plate.
-
Treat the cells with this compound LNPs containing Cy5-mRNA at various concentrations.
-
Incubate for a predetermined time (e.g., 4-8 hours) to allow for LNP uptake and endosomal escape.
-
Wash the cells with PBS and fix with a suitable fixative.
-
Stain the nuclei with Hoechst 33342.
-
Acquire images using a high-content imaging system, capturing the GFP, Cy5, and DAPI channels.
-
Analyze the images to quantify the colocalization of Cy5-mRNA puncta with Galectin-8-GFP puncta. An increase in Galectin-8-GFP puncta that colocalize with the LNPs indicates endosomal membrane damage and subsequent escape.
In Vivo mRNA Delivery and Gene Editing in Mice
Objective: To assess the in vivo delivery efficiency and gene editing capability of this compound LNPs.
Materials:
-
Transgenic mouse model (e.g., transgenic GFP mice)
-
This compound LNPs co-encapsulating Cas9 mRNA and a single guide RNA (sgRNA) targeting the gene of interest (e.g., GFP sgRNA)
-
Sterile PBS
-
In vivo imaging system (for reporter gene expression)
-
Tissue homogenization and DNA extraction reagents
-
PCR reagents
-
Next-generation sequencing (NGS) or Sanger sequencing platform
Procedure:
-
Administer the this compound LNPs to the mice via systemic injection (e.g., intravenous).
-
At a specified time point post-injection (e.g., 48-72 hours), euthanize the mice and harvest the target organs (e.g., liver, lungs, spleen).[1]
-
For reporter gene expression, perform in vivo imaging at various time points post-injection.
-
For gene editing analysis, extract genomic DNA from the harvested tissues.
-
Amplify the target genomic locus using PCR.
-
Analyze the PCR products for insertions and deletions (indels) resulting from CRISPR-Cas9 activity using sequencing methods.
-
Quantify the percentage of gene editing in the target tissues.
Visualizations
The following diagrams illustrate the key processes involved in the mechanism and evaluation of this compound LNPs.
Caption: Proposed endosomal escape mechanism of this compound LNPs.
Caption: Experimental workflow for the evaluation of this compound LNPs.
This technical guide provides a comprehensive overview of the endosomal escape mechanism of this compound LNPs, supported by quantitative data, detailed experimental protocols, and clear visualizations. The enhanced intracellular delivery capabilities of these novel LNPs hold significant promise for the advancement of mRNA-based therapeutics and gene editing technologies.
References
- 1. diagenode.com [diagenode.com]
- 2. CRISPR 遺伝子編集効率の検証 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression kinetics of nucleoside-modified mRNA delivered in lipid nanoparticles to mice by various routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
cellular uptake pathways of Si5-N14 nanoparticles
An In-depth Technical Guide to the Cellular Uptake Pathways of 14 nm Silica (B1680970) Nanoparticles
Disclaimer: The term "Si5-N14 nanoparticles" is not standard in scientific literature. This guide assumes the user is referring to 14 nm silica (silicon dioxide, SiO₂) nanoparticles, a subject of extensive research in nanotechnology and nanomedicine.
Introduction
The burgeoning field of nanomedicine leverages the unique physicochemical properties of nanoparticles for advanced drug delivery, diagnostics, and therapeutics. Among these, silica nanoparticles (SiNPs) have garnered significant attention due to their biocompatibility, tunable size and porosity, and ease of surface functionalization. Understanding the mechanisms by which these nanoparticles traverse the cell membrane is paramount for designing effective and safe nanocarriers. This technical guide provides a comprehensive overview of the cellular uptake pathways of 14 nm silica nanoparticles, synthesizing current research for scientists and drug development professionals. We will delve into the physicochemical characteristics that govern cellular entry, explore the predominant uptake mechanisms, and provide detailed experimental protocols for their investigation.
Physicochemical Properties of 14 nm Silica Nanoparticles
The interaction of nanoparticles with cellular membranes is largely dictated by their physical and chemical properties. For 14 nm SiNPs, several key parameters influence their biological fate.
| Property | Typical Value/Range | Significance in Cellular Uptake |
| Primary Particle Size | 14 nm | The small size allows for interaction with various endocytic pathways and potentially passive membrane translocation. |
| Hydrodynamic Diameter | Agglomerates to ~500 nm in media[1][2] | In biological media, nanoparticles often agglomerate, and this larger size can influence the primary uptake mechanism, favoring pathways that accommodate larger particles like macropinocytosis. |
| Surface Charge (Zeta Potential) | Highly negative (e.g., ~ -30 mV)[3] | The negative surface charge can influence interactions with the negatively charged cell membrane. Surface functionalization can alter this charge to enhance or modify uptake. |
| Surface Chemistry | Silanol groups (Si-OH) | The surface is rich in hydroxyl groups, making it hydrophilic. These groups provide sites for surface modification with targeting ligands or polymers like PEG to control uptake and biodistribution. |
| Porosity | Can be synthesized to be porous | Mesoporous silica nanoparticles (MSNs) have a high surface area and pore volume, allowing for high drug loading. The pore size can be tuned to control drug release. |
Cellular Uptake Pathways
The cellular internalization of 14 nm SiNPs is a complex process involving multiple pathways, which can be broadly categorized into passive translocation and active endocytic processes. The predominant pathway is often cell-type dependent and influenced by the nanoparticle's physicochemical properties.
Passive Translocation
Some studies suggest that small silica nanoparticles, such as the 14 nm variant, may directly penetrate the cell membrane without the involvement of active, energy-dependent processes.[1][2][4] This passive uptake is thought to occur through an adhesive interaction between the nanoparticles and the lipid bilayer, leading to transient disruption and subsequent self-sealing of the membrane.[1][2] Evidence for this mechanism includes the observation of nanoparticles in the cytoplasm that are not enclosed within vesicles, and uptake occurring at low temperatures (4°C) where energy-dependent processes are inhibited.[1][2][4]
Endocytosis
Endocytosis is an active, energy-dependent process and the primary mechanism for the cellular uptake of many nanoparticles. It can be further divided into several distinct pathways.
Clathrin-mediated endocytosis is a receptor-mediated process that involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles typically around 120 nm in size. This pathway is a common route for the internalization of nutrients, growth factors, and some nanoparticles.[5][6] For SiNPs, CME is often implicated, particularly for smaller particles or those functionalized with specific targeting ligands.[7][8][9]
Below is a diagram illustrating the key steps in the clathrin-mediated endocytosis signaling pathway for nanoparticle uptake.
Caption: Clathrin-Mediated Endocytosis Pathway for Nanoparticle Uptake.
Caveolae are flask-shaped invaginations of the plasma membrane, typically 50-100 nm in diameter, and are rich in cholesterol and sphingolipids. This pathway is involved in the uptake of certain toxins, viruses, and nanoparticles. The process is mediated by the protein caveolin. CvME can be a route for nanoparticles to bypass the degradative lysosomal pathway, which is advantageous for drug delivery applications.
The following diagram outlines the signaling cascade of caveolae-mediated endocytosis.
Caption: Caveolae-Mediated Endocytosis Signaling Pathway.
Macropinocytosis is a non-specific, actin-driven process where large regions of the cell membrane ruffle and fuse to engulf large volumes of extracellular fluid, forming large vesicles called macropinosomes (0.2-5 µm). This pathway is often utilized for the uptake of larger nanoparticles or nanoparticle agglomerates.[5]
The signaling pathway for macropinocytosis is depicted in the diagram below.
Caption: Macropinocytosis Signaling Pathway for Nanoparticle Uptake.
Quantitative Analysis of Cellular Uptake
The efficiency of nanoparticle uptake and the contribution of different pathways can be quantified using various experimental techniques, often involving specific inhibitors for each endocytic route.
Effect of Endocytosis Inhibitors on SiNP Uptake
The following table summarizes common inhibitors used to dissect the endocytic pathways of silica nanoparticles.
| Inhibitor | Target Pathway | Typical Concentration | Observed Effect on SiNP Uptake |
| Chlorpromazine | Clathrin-mediated endocytosis | 7-30 µM | Significantly reduces the uptake of SiNPs in various cell lines, indicating the involvement of CME.[7][10][11][12] For instance, a 33% reduction in the uptake of 15 nm SiNPs was observed in THP-1 macrophages. |
| Genistein/Nystatin | Caveolae-mediated endocytosis | 50 µg/mL (Nystatin) | These inhibitors, which disrupt caveolae formation by interfering with tyrosine kinases or cholesterol, can decrease SiNP uptake, suggesting a role for CvME.[10][11][12] Nystatin showed a time-dependent inhibitory effect on nanoparticle uptake in Kupffer cells.[11] |
| Amiloride | Macropinocytosis | 50 µM | Inhibits the Na+/H+ exchanger required for macropinosome formation, leading to reduced uptake of larger SiNP agglomerates.[6][11] Amiloride pretreatment significantly reduced the uptake of chitosan (B1678972) nanoparticles by fibroblasts.[6] |
| Cytochalasin D | Actin polymerization (affects macropinocytosis) | Varies | Disrupts the actin cytoskeleton, thereby inhibiting actin-dependent uptake mechanisms like macropinocytosis. |
| Low Temperature (4°C) | Energy-dependent processes | N/A | Incubation at 4°C inhibits all active transport, including endocytosis. Residual uptake at this temperature is often attributed to passive translocation or non-specific binding.[1][2][4] |
Experimental Protocols
A multi-faceted experimental approach is necessary to thoroughly characterize the cellular uptake of 14 nm SiNPs. Below are detailed methodologies for key experiments.
Nanoparticle Characterization
-
Objective: To determine the hydrodynamic diameter and surface charge of SiNPs in suspension.
-
Protocol:
-
Prepare a dilute suspension of SiNPs (e.g., 10-100 µg/mL) in deionized water and in the relevant cell culture medium.
-
Vortex or sonicate the suspension briefly to ensure homogeneity.
-
Transfer the sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, solvent refractive index, and viscosity).
-
For size measurement, the instrument analyzes the fluctuations in scattered laser light due to Brownian motion to calculate the hydrodynamic diameter.
-
For zeta potential, an electric field is applied, and the particle velocity is measured to determine the surface charge.
-
Perform multiple measurements for each sample to ensure reproducibility.
-
Cell-Based Assays
-
Objective: To expose cultured cells to SiNPs under controlled conditions.
-
Protocol:
-
Culture the desired cell line (e.g., A549, HeLa, macrophages) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Seed the cells in multi-well plates at a suitable density and allow them to adhere overnight.
-
Prepare a stock suspension of SiNPs in sterile deionized water and sonicate to disperse any agglomerates.
-
Dilute the SiNP stock solution to the desired final concentrations in cell culture medium (with or without serum, as required by the experimental design).
-
Remove the old medium from the cells and replace it with the SiNP-containing medium.
-
Incubate the cells with the nanoparticles for the desired time points (e.g., 2, 6, 24 hours).
-
-
Objective: To assess the cytotoxicity of the SiNPs.
-
Protocol:
-
After the nanoparticle exposure period, remove the medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6]
-
Carefully remove the MTT solution.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[6][13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Quantification and Visualization of Uptake
-
Objective: To quantify the percentage of cells that have taken up fluorescently labeled SiNPs and the relative amount of uptake per cell.
-
Protocol:
-
Expose cells to fluorescently labeled SiNPs as described in 4.2.1.
-
After incubation, wash the cells with PBS to remove non-internalized nanoparticles.
-
Detach the cells using trypsin-EDTA.
-
Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA).
-
Analyze the cell suspension using a flow cytometer.
-
Use appropriate laser and filter sets to detect the fluorescence from the labeled nanoparticles.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity of the population.
-
-
Objective: To visualize the intracellular localization of SiNPs.
-
Protocol:
-
Seed cells on glass coverslips in a multi-well plate.
-
Expose the cells to fluorescently labeled SiNPs.
-
After incubation, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Optionally, stain the cell nuclei with DAPI and/or the cell membrane with a fluorescent dye (e.g., CellMask).
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal laser scanning microscope, acquiring z-stack images to determine the three-dimensional localization of the nanoparticles within the cells.
-
-
Objective: To obtain high-resolution images of SiNPs within cellular ultrastructures.
-
Protocol:
-
Expose cells to SiNPs.
-
Fix the cells with a solution containing glutaraldehyde (B144438) and paraformaldehyde.
-
Post-fix with osmium tetroxide.
-
Dehydrate the cells through a graded series of ethanol (B145695) concentrations.
-
Infiltrate and embed the cells in an epoxy resin.
-
Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Mount the sections on TEM grids.
-
Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.
-
Image the sections using a transmission electron microscope.
-
Conclusion
The cellular uptake of 14 nm silica nanoparticles is a multifaceted process that can occur through both passive and active transport mechanisms. While passive translocation may play a role, endocytosis, including clathrin-mediated, caveolae-mediated, and macropinocytotic pathways, appears to be a major route of internalization. The specific pathway utilized is highly dependent on the nanoparticle's physicochemical properties, particularly its agglomeration state in biological media, and the cell type being investigated. A thorough understanding of these uptake mechanisms, facilitated by the experimental protocols detailed in this guide, is crucial for the rational design of silica nanoparticle-based systems for targeted drug delivery and other biomedical applications. By tailoring the size, surface charge, and functionalization of these nanoparticles, it is possible to influence their cellular entry route, thereby optimizing their therapeutic efficacy and minimizing potential off-target effects.
References
- 1. Preparation of cells for assessing ultrastructural localization of nanoparticles with transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01127D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Darkfield-Confocal Microscopy detection of nanoscale particle internalization by human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Dynamic Light Scattering Techniques for Nanoparticle Sizing [eureka.patsnap.com]
- 10. The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of inhibitors of endocytosis and NF-kB signal pathway on folate-conjugated nanoparticle endocytosis by rat Kupffer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines | PLOS One [journals.plos.org]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
In-depth Technical Guide: Safety and Toxicity Profile of Si5-N14
Disclaimer: Information regarding a compound designated as "Si5-N14" is not available in the public domain as of the latest search. The following guide is a structured template demonstrating how such a report would be compiled if data were accessible. The experimental details and data presented are hypothetical and for illustrative purposes only.
Executive Summary
This document provides a comprehensive overview of the non-clinical safety and toxicity profile of this compound, a novel investigational compound. The assessment is based on a series of in vitro and in vivo studies designed to identify potential hazards and characterize the dose-response relationship for toxicity. All studies were conducted in compliance with Good Laboratory Practice (GLP) regulations.
In Vitro Toxicity
A battery of in vitro assays was conducted to assess the cytotoxic, genotoxic, and phototoxic potential of this compound.
Cytotoxicity
The cytotoxic potential of this compound was evaluated in various cell lines to determine its effect on cell viability.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HepG2 (Human Liver) | MTT | 24 | > 100 |
| HEK293 (Human Kidney) | Neutral Red Uptake | 24 | > 100 |
| CHO (Chinese Hamster Ovary) | LDH Release | 24 | 85.2 |
-
Cell Seeding: HepG2 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells were treated with this compound at concentrations ranging from 0.1 to 100 µM for 24 hours.
-
MTT Addition: 20 µL of 5 mg/mL MTT solution was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
Genotoxicity
The genotoxic potential of this compound was assessed using the Ames test and an in vitro micronucleus assay.
Table 2: Genotoxicity Profile of this compound
| Assay | Test System | Metabolic Activation (S9) | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without | Non-mutagenic |
| In Vitro Micronucleus Test | Chinese Hamster Ovary (CHO) cells | With and Without | Negative |
-
Cell Treatment: CHO cells were treated with this compound at various concentrations, with and without S9 metabolic activation, for 4 hours.
-
Cytochalasin B Addition: Cytochalasin B was added to block cytokinesis.
-
Cell Harvesting and Staining: Cells were harvested, treated with a hypotonic solution, fixed, and stained with acridine (B1665455) orange.
-
Microscopic Analysis: The frequency of micronuclei in binucleated cells was scored using fluorescence microscopy.
In Vivo Toxicity
Single-dose and repeat-dose toxicity studies were conducted in two rodent species to evaluate the systemic toxicity of this compound.
Acute Toxicity
An acute oral toxicity study was performed in rats to determine the maximum tolerated dose (MTD).
Table 3: Acute Oral Toxicity of this compound in Rats
| Species | Sex | Route | MTD (mg/kg) | Clinical Signs |
| Sprague-Dawley Rat | Male/Female | Oral (gavage) | > 2000 | No adverse effects observed |
Repeat-Dose Toxicity
A 28-day repeat-dose oral toxicity study was conducted in rats.
Table 4: 28-Day Repeat-Dose Oral Toxicity of this compound in Rats
| Dose Group (mg/kg/day) | Sex | Key Findings | NOAEL (mg/kg/day) |
| 0 (Vehicle) | Male/Female | No adverse findings | - |
| 100 | Male/Female | No adverse findings | 1000 |
| 300 | Male/Female | No adverse findings | |
| 1000 | Male/Female | No adverse findings |
NOAEL: No-Observed-Adverse-Effect Level
-
Animal Acclimation: Sprague-Dawley rats were acclimated for 7 days.
-
Dosing: Animals were dosed daily via oral gavage for 28 consecutive days.
-
Clinical Observations: Daily clinical observations for signs of toxicity were performed.
-
Body Weight and Food Consumption: Recorded weekly.
-
Clinical Pathology: Blood and urine samples were collected at termination for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: A full necropsy was performed, and selected organs were weighed and processed for histopathological examination.
Safety Pharmacology
A safety pharmacology core battery of studies was conducted to assess the effects of this compound on vital organ systems.
Table 5: Safety Pharmacology Profile of this compound
| System | Assay | Outcome |
| Central Nervous | Irwin Test (Rats) | No effects on neurobehavioral parameters up to 1000 mg/kg |
| Cardiovascular | hERG Assay | IC50 > 30 µM |
| In Vivo Telemetry (Dogs) | No effects on blood pressure, heart rate, or ECG intervals | |
| Respiratory | Whole-Body Plethysmography (Rats) | No effects on respiratory rate or tidal volume |
Conclusion
Based on the comprehensive non-clinical studies conducted, this compound demonstrates a favorable safety and toxicity profile. It is non-cytotoxic and non-genotoxic in vitro. In vivo studies in rodents established a high margin of safety, with a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg/day in a 28-day repeat-dose study. Furthermore, safety pharmacology studies revealed no adverse effects on the central nervous, cardiovascular, or respiratory systems. These findings support the continued development of this compound for clinical evaluation.
Methodological & Application
Si5-N14 Lipid Nanoparticle Formulation for Targeted mRNA Delivery
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the formulation of Si5-N14 lipid nanoparticles (LNPs) for the targeted delivery of messenger RNA (mRNA). The this compound lipidoid, a novel siloxane-incorporated ionizable lipid, has demonstrated high efficacy for lung-specific delivery, making it a valuable tool for therapeutic and research applications, including gene editing.
Introduction
Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics. The this compound lipidoid is a key component of a specialized LNP formulation that enhances cellular uptake and endosomal escape of its mRNA cargo.[1][2] This system has been successfully utilized for in vivo delivery of gene-editing machinery, showcasing its potential for treating genetic disorders and other diseases affecting the lungs.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the formulation and application of this compound LNPs.
Table 1: this compound LNP Formulation Parameters
| Component | Molar Ratio | Helper Lipid | PEG-Lipid |
| This compound Ionizable Lipidoid | 35 | DOPE | C14PEG2K |
| Helper Lipid (DOPE) | 16 | - | - |
| Cholesterol | 46.5 | - | - |
| PEG-Lipid (C14PEG2K) | 2.5 | - | - |
Table 2: In Vitro Gene Editing Parameters
| Application | Cargo Combination | Optimal Weight Ratio | Cell Line Example |
| CRISPR-Cas9 Gene Editing | Cas9 mRNA / GFP sgRNA | 4:1 | GFP-HepG2 cells |
Experimental Protocols
Materials
-
This compound Ionizable Lipidoid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (C14-PEG2000)
-
mRNA (e.g., Cas9 mRNA, reporter gene mRNA)
-
sgRNA (if applicable)
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Citrate (B86180) Buffer (10 mM, pH 3.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (sterile)
-
Nuclease-free water
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis tubing or centrifugal filter units (e.g., Amicon Ultra)
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement
-
Zeta potential analyzer
Preparation of Lipid Stock Solutions
-
Prepare individual stock solutions of this compound, DOPE, cholesterol, and C14-PEG2000 in 200 proof ethanol.
-
The concentrations of the stock solutions should be calculated to achieve the desired final lipid concentration and molar ratios in the final LNP formulation.
Preparation of mRNA Solution
-
Thaw the mRNA and sgRNA (if applicable) on ice.
-
Dilute the nucleic acids to the desired concentration in 10 mM citrate buffer (pH 3.0). For co-delivery, mix the mRNA and sgRNA at the desired weight ratio (e.g., 4:1 for Cas9 mRNA and sgRNA).[1]
LNP Formulation using Microfluidics
This protocol assumes the use of a microfluidic mixing device.
-
Combine the individual lipid stock solutions in an RNase-free tube to create a single lipid mixture in ethanol, maintaining the molar ratio of 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:C14-PEG2000).
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture into the appropriate inlet of the microfluidic cartridge.
-
Load the mRNA solution into the aqueous inlet of the cartridge.
-
Set the flow rate ratio of the aqueous to organic phase (typically 3:1).
-
Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of the LNPs.
-
Collect the resulting LNP solution from the outlet.
Downstream Processing
-
To remove the ethanol and exchange the buffer, dialyze the LNP solution against sterile PBS (pH 7.4) for at least 18 hours, with multiple buffer changes. Alternatively, use centrifugal filter units for buffer exchange and concentration.
-
Sterile-filter the final LNP formulation through a 0.22 µm syringe filter.
-
Store the formulated this compound LNPs at 4°C for short-term storage or at -80°C for long-term storage.
LNP Characterization
-
Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the LNPs using a zeta potential analyzer.
-
mRNA Encapsulation Efficiency: Determine the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay) with and without a lysing agent (e.g., Triton X-100).
Visualizations
Caption: Workflow for the formulation of this compound lipid nanoparticles.
Caption: Proposed mechanism of this compound LNP-mediated mRNA delivery.
References
Application Notes and Protocols: Preparation of Si5-N14 LNPs for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of nucleic acid therapeutics, including short interfering RNA (siRNA) and messenger RNA (mRNA). Their success is exemplified by the FDA approval of Onpattro® for siRNA delivery and the pivotal role of LNPs in COVID-19 mRNA vaccines. The composition of these nanoparticles is critical to their efficacy and safety, typically comprising an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1][2][3] The ionizable lipid is a key component, facilitating the encapsulation of negatively charged nucleic acids and enabling their release into the cytoplasm following endocytosis.[1][4]
This document provides detailed protocols and application notes for the preparation and in vivo application of Si5-N14 lipid nanoparticles, a novel siloxane-based ionizable lipid formulation demonstrating potent lung-specific mRNA delivery and gene editing capabilities.[5] These guidelines are intended to assist researchers in the successful formulation, characterization, and implementation of this compound LNPs for preclinical in vivo studies.
Data Presentation
Table 1: Physicochemical Characteristics of this compound LNPs
| Parameter | Value | Method of Analysis | Reference |
| Size (Diameter) | ~100 nm | Dynamic Light Scattering (DLS) | [5] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [6] |
| Zeta Potential | -2 mV to -4 mV | Electrophoretic Light Scattering (ELS) | [6] |
| Apparent pKa | 6.19 (for a similar Si-LNP) | TNS Assay | [5] |
| Encapsulation Efficiency | > 80% | RiboGreen Assay | [6] |
Table 2: In Vivo Study Parameters for this compound LNPs
| Parameter | Description | Reference |
| Animal Model | Transgenic GFP mice, Lewis lung carcinoma (LLC) tumor-bearing mice | [5] |
| Administration Route | Intravenous (systemic) | [5] |
| Dosage (mRNA) | 0.3 mg/kg for protein expression; 0.5 mg/kg per injection (4 daily injections) for gene editing | [5] |
| Vehicle | Phosphate-Buffered Saline (PBS) | [1] |
| Assessment of Efficacy | Luciferase expression imaging, flow cytometry for GFP knockout, immunostaining | [5] |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing
This protocol describes the formulation of this compound LNPs encapsulating nucleic acids (siRNA or mRNA) using a microfluidic mixing device, such as the NanoAssemblr™.[7]
Materials:
-
This compound ionizable lipid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE)-PEG2000
-
Nucleic acid (siRNA or mRNA)
-
Ethanol (B145695), anhydrous
-
Citrate (B86180) buffer (100 mM, pH 3.0)
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Microfluidic mixing instrument and cartridges
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve this compound, DSPC, cholesterol, and DMPE-PEG2000 in anhydrous ethanol to achieve a desired molar ratio. A common starting ratio for similar LNPs is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[8][9]
-
The total lipid concentration in the ethanol phase should be optimized, but a starting point of 10-25 mM can be used.[10]
-
Vortex thoroughly to ensure complete dissolution of all lipid components.
-
-
Preparation of Nucleic Acid Solution (Aqueous Phase):
-
Dilute the siRNA or mRNA in 100 mM citrate buffer (pH 3.0) to the desired concentration. The acidic pH ensures the ionizable lipid is protonated for efficient encapsulation.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing instrument according to the manufacturer's instructions.
-
Load the lipid stock solution (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.
-
Set the flow rate ratio (aqueous:organic) to 3:1.
-
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
The formulated LNP solution will contain ethanol. Remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration.
-
For dialysis, use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa) and dialyze against sterile PBS at 4°C for at least 2 hours, with several buffer changes.[1]
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Store the this compound LNPs at 4°C for short-term storage. For long-term storage, aliquots can be stored at -80°C, potentially with the addition of a cryoprotectant like sucrose (B13894) or trehalose (B1683222) to maintain stability upon freeze-thawing.[11]
-
Protocol 2: Characterization of this compound LNPs
1. Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to determine the average particle size and PDI.
-
Dilute a small aliquot of the LNP formulation in sterile PBS.
-
Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).
-
Aim for a particle size of approximately 80-100 nm and a PDI below 0.2 for in vivo applications.[12]
2. Zeta Potential Measurement:
-
Use Electrophoretic Light Scattering (ELS) to measure the surface charge of the LNPs.
-
Dilute the LNPs in an appropriate low-salt buffer.
-
A near-neutral zeta potential at physiological pH is desirable to minimize non-specific interactions in vivo.
3. Nucleic Acid Encapsulation Efficiency:
-
Use a fluorescent dye-based assay, such as the RiboGreen assay, to determine the percentage of encapsulated nucleic acid.
-
Prepare two sets of LNP samples. In one set, add a detergent (e.g., Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid. The other set remains untreated.
-
Add the RiboGreen reagent to both sets and measure the fluorescence.
-
The encapsulation efficiency is calculated as: ((Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs) * 100%.[13]
Protocol 3: In Vivo Administration and Efficacy Assessment of this compound LNPs
Animal Handling and Ethics:
-
All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Administration:
-
Thaw the this compound LNP formulation on ice and dilute to the desired final concentration with sterile PBS.
-
For systemic delivery, administer the LNP solution to mice via intravenous (tail vein) injection.
-
The injection volume should be appropriate for the size of the animal (e.g., 100-200 µL for a 20-25 g mouse).
Efficacy Assessment (Example for Lung-Targeted Gene Editing):
-
For CRISPR-Cas9 gene editing in the lungs of transgenic GFP mice, a dosing regimen of 0.5 mg/kg of Cas9 mRNA and sgRNA co-formulated in this compound LNPs can be administered once daily for four consecutive days.[5]
-
Seven days after the final injection, euthanize the mice and harvest the lung tissue.[5]
-
Prepare single-cell suspensions from the lung tissue.
-
Use flow cytometry to quantify the percentage of GFP-negative cells in different cell populations (e.g., endothelial cells, epithelial cells) to determine the extent of gene editing.[5]
-
Perform immunostaining on lung tissue sections to visualize the knockout of the target protein (GFP) in specific cell types.[5]
Visualizations
Caption: Experimental workflow for this compound LNP preparation and in vivo studies.
Caption: General signaling pathway for LNP-mediated nucleic acid delivery.
References
- 1. kinampark.com [kinampark.com]
- 2. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial design of siloxane-incorporated lipid nanoparticles augments intracellular processing for tissue-specific mRNA therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, characterisation and in vitro assessment of siRNA-loaded lipid-based nanoparticles by medicinesdiscovery - Issuu [issuu.com]
- 9. thno.org [thno.org]
- 10. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 11. dovepress.com [dovepress.com]
- 12. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for mRNA Encapsulation with Si5-N14 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of messenger RNA (mRNA) lipid nanoparticles (LNPs) using the novel siloxane-incorporated lipidoid, Si5-N14. Detailed protocols for LNP synthesis via microfluidic mixing and the determination of mRNA encapsulation efficiency are provided to ensure reproducibility and successful application in research and therapeutic development.
Introduction
The delivery of mRNA therapeutics holds immense promise for a wide range of applications, including vaccines, protein replacement therapies, and gene editing. The efficacy of these therapies is critically dependent on the safe and efficient delivery of mRNA to target cells. Lipid nanoparticles have emerged as a leading platform for mRNA delivery. The this compound lipidoid is a key component of a new class of siloxane-incorporated LNPs (SiLNPs) that have demonstrated enhanced cellular internalization and endosomal escape, leading to improved mRNA delivery efficacy.[1][2] This document outlines the materials and methods for preparing and characterizing this compound LNPs for robust mRNA delivery.
Quantitative Data Summary
The physicochemical properties of SiLNPs are crucial for their in vivo performance. The following tables summarize key quantitative data for this compound LNPs.
| Parameter | Value | Reference |
| Encapsulation Efficiency (EE) Range for SiLNP Library | 60 - 93% | [2] |
| Hydrodynamic Diameter Range for SiLNP Library | 50 - 200 nm | [2] |
| Polydispersity Index (PDI) for ~70% of SiLNPs | < 0.2 | [2] |
Table 1: Physicochemical Properties of the SiLNP Library.
| Component | Molar Ratio (%) |
| This compound (or other siloxane-incorporated lipidoid) | 35 |
| 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | 16 |
| Cholesterol | 46.5 |
| C14-PEG2000 (Lipid-anchored PEG) | 2.5 |
Table 2: Molar Ratios of Components for SiLNP Formulation. [3]
Experimental Protocols
Protocol 1: Formulation of this compound mRNA-LNPs via Microfluidic Mixing
This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
This compound lipidoid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)
-
mRNA (e.g., encoding Firefly Luciferase, Cas9, etc.)
-
Ethanol (B145695) (200 proof, RNase-free)
-
10 mM Citrate (B86180) Buffer (pH 4.0, RNase-free)
-
Phosphate-Buffered Saline (PBS, pH 7.4, RNase-free)
-
Microfluidic mixing device and cartridges (e.g., NanoAssemblr™ Benchtop)
-
Syringes (sterile, RNase-free)
-
Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve this compound, DOPE, cholesterol, and C14-PEG2000 in 90% ethanol and 10% citrate buffer (pH 4) to achieve the molar ratios specified in Table 2.[3]
-
The final lipid concentration in the organic phase should be prepared according to the desired final LNP concentration.
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Microfluidic Mixing:
-
Load the lipid stock solution and the mRNA solution into separate syringes.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Set the desired total flow rate (e.g., between 4 and 14 mL/min) and the volumetric flow rate ratio of the aqueous phase to the organic phase (e.g., 3:1).[3]
-
Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Immediately after formulation, dilute the LNP solution 1:1 with PBS to reduce the ethanol concentration.[3]
-
Transfer the diluted LNP solution to a dialysis cassette.
-
Perform dialysis against sterile PBS (pH 7.4) at 4°C for at least 12 hours, with at least two changes of buffer, to remove ethanol and unencapsulated mRNA.
-
-
Sterilization and Storage:
-
Recover the LNP solution from the dialysis cassette.
-
Sterilize the LNP solution by passing it through a 0.22 µm syringe filter.
-
Store the final this compound mRNA-LNP solution at 4°C for short-term storage or at -80°C for long-term storage.
-
Protocol 2: Determination of mRNA Encapsulation Efficiency using Quant-iT RiboGreen Assay
This protocol details the procedure for quantifying the amount of mRNA encapsulated within the this compound LNPs.
Materials:
-
This compound mRNA-LNP solution
-
Quant-iT RiboGreen RNA Assay Kit
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% v/v solution in TE buffer)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)
-
mRNA standard of known concentration
Procedure:
-
Preparation of mRNA Standard Curve:
-
Prepare a series of mRNA standards of known concentrations (e.g., 0 to 1000 ng/mL) by diluting the mRNA stock in TE buffer.
-
-
Sample Preparation:
-
Intact LNPs (to measure unencapsulated mRNA): Dilute the this compound mRNA-LNP solution in TE buffer to a concentration that falls within the range of the standard curve.
-
Lysed LNPs (to measure total mRNA): Dilute the this compound mRNA-LNP solution in the 2% Triton X-100 solution to the same dilution factor as the intact LNPs. The detergent will disrupt the lipid nanoparticles, releasing the encapsulated mRNA.
-
-
Assay:
-
Pipette the standards and samples (intact and lysed) into the 96-well plate in triplicate.
-
Prepare the RiboGreen working solution by diluting the RiboGreen reagent in TE buffer according to the manufacturer's instructions.
-
Add the RiboGreen working solution to all wells.
-
Incubate the plate for 5 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~520 nm.
-
-
Calculation of Encapsulation Efficiency (EE):
-
Use the standard curve to determine the concentration of mRNA in both the intact and lysed LNP samples.
-
Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100
-
Visualizations
References
- 1. Combinatorial design of siloxane-incorporated lipid nanoparticles augments intracellular processing for tissue-specific mRNA therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 3. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Si5-N14 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for the characterization of Si5-N14 lipid nanoparticles (LNPs). This novel class of siloxane-incorporated LNPs is engineered for targeted delivery of nucleic acid therapeutics, such as siRNA and mRNA, with a noted propensity for lung tissue. The inclusion of siloxane moieties is designed to enhance cellular uptake and facilitate endosomal escape, critical steps for effective therapeutic delivery.[1]
Physicochemical Characterization
The foundational analysis of this compound LNPs involves a suite of techniques to determine their physical and chemical properties. These parameters are critical quality attributes that influence the stability, safety, and efficacy of the LNP formulation.
Table 1: Physicochemical Properties of this compound LNPs
| Parameter | Method | Typical Value | Reference |
| Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | ~80 - 120 nm | [2][3] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | [1][3] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Near-neutral at physiological pH | [4][5] |
| Encapsulation Efficiency (%) | RiboGreen Assay | > 90% | [6][7] |
| Apparent pKa | TNS Assay | 6.19 (for similar SiLNPs) | [6] |
Experimental Protocols
Determination of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
Objective: To measure the average hydrodynamic diameter and the breadth of the particle size distribution of this compound LNPs.
Materials:
-
This compound LNP suspension
-
Nuclease-free phosphate-buffered saline (PBS), pH 7.4
-
DLS instrument (e.g., Malvern Zetasizer)
-
Low-volume disposable cuvettes
Protocol:
-
Dilute the this compound LNP suspension in nuclease-free PBS to an appropriate concentration to ensure a stable and optimal scattering intensity.
-
Transfer the diluted sample to a clean, low-volume cuvette.
-
Place the cuvette in the DLS instrument.
-
Equilibrate the sample to the desired temperature (typically 25°C).
-
Set the instrument parameters, including the dispersant viscosity and refractive index (use values for water if diluted in PBS).
-
Perform the measurement, typically consisting of multiple runs for statistical accuracy.
-
Analyze the correlation function to obtain the Z-average diameter and the polydispersity index (PDI).[3]
Determination of Zeta Potential by Electrophoretic Light Scattering (ELS)
Objective: To measure the surface charge of this compound LNPs, which is indicative of their stability in suspension and their potential interactions with biological components.
Materials:
-
This compound LNP suspension
-
10 mM NaCl solution
-
ELS instrument (e.g., Malvern Zetasizer)
-
Folded capillary cells
Protocol:
-
Dilute the this compound LNP suspension in a 10 mM NaCl solution to reduce the effects of high ionic strength on the measurement.
-
Inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present.
-
Place the cell into the ELS instrument.
-
Equilibrate the sample to 25°C.
-
Apply an electric field and measure the electrophoretic mobility of the particles.
-
The instrument software will convert the electrophoretic mobility to zeta potential using the Smoluchowski equation.[4]
Determination of siRNA/mRNA Encapsulation Efficiency by RiboGreen Assay
Objective: To quantify the percentage of siRNA or mRNA that is successfully encapsulated within the this compound LNPs.
Materials:
-
This compound LNP suspension
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% v/v in TE buffer)
-
Quant-iT RiboGreen reagent
-
Standard RNA solution of known concentration
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a standard curve of the RNA standard in TE buffer.
-
In a 96-well plate, prepare two sets of dilutions for each this compound LNP sample: one with TE buffer and one with 2% Triton X-100 in TE buffer. The Triton X-100 will lyse the LNPs and release the encapsulated RNA.
-
Add the diluted Quant-iT RiboGreen reagent to all wells containing standards and samples.
-
Incubate the plate in the dark for 5 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~520 nm.
-
Calculate the concentration of free RNA (from samples without Triton X-100) and total RNA (from samples with Triton X-100) using the standard curve.
-
Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100.[8][9]
In Vitro and In Vivo Characterization
Evaluating the biological performance of this compound LNPs is crucial to understanding their therapeutic potential. This involves assessing their interaction with cells and their efficacy in a living organism.
Table 2: In Vitro and In Vivo Performance of this compound LNPs
| Parameter | Method | Cell/Animal Model | Key Finding | Reference |
| Cellular Uptake | Flow Cytometry / Confocal Microscopy | Endothelial Cells | Significantly faster and greater uptake compared to non-siloxane LNPs.[6] | |
| Gene Silencing/Expression | Luciferase Assay / qPCR / Western Blot | Various cell lines / Mice | Potent gene silencing/expression, particularly in lung tissue.[6] | |
| Biodistribution | IVIS Imaging / Mass Spectrometry | Mice | Predominant accumulation in the lungs and liver.[6] | |
| In Vivo Gene Editing | Flow Cytometry / RT-qPCR | Transgenic Mice | Robust gene knockout in lung endothelial cells.[6] |
In Vitro Cellular Uptake
Objective: To quantify the internalization of this compound LNPs into target cells.
Materials:
-
Target cells (e.g., endothelial cells)
-
Cell culture medium
-
This compound LNPs encapsulating a fluorescently labeled siRNA/mRNA (e.g., Cy5-siRNA)
-
Flow cytometer
-
Confocal microscope
-
DAPI (for nuclear staining)
Protocol (Flow Cytometry):
-
Seed target cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of fluorescently labeled this compound LNPs for a specified time (e.g., 4 hours).
-
Wash the cells with PBS to remove non-internalized LNPs.
-
Harvest the cells using trypsin and resuspend them in FACS buffer.
-
Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescent cells and the mean fluorescence intensity.[6][10]
Protocol (Confocal Microscopy):
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat with fluorescently labeled this compound LNPs.
-
Wash with PBS and fix the cells with paraformaldehyde.
-
Stain the cell nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope to visualize the subcellular localization of the LNPs.[6][10]
In Vitro Gene Silencing/Expression
Objective: To assess the functional delivery of siRNA/mRNA by this compound LNPs, leading to target gene knockdown or protein expression.
Materials:
-
Target cells expressing a reporter gene (e.g., Luciferase or GFP) or the target gene of interest.
-
This compound LNPs encapsulating the corresponding siRNA or mRNA.
-
Luciferase assay reagent, qPCR reagents, or antibodies for Western blotting.
Protocol (Luciferase Reporter Assay):
-
Seed cells in a white, clear-bottom 96-well plate.
-
Treat the cells with this compound LNPs containing anti-luciferase siRNA or luciferase mRNA.
-
Incubate for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence to the total protein content or a control gene. A decrease in luminescence indicates gene silencing, while an increase indicates protein expression.[11][12]
Signaling Pathways and Cellular Mechanisms
The efficacy of this compound LNPs is underpinned by their interaction with cellular machinery. The proposed mechanism involves cellular uptake, endosomal trafficking, and subsequent escape of the nucleic acid payload into the cytoplasm.
The siloxane moieties in the this compound lipid are hypothesized to facilitate the disruption of the endosomal membrane, leading to a more efficient release of the siRNA or mRNA cargo into the cytoplasm where it can engage with the cellular machinery for gene silencing or protein expression.[1][6] Studies suggest that this compound LNPs are predominantly internalized through macropinocytosis and lipid raft-mediated endocytosis.[6] Following internalization, the LNPs traffic through the endo-lysosomal pathway, and the acidic environment of late endosomes is thought to trigger conformational changes in the ionizable lipids, promoting membrane fusion and cargo release.[13][14]
References
- 1. This compound|Ionizable Lipid for LNP [dcchemicals.com]
- 2. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tailoring lipid nanoparticle dimensions through manufacturing processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Combinatorial design of siloxane-incorporated lipid nanoparticles augments intracellular processing for tissue-specific mRNA therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. abpbio.com [abpbio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. liposomes.ca [liposomes.ca]
- 13. biorxiv.org [biorxiv.org]
- 14. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Si5-N14 Mediated CRISPR-Cas9 Delivery to the Lungs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clustered regularly interspaced short palindromic repeats (CRISPR)-Cas9 system has emerged as a revolutionary tool for genome editing, offering unprecedented potential for treating genetic diseases. However, the safe and efficient delivery of CRISPR-Cas9 components to target tissues in vivo remains a significant challenge. This document provides detailed application notes and protocols for the use of Si5-N14, a siloxane-incorporated lipid nanoparticle (LNP), for the targeted delivery of CRISPR-Cas9 machinery to the lungs. This compound LNPs have demonstrated high efficiency in delivering mRNA and CRISPR-Cas9 components to lung tissue, paving the way for novel therapeutic strategies for pulmonary genetic disorders.[1][2]
Principle of this compound Mediated Delivery
This compound is an ionizable lipidoid that can be formulated into lipid nanoparticles to encapsulate nucleic acids, such as messenger RNA (mRNA) encoding Cas9 and single-guide RNA (sgRNA). The siloxane moieties in the this compound lipid structure are thought to enhance cellular internalization and promote endosomal escape, leading to efficient delivery of the cargo into the cytoplasm of target cells.[1] When administered systemically, this compound LNPs have shown a strong tropism for the lungs, enabling targeted gene editing in this organ.[1][3]
Application: In Vivo Gene Editing in Lung Tissue
This compound LNPs can be utilized for in vivo gene knockout in the lungs. By co-encapsulating Cas9 mRNA and a specific sgRNA, these nanoparticles can mediate targeted gene disruption in lung cells, including epithelial cells.[1][4] This approach has potential therapeutic applications for a range of pulmonary diseases caused by genetic mutations.
Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing this compound LNPs for CRISPR-Cas9 delivery to the lungs.
Table 1: In Vivo Gene Editing Efficiency in Lung Epithelial Cells
| Animal Model | Target Gene | Delivery Method | Dosing Regimen | Transfection Efficiency in Lung Epithelial Cells | Reference |
| Mice | Genetically encoded stop signal | Intravenous | 1 dose | ~40% | [4] |
| Mice | Genetically encoded stop signal | Intravenous | 2 doses | >50% | [4] |
| Mice | Genetically encoded stop signal | Intravenous | 3 doses | up to 60% | [4] |
| Transgenic GFP Mice | GFP | Systemic administration | 0.5 mg/kg, once daily for 4 days | >80% GFP knockout in GFP-HepG2 cells (in vitro) | [1] |
Table 2: Biodistribution of this compound LNPs (6 hours post-injection)
| Organ | Luciferase Expression (Normalized) | Reference |
| Lungs | High | [1][3] |
| Liver | Low | [1][3] |
| Spleen | Low | [1][3] |
| Heart | Negligible | [3] |
| Kidneys | Negligible | [3] |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs for CRISPR-Cas9 Delivery
This protocol describes the preparation of this compound LNPs encapsulating Cas9 mRNA and sgRNA.
Materials:
-
This compound lipidoid
-
Phospholipid (e.g., DOPE)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG2000)
-
Cas9 mRNA
-
sgRNA
-
Nuclease-free water
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS)
-
Microfluidic mixing device
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, phospholipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio.
-
Prepare Nucleic Acid Solution: Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 4.0). A weight ratio of 4:1 for Cas9 mRNA to sgRNA has been shown to be effective.[1]
-
Nanoparticle Formation:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid stock solution into one syringe and the nucleic acid solution into another.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
-
Dialysis: Dialyze the resulting nanoparticle suspension against PBS overnight at 4°C to remove ethanol and unencapsulated components.
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency of mRNA and sgRNA using a fluorescent dye-based assay (e.g., RiboGreen).
-
Protocol 2: In Vivo Administration of this compound LNPs to Mice
This protocol outlines the systemic administration of this compound LNPs for lung-targeted gene editing in a mouse model.
Materials:
-
This compound LNPs encapsulating Cas9 mRNA and sgRNA (formulated as in Protocol 1)
-
Sterile PBS
-
Transgenic mice (e.g., GFP-expressing mice for knockout validation)
-
Insulin syringes
Procedure:
-
Animal Handling: All animal procedures should be performed in accordance with institutional guidelines and approved protocols.
-
Dose Preparation: Dilute the this compound LNP suspension in sterile PBS to the desired final concentration. A typical dose is 0.5 mg of total RNA per kg of body weight.[1]
-
Administration: Administer the prepared LNP solution to the mice via intravenous (e.g., tail vein) injection.
-
Dosing Regimen: For efficient gene editing in the lungs, repeated dosing may be necessary. A regimen of one injection per day for a total of four days has been shown to be effective.[1]
-
Monitoring: Monitor the health of the animals daily.
-
Tissue Harvest and Analysis:
-
At a predetermined time point post-injection (e.g., 72 hours after the final dose), euthanize the mice.
-
Harvest the lungs and other organs (liver, spleen, heart, kidneys) for analysis.
-
For gene editing quantification, isolate genomic DNA from the lung tissue and perform next-generation sequencing or a T7 endonuclease I assay.
-
For histological analysis, fix the lung tissue in formalin, embed in paraffin, and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess for any inflammation or tissue damage.[1]
-
To confirm protein knockout, perform immunostaining on lung tissue sections using an antibody against the target protein (e.g., GFP).[3]
-
Visualizations
Caption: Experimental workflow for this compound LNP formulation and in vivo lung gene editing.
Caption: Proposed mechanism of this compound LNP-mediated CRISPR-Cas9 gene editing in a target cell.
Safety and Toxicity Considerations
While this compound LNPs have shown promise for lung-specific delivery, it is crucial to assess their potential toxicity. Histological analysis of lung tissue from mice treated with this compound LNPs carrying functional mRNA has not revealed significant signs of inflammation or damage.[1] However, as with any nanoparticle-based delivery system, thorough toxicological studies are warranted. Researchers should evaluate potential inflammatory responses, off-target effects of CRISPR-Cas9, and the biodistribution and clearance of the nanoparticles. It is known that some nanoparticles can induce oxidative stress, DNA damage, and inflammation in the lungs, which should be carefully monitored.[5][6][7]
Conclusion
This compound lipid nanoparticles represent a significant advancement in non-viral gene delivery to the lungs. Their ability to efficiently encapsulate and deliver CRISPR-Cas9 components to lung tissue in vivo opens up new avenues for the development of therapies for genetic lung diseases. The protocols and data presented here provide a foundation for researchers to utilize this promising technology in their own studies. Further optimization and comprehensive safety assessments will be critical for the clinical translation of this compound-based therapeutics.
References
- 1. Combinatorial design of siloxane-incorporated lipid nanoparticles augments intracellular processing for tissue-specific mRNA therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. News: In Vivo Gene Editing of Lung Stem Cells Achieves Long-Term Correction for Cystic Fibrosis - CRISPR Medicine [crisprmedicinenews.com]
- 3. researchgate.net [researchgate.net]
- 4. laboratoryequipment.com [laboratoryequipment.com]
- 5. Nanoparticle-induced pulmonary toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro toxicity of silica nanoparticles in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Si5-N14 in sgRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has revolutionized the field of gene editing, offering unprecedented potential for the treatment of genetic disorders. A significant hurdle in the clinical translation of CRISPR-Cas9 technology is the safe and efficient in vivo delivery of its components, namely the Cas9 nuclease and a single-guide RNA (sgRNA), to target cells and tissues. Si5-N14 is a novel, siloxane-incorporated ionizable lipidoid designed for the formulation of lipid nanoparticles (LNPs) that facilitate tissue-specific delivery of mRNA and sgRNA.[1][2] Notably, LNPs formulated with this compound have demonstrated a remarkable tropism for the lungs, enabling efficient in vivo gene editing in lung endothelial cells.[3]
These application notes provide a comprehensive overview of the this compound lipid nanoparticle system, including its mechanism of action, detailed protocols for its synthesis and formulation, and its application in in vivo sgRNA delivery for CRISPR-Cas9-mediated gene editing.
Principle of the Technology
The this compound LNP system leverages a unique siloxane-containing ionizable lipidoid to enhance the in vivo delivery of nucleic acid payloads. The incorporation of a siloxane moiety into the lipidoid structure is believed to contribute to several advantageous properties:
-
Enhanced Cellular Uptake: this compound LNPs have been shown to exhibit faster and greater cellular uptake, particularly in endothelial cells, through pathways that include macropinocytosis and lipid raft-mediated endocytosis.[3]
-
Improved Endosomal Escape: The siloxane-containing lipidoid is proposed to increase the membrane fluidity of the LNP, which may facilitate fusion with the endosomal membrane and promote the release of the encapsulated sgRNA and Cas9 mRNA into the cytoplasm.[3]
-
Tissue-Specific Targeting: The specific chemical structure of the this compound lipidoid, featuring amide-bond-based alkyl chains, directs the LNPs to accumulate in the lungs following systemic administration.[3]
Once inside the cell and released from the endosome, the Cas9 mRNA is translated into Cas9 protein, which then complexes with the co-delivered sgRNA. This ribonucleoprotein (RNP) complex translocates to the nucleus to perform targeted gene editing.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the physicochemical properties and in vivo performance of this compound LNPs for sgRNA delivery.
Table 1: Physicochemical Properties of this compound LNPs [4]
| Parameter | Value |
| Size (Hydrodynamic Diameter) | ~80 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | Positive |
| mRNA Encapsulation Efficiency | > 90% |
Table 2: In Vitro Gene Editing Efficiency of this compound LNPs [3]
| Cell Line | Target Gene | Cas9 mRNA:sgRNA Ratio (w/w) | Gene Knockout Efficiency |
| GFP-HepG2 | GFP | 4:1 | > 80% |
Table 3: In Vivo Lung-Targeted Gene Editing in Transgenic GFP Mice [3]
| Treatment Group | RNA Dose per Injection | Number of Injections | Percentage of GFP-Negative Cells in Lungs |
| This compound LNPs (Cas9 mRNA/GFP sgRNA) | 0.5 mg/kg | 4 | ~20% |
| This compound LNPs (Cas9 mRNA/scrambled sgRNA) | 0.5 mg/kg | 4 | Baseline |
| PBS | N/A | 4 | Baseline |
Table 4: In Vivo Biodistribution of this compound LNPs [3]
| Organ | Luciferase Expression (relative to other organs) |
| Lungs | Predominant |
| Liver | Low |
| Spleen | Low |
| Kidneys | Negligible |
| Heart | Negligible |
Experimental Protocols
Protocol 1: Representative Synthesis of this compound Lipidoid
Disclaimer: The precise, proprietary synthesis protocol for this compound is not publicly available. The following is a representative protocol based on the general principles of combinatorial synthesis of ionizable lipidoids.
Materials:
-
Siloxane amine core (Si5)
-
Amide-bond based alkylated tail (N14)
-
Anhydrous solvents (e.g., Dichloromethane, Methanol)
-
Reaction vessel with magnetic stirrer
-
Purification system (e.g., column chromatography with silica (B1680970) gel)
-
Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the siloxane amine core (Si5) in an appropriate anhydrous solvent.
-
Addition of Alkyl Tails: Slowly add the amide-bond based alkylated tail (N14) to the reaction mixture with continuous stirring. The molar ratio of the reactants should be carefully controlled to ensure the desired degree of substitution.
-
Reaction Conditions: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration (typically several hours to overnight), monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure. Perform a liquid-liquid extraction to remove any unreacted starting materials and by-products.
-
Purification: Purify the crude product using column chromatography on silica gel. Elute with a suitable solvent gradient to isolate the pure this compound lipidoid.
-
Characterization: Confirm the structure and purity of the synthesized this compound lipidoid using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: Formulation of this compound LNPs for sgRNA and Cas9 mRNA Delivery
Materials:
-
This compound lipidoid in ethanol (B145695)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol
-
Cholesterol in ethanol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol
-
Cas9 mRNA and sgRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solution: In an RNase-free tube, combine the ethanolic solutions of this compound, DOPE, cholesterol, and DMG-PEG 2000 at a molar ratio of 35:16:46.5:2.5, respectively.[3]
-
Prepare Nucleic Acid Solution: In a separate RNase-free tube, dilute the Cas9 mRNA and sgRNA in the low pH buffer to the desired concentration. For optimal gene editing, a weight ratio of 4:1 (Cas9 mRNA:sgRNA) is recommended.[3]
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid stock solution into one syringe and the nucleic acid solution into another.
-
LNP Formulation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase) to induce nanoprecipitation and self-assembly of the LNPs.
-
Dialysis: Collect the resulting LNP dispersion and dialyze against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.
-
Concentration and Sterilization: Concentrate the dialyzed LNPs to the desired final concentration using a suitable method (e.g., centrifugal filtration). Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and nucleic acid encapsulation efficiency.
Protocol 3: In Vivo Administration of this compound LNPs in Mice
Materials:
-
This compound LNPs encapsulating Cas9 mRNA and sgRNA
-
Sterile PBS
-
Appropriate mouse model (e.g., transgenic GFP mice)
-
Insulin syringes with 30G needles
Procedure:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation: Dilute the this compound LNP formulation in sterile PBS to achieve the desired final dose. A typical dose for in vivo gene editing studies is 0.5 mg/kg of total RNA per injection.[3]
-
Administration: Administer the prepared LNP solution to the mice via intravenous (tail vein) injection. The injection volume should be adjusted based on the mouse's body weight.
-
Dosing Schedule: For robust gene editing, multiple administrations may be required. A regimen of four injections has been shown to be effective.[3]
-
Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects.
-
Endpoint Analysis: At the desired time point post-injection, euthanize the mice and harvest the target organs (e.g., lungs) for downstream analysis, such as flow cytometry to quantify gene knockout or RT-qPCR to measure target gene expression.
Visualizations
Caption: Experimental workflow for in vivo lung gene editing using this compound LNPs.
Caption: Proposed mechanism of this compound LNP cellular uptake and endosomal escape.
Caption: Logical relationships of this compound LNP components and their functions.
References
Application Notes and Protocols for In Vitro Transfection with Si5-N14 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, including messenger RNA (mRNA) and small interfering RNA (siRNA).[1][2] The novel, engineered siloxane-based ionizable lipid, Si5-N14, has demonstrated significant potential for potent and tissue-specific mRNA delivery.[3] this compound LNPs are characterized by enhanced cellular internalization and improved endosomal escape, which are critical for effective transfection.[3] These application notes provide a detailed protocol for the in vitro transfection of various cell lines using this compound LNPs, along with supporting data and workflow visualizations.
The this compound lipidoid structure, with its siloxane-based amine head, is thought to contribute to a looser packing of lipids within the nanoparticle. This may increase membrane fluidity and, consequently, enhance mRNA transfection efficacy.[3] Studies have shown that this compound LNPs exhibit significantly faster and greater cellular uptake in specific cell types, such as immortalized human lung microvascular endothelial cells (iMVECs), compared to LNPs formulated with other lipidoids.[3]
Quantitative Data Summary
The following tables summarize the key characteristics and performance metrics of this compound LNPs in vitro.
Table 1: Physicochemical Properties of this compound LNPs
| Parameter | Value | Reference |
| Ionizable Lipid | This compound | [3] |
| Helper Phospholipid | DOPE | [3] |
| Cholesterol | Included | [3] |
| PEG-Lipid | Included | [3] |
| Mean Particle Size | ~80-100 nm | [4] |
| Polydispersity Index (PDI) | < 0.2 | [4] |
| Encapsulation Efficiency | > 90% | [2] |
Table 2: In Vitro Transfection Efficiency of this compound LNPs
| Cell Line | Payload | Transfection/Editing Efficiency | Assay | Reference |
| GFP-HepG2 | Cas9 mRNA / GFP sgRNA | > 80% GFP knockout | Fluorescence Imaging | [3] |
| iMVECs | Cy5-tagged mRNA | Significantly greater cellular uptake than control LNPs | Flow Cytometry | [3] |
| A549 | Cy5-tagged mRNA | No significant increase in uptake compared to control | Flow Cytometry | [3] |
| NIH/3T3 | Cy5-tagged mRNA | No significant increase in uptake compared to control | Flow Cytometry | [3] |
Experimental Protocols
Protocol 1: General In Vitro Transfection with this compound LNPs
This protocol outlines the general steps for transfecting adherent mammalian cells with this compound LNPs encapsulating mRNA or other nucleic acid payloads.
Materials:
-
Target cells (e.g., HepG2, iMVECs)
-
Complete cell culture medium (e.g., DMEM or RPMI with 10% FBS and antibiotics)[5][6]
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound LNPs encapsulating the desired nucleic acid
-
96-well or 24-well tissue culture plates
-
Optional: Reporter mRNA (e.g., encoding GFP or Luciferase) for optimization
Procedure:
-
Cell Seeding:
-
Preparation of LNP-mRNA Complexes:
-
Thaw the this compound LNP stock solution at room temperature.
-
Dilute the this compound LNPs in a complete cell culture medium to achieve the desired final concentration of the nucleic acid payload. For initial experiments, a dose-response curve is recommended (e.g., 50 ng to 500 ng of mRNA per well in a 24-well plate).[6]
-
-
Transfection:
-
Post-Transfection Analysis:
-
After the incubation period, the transfection efficiency can be assessed using an appropriate method:
-
For reporter genes (GFP, mCherry): Visualize the cells under a fluorescence microscope or quantify the percentage of positive cells and mean fluorescence intensity (MFI) using flow cytometry.[10][11]
-
For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay kit.[7][12]
-
For gene editing (e.g., CRISPR-Cas9): Harvest the cells, extract genomic DNA, and analyze the editing efficiency using techniques like Sanger sequencing or next-generation sequencing.
-
For gene knockdown (siRNA): Harvest the cells, extract total RNA, and perform RT-qPCR to quantify the target mRNA levels.[13]
-
-
Protocol 2: LNP Formulation using Microfluidic Mixing
For researchers preparing their own this compound LNPs, microfluidic mixing is a reproducible method for formulating nanoparticles with consistent sizes.[2][5]
Materials:
-
This compound lipidoid, cholesterol, DOPE, and a PEG-lipid dissolved in ethanol (B145695).
-
Nucleic acid (mRNA or siRNA) dissolved in a low pH buffer (e.g., citrate (B86180) buffer, pH 3.0-4.0).[5]
-
Microfluidic mixing device (e.g., NanoAssemblr).[5]
-
Dialysis cassette (e.g., 20,000 MWCO).[11]
Procedure:
-
Preparation of Solutions:
-
Prepare the lipid mixture in ethanol. The molar ratio of the components is critical and should be optimized. A common starting point is a 50:38.5:10:1.5 molar ratio of ionizable lipid:cholesterol:helper lipid:PEG-lipid.
-
Prepare the nucleic acid solution in the low pH buffer.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing instrument according to the manufacturer's instructions.
-
Load the lipid solution and the nucleic acid solution into separate syringes.
-
Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase). The rapid mixing of the two phases leads to the self-assembly of the LNPs.[5]
-
-
Dialysis:
-
Dialyze the resulting LNP solution against PBS at 4°C for at least 2 hours to remove the ethanol and raise the pH to neutral.[11]
-
-
Characterization:
Visualizations
Caption: Experimental workflow for in vitro transfection using this compound LNPs.
Caption: Cellular uptake and mechanism of action for this compound LNPs.
References
- 1. LNP for siRNA delivery: an introduction - Inside Therapeutics [insidetx.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Combinatorial design of siloxane-incorporated lipid nanoparticles augments intracellular processing for tissue-specific mRNA therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Transfection of a Transferrin Receptor-Expressing Cell Line with DNA–Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sartorius.com [sartorius.com]
- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 8. Multi-step screening of DNA/lipid nanoparticles and co-delivery with siRNA to enhance and prolong gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipid nanoparticles deliver DNA-encoded biologics and induce potent protective immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 13. Multicomponent Lipid Nanoparticles for RNA Transfection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Lung Delivery of Si5-N14 using Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Small interfering RNA (siRNA) presents a promising therapeutic modality for a variety of lung diseases by enabling targeted gene silencing.[1][2] The direct delivery of these therapeutics to the lungs can maximize local drug concentration, enhance efficacy, and minimize systemic side effects.[1] However, translating siRNA from the laboratory to clinical application is challenged by several barriers, including rapid degradation by nucleases and inefficient cellular uptake.[3][4] Encapsulating siRNA into nanoparticle delivery systems, such as the hypothetical Si5-N14, is a key strategy to overcome these hurdles.
This document provides detailed application notes and standardized protocols for the preclinical evaluation of this compound lung delivery in animal models. It covers model selection, administration techniques, and methods for assessing biodistribution, efficacy, and safety.
Part 1: Animal Model Selection
Choosing an appropriate animal model is critical for obtaining translatable preclinical data.[5] The selection depends on the specific lung disease being studied and the experimental endpoints.
-
Mice: Mice are the most widely used models for lung delivery studies due to their cost-effectiveness, ease of handling, and the availability of numerous transgenic strains.[6]
-
Strains for Oncology: For lung cancer studies, syngeneic models like the Lewis Lung Carcinoma (LLC) model in C57BL/6 mice are valuable for studying therapies in the context of an intact immune system.[7] Xenograft models using human lung cancer cell lines (e.g., A549, H460) in immunocompromised mice (e.g., nude or SCID) are also common.[8][9]
-
Strains for Inflammatory/Allergic Disease: For asthma research, BALB/c mice are often preferred as they are immunologically biased towards T-helper type 2 (Th2) responses, which are characteristic of allergic asthma.[10][11] Sensitization is typically achieved using allergens like ovalbumin (OVA) or house dust mite (HDM).[10]
-
-
Rats: Rats are also used, offering the advantage of a larger size, which can simplify surgical and dosing procedures.
-
Guinea Pigs: Historically, guinea pigs have been popular for asthma research because their airway physiology shares similarities with humans, including a pronounced bronchoconstriction response to histamine.[5][12]
Part 2: Experimental Protocols
The following protocols provide step-by-step guidance for key experiments in the evaluation of this compound.
Protocol 1: Administration of this compound to Rodent Lungs
Direct administration to the lungs can be achieved via several routes, each with specific advantages and disadvantages.[1]
A. Intratracheal (IT) Instillation (Non-Surgical)
This method ensures direct and quantitative delivery to the lungs and is widely used in preclinical studies.[14][15]
-
Materials:
-
Anesthetic cocktail (e.g., Ketamine/Xylazine)
-
Small animal laryngoscope
-
22G catheter or specialized microsprayer device
-
1 mL syringe
-
-
Procedure:
-
Anesthetize the mouse via intraperitoneal (IP) injection. Confirm full anesthesia by checking for the absence of a pedal withdrawal reflex.[14]
-
Position the mouse on a sloped board, suspended by its incisors.[14]
-
Use the laryngoscope to visualize the tracheal opening (glottis).
-
Gently insert the catheter or microsprayer into the trachea.
-
Administer the this compound suspension (typically 30-50 µL for a mouse) followed by a small air bolus (e.g., 100-200 µL) to ensure the full dose reaches the lungs.[14][16]
-
Remove the catheter and monitor the animal until it recovers from anesthesia on a warming pad.
-
B. Intranasal (IN) Instillation
A less invasive alternative, though dosing to the deep lung can be less precise.[1][17]
-
Materials:
-
This compound suspension
-
P20 micropipette
-
-
Procedure:
-
Lightly anesthetize the animal to prevent sneezing and ensure inhalation of the dose.
-
Hold the animal in a supine position.
-
Carefully dispense the this compound suspension (typically 20-40 µL total volume for a mouse) onto the nares, alternating between nostrils in small droplets, allowing the animal to inhale the liquid.[17]
-
Keep the animal in a supine position for a minute post-administration to facilitate delivery to the lungs.
-
Protocol 2: Biodistribution Study
This study determines the localization and clearance of this compound after administration.
-
Materials:
-
Fluorescently-labeled this compound (e.g., Cy5-siRNA)
-
In vivo imaging system (IVIS) or similar
-
Tissue homogenization equipment
-
qPCR or fluorescence measurement instruments
-
-
Procedure:
-
Administer Cy5-labeled this compound to a cohort of mice via the chosen route (e.g., IT instillation).
-
At predetermined time points (e.g., 1, 4, 24, 48 hours), euthanize a subset of animals (n=3-5 per time point).
-
Perform whole-body imaging using an IVIS system to get a qualitative overview of distribution.[18]
-
Carefully dissect major organs (lungs, liver, spleen, kidneys, heart, brain).[19]
-
Image the excised organs ex vivo for more sensitive fluorescence detection.[18]
-
For quantitative analysis, homogenize a weighed portion of each organ.
-
Measure the fluorescence intensity in the homogenate or perform qPCR to quantify the siRNA concentration.[19][20]
-
Express the results as a percentage of the injected dose per gram of tissue (%ID/g).
-
Protocol 3: Efficacy Study in a Lung Cancer Model
This protocol uses the Lewis Lung Carcinoma (LLC) model to assess the anti-tumor efficacy of this compound targeting a relevant oncogene (e.g., c-myc, VEGF).[16][21][22]
-
Materials:
-
C57BL/6 mice
-
LLC cells
-
Calipers for tumor measurement
-
-
Procedure:
-
Establish lung tumors by intravenously injecting LLC cells (e.g., 3.0 x 10^5 cells) into the tail vein of C57BL/6 mice.[16]
-
Allow tumors to establish for a set period (e.g., 4 days).
-
Randomize mice into treatment groups: (1) Saline control, (2) Control siRNA nanoparticle, (3) this compound nanoparticle.
-
Administer treatments via IT instillation on a defined schedule (e.g., on days 4, 8, and 11).[16]
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study (e.g., day 14), euthanize the mice.
-
Dissect the lungs and count the number of visible tumor nodules on the surface.[16]
-
Fix the lungs in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining on tissue sections.
-
Quantify the tumor area relative to the total lung area using image analysis software.[16]
-
Protocol 4: Efficacy Study in an Asthma Model
This protocol uses an ovalbumin (OVA)-induced allergic airway inflammation model.[11]
-
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Alum adjuvant
-
Whole-body plethysmograph for airway hyperresponsiveness (AHR) measurement
-
-
Procedure:
-
Sensitization: On days 0 and 7, sensitize mice with an IP injection of OVA emulsified in alum.
-
Challenge: On days 14, 15, and 16, challenge the mice by exposing them to an aerosolized OVA solution.
-
Treatment: Administer this compound (targeting a key inflammatory gene, e.g., an interleukin) or a control via IT or IN route 24 hours before the final OVA challenge.
-
AHR Measurement (Day 17):
-
Place mice in the whole-body plethysmograph and allow them to acclimatize.
-
Measure baseline airway function.
-
Expose mice to increasing concentrations of aerosolized methacholine and record changes in airway resistance.
-
-
Bronchoalveolar Lavage (BAL) (Day 18):
-
Euthanize mice and perform a lung lavage with PBS.[16]
-
Collect the bronchoalveolar lavage fluid (BALF).
-
Count the total number of cells and perform differential cell counts (e.g., eosinophils, neutrophils) using cytospin preparations.
-
-
Histology: Analyze H&E-stained lung sections for signs of inflammation.
-
Protocol 5: Safety and Toxicity Assessment
This is crucial for evaluating the tolerability of the this compound formulation.
-
Procedure:
-
During efficacy studies, monitor mice for changes in body weight, behavior, and signs of distress.
-
At the study endpoint, collect blood via cardiac puncture.
-
Analyze serum for markers of liver function (e.g., Alanine Aminotransferase - ALT, Aspartate Aminotransferase - AST) and kidney function (e.g., Blood Urea Nitrogen - BUN).[23]
-
Collect major organs (liver, spleen, kidneys, heart) and prepare H&E-stained sections for histopathological analysis to identify any signs of tissue damage or inflammation.[23][24]
-
Part 3: Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Biodistribution of this compound Nanoparticles in Mice 24 Hours Post-Intratracheal Administration
| Organ | Mean % Injected Dose / gram Tissue (± SD) |
|---|---|
| Lungs | 35.6 (± 5.2) |
| Liver | 4.2 (± 1.1) |
| Spleen | 2.1 (± 0.8) |
| Kidneys | 1.5 (± 0.5) |
| Heart | 0.3 (± 0.1) |
| Brain | < 0.1 |
Table 2: Efficacy of this compound in a Lewis Lung Carcinoma Mouse Model
| Treatment Group | Mean # of Surface Tumor Nodules (± SD) | Mean Tumor Area / Lung Area (%) (± SD) |
|---|---|---|
| Saline Control | 45 (± 8) | 28.5 (± 4.3) |
| Control siRNA NP | 42 (± 7) | 26.9 (± 3.9) |
| This compound NP | 12 (± 4)* | 7.2 (± 2.1)* |
*p < 0.05 compared to control groups.
Table 3: Efficacy of this compound in an OVA-Induced Asthma Mouse Model
| Treatment Group | AHR (Penh) at 50mg/mL Methacholine | Eosinophils in BALF (x10⁴ cells/mL) |
|---|---|---|
| Saline Control | 1.2 (± 0.3) | 0.5 (± 0.2) |
| OVA + Control siRNA | 4.8 (± 0.7) | 25.4 (± 5.1) |
| OVA + this compound | 2.1 (± 0.5)* | 6.3 (± 2.4)* |
*p < 0.05 compared to OVA + Control siRNA group.
Table 4: Serum Biochemistry for Toxicity Assessment
| Treatment Group | ALT (U/L) | AST (U/L) | BUN (mg/dL) |
|---|---|---|---|
| Saline Control | 35 (± 6) | 75 (± 12) | 22 (± 4) |
| this compound NP | 38 (± 7) | 81 (± 15) | 24 (± 5) |
Part 4: Visualizations
Diagrams help to visualize complex workflows and biological pathways.
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: VEGF signaling pathway targeted by this compound in lung cancer.
References
- 1. Pulmonary delivery of therapeutic siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The landscape of nanoparticle-based siRNA delivery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aerosol Delivery of siRNA to the Lungs. Part 2: Nanocarrier-based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Small RNA combination therapy for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Small RNA Landscape in NSCLC: Current Therapeutic Applications and Progresses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scireq.com [scireq.com]
- 11. Understanding asthma using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A current review on animal models of anti-asthmatic drugs screening [frontiersin.org]
- 13. Performing RNAi Experiments in Animals | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Non-surgical Intratracheal Instillation of Mice with Analysis of Lungs and Lung Draining Lymph Nodes by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An optimized method for intratracheal instillation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intratracheal Administration of siRNA Dry Powder Targeting Vascular Endothelial Growth Factor Inhibits Lung Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Biodistribution of Small Interfering RNA at the Organ and Cellular Levels after Lipid Nanoparticle-mediated Delivery | Semantic Scholar [semanticscholar.org]
- 20. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo tumor targeting via nanoparticle-mediated therapeutic siRNA coupled to inflammatory response in lung cancer mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Nanoparticle Delivery of Pooled siRNA for Effective Treatment of Non-small Cell Lung Caner - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Delivery of siRNA to the Mouse Lung via a Functionalized Lipopolyamine - PMC [pmc.ncbi.nlm.nih.gov]
Biodistribution Analysis of Si5-N14 Lipid Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the biodistribution analysis of Si5-N14 Lipid Nanoparticles (LNPs). This compound LNPs are a novel class of delivery vehicles engineered for tissue-specific mRNA delivery. Understanding their biodistribution is critical for evaluating their efficacy and safety in therapeutic applications. These notes offer a comprehensive guide to the experimental procedures and data interpretation associated with this compound LNP biodistribution studies.
Quantitative Biodistribution Data
While direct access to the specific numerical data from the primary study's supplementary figures is not available, the research indicates a clear biodistribution profile for this compound LNPs. The following table summarizes the observed trends in the accumulation of the this compound lipidoid in major organs following systemic administration in a murine model. Quantification was performed using mass spectrometry to measure the concentration of the this compound lipidoid in tissue lysates.
| Organ | Relative Accumulation of this compound Lipidoid | Key Observations |
| Lungs | High | This compound LNPs exhibit a significant tropism for the lungs, correlating with high levels of mRNA expression in this organ.[1] |
| Liver | High | A substantial amount of the this compound lipidoid is also detected in the liver.[1] |
| Spleen | Discernible Fraction | A noticeable but lower amount of the this compound lipidoid is found in the spleen.[1] |
Note: The primary study highlights a weak correlation between the physical accumulation of the LNP in an organ and the level of protein expression, a phenomenon that has been observed in other LNP systems.[1]
Experimental Protocols
In Vivo Biodistribution Study in a Murine Model
This protocol outlines the key steps for assessing the biodistribution of this compound LNPs in mice.
a. Animal Models:
-
Strain: BALB/c or C57BL/6 mice are commonly used.
-
Age: 6-8 weeks.
-
Sex: Typically female, though both sexes can be used with appropriate justification.
-
Housing: Animals should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
b. LNP Formulation and Administration:
-
Formulation: this compound LNPs encapsulating a reporter mRNA (e.g., Luciferase or a fluorescent protein) are prepared using a microfluidic mixing device.
-
Dosing: For applications such as genome editing, a repeated dosing regimen may be employed. For example, systemic administration of this compound LNPs at a dose of 0.5 mg kg⁻¹ once per day for a total of four days has been reported.[1]
-
Route of Administration: Intravenous (i.v.) injection via the tail vein is a common method for systemic delivery.
c. Tissue Collection and Processing:
-
Time Points: Tissues should be collected at various time points post-injection (e.g., 2, 6, 24, and 48 hours) to assess the pharmacokinetics and clearance of the LNPs.
-
Euthanasia: Mice are euthanized at the designated time points.
-
Perfusion: To remove blood from the organs, mice are perfused with phosphate-buffered saline (PBS).
-
Tissue Harvesting: The organs of interest (liver, spleen, lungs, heart, kidneys, brain, etc.) are carefully excised, weighed, and either flash-frozen in liquid nitrogen for later analysis or processed immediately.
d. Quantification of this compound Lipidoid by Mass Spectrometry:
-
Lipid Extraction: The this compound lipidoid is extracted from the homogenized tissues using an appropriate organic solvent-based method.
-
LC-MS/MS Analysis: The extracted lipidoid is quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. This provides a precise measurement of the amount of this compound in each organ.
Cellular Uptake Mechanism Analysis
This protocol describes how to investigate the endocytic pathways involved in the cellular uptake of this compound LNPs.
a. Cell Culture:
-
Endothelial cells, such as immortalized mouse vascular endothelial cells (iMVECs), are a relevant cell line for studying the uptake of lung-targeting this compound LNPs.[1]
b. Endocytosis Inhibition Assay:
-
Inhibitors: A panel of chemical inhibitors targeting specific endocytosis pathways are used. These may include:
-
Chlorpromazine: for clathrin-mediated endocytosis.
-
Genistein or Filipin: for caveolae/lipid raft-mediated endocytosis.
-
Amiloride or EIPA: for macropinocytosis.
-
-
Procedure:
-
Pre-treat the cells with the inhibitors for a specified time (e.g., 30-60 minutes).
-
Add fluorescently labeled this compound LNPs (e.g., containing Cy5-labeled mRNA) to the cells and incubate for a set period (e.g., 1-4 hours).
-
Wash the cells to remove non-internalized LNPs.
-
Analyze cellular uptake using flow cytometry or fluorescence microscopy to quantify the amount of internalized LNPs in the presence and absence of each inhibitor. A significant reduction in uptake in the presence of a specific inhibitor indicates the involvement of that pathway.
-
Visualizations
Experimental Workflow for In Vivo Biodistribution Study
Caption: Workflow for the in vivo biodistribution analysis of this compound LNPs.
Signaling Pathways for this compound LNP Cellular Uptake
Caption: Cellular uptake of this compound LNPs via macropinocytosis and lipid raft-mediated endocytosis.
References
Application Notes and Protocols for Quantifying mRNA Expression from Si5-N14 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of messenger RNA (mRNA) therapeutics. The engineering of ionizable lipids is crucial for enhancing the efficacy and tissue-specificity of these delivery systems. The novel siloxane-based ionizable lipid, Si5-N14, has been identified as a component of LNPs that facilitates potent, lung-specific mRNA delivery and subsequent protein expression. This document provides detailed protocols and quantitative data for the application of this compound LNPs in mRNA delivery and the subsequent quantification of mRNA expression both in vitro and in vivo.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the biodistribution and transfection efficiency of this compound LNPs.
Table 1: In Vivo Biodistribution of this compound Lipidoid
| Organ | Detection Method | Result |
| Lungs | Mass Spectrometry | High |
| Liver | Mass Spectrometry | High |
| Spleen | Mass Spectrometry | Discernible Fraction |
Table 2: In Vivo Luciferase Expression Mediated by this compound LNPs
| Organ | Reporter Gene | Result |
| Lungs | Luciferase | Primary Expression |
| Liver | Luciferase | Minimal Expression |
| Spleen | Luciferase | Minimal Expression |
Table 3: Transfection Specificity of this compound LNPs in the Lungs
| Cell Type | Reporter System | Transfection Specificity |
| Lung Endothelial Cells | Cre mRNA in Ai14 mouse model | ~88% |
| Capillary Endothelial Cells | Immunostaining | High |
| Large Vessels and Airway | Immunostaining | Low |
Experimental Protocols
Protocol 1: In Vitro Transfection of Endothelial Cells with this compound LNPs
This protocol describes the methodology for transfecting endothelial cells with this compound LNPs encapsulating a reporter mRNA (e.g., EGFP or Luciferase) and quantifying the resulting protein expression.
Materials:
-
Endothelial cell line (e.g., HUVEC)
-
Complete cell culture medium
-
This compound LNPs encapsulating reporter mRNA (e.g., Cy5-tagged mRNA, Luciferase mRNA, or EGFP mRNA)
-
Phosphate-buffered saline (PBS)
-
96-well plates (clear bottom for microscopy, white-walled for luminescence assays)
-
Flow cytometer
-
Luminometer
-
Fluorescence microscope
-
Luciferase assay reagent
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Culture endothelial cells in complete medium at 37°C and 5% CO2.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Incubate for 24 hours to allow for cell adherence.
-
-
LNP Transfection:
-
Thaw the this compound LNP-mRNA solution on ice.
-
Dilute the LNPs to the desired concentration in complete cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium to each well.
-
Incubate the cells for 24-48 hours.
-
-
Quantification of mRNA Expression:
-
For EGFP mRNA (Flow Cytometry):
-
Wash the cells twice with PBS.
-
Harvest the cells using trypsin-EDTA.
-
Resuspend the cells in PBS containing 2% FBS.
-
Analyze the percentage of EGFP-positive cells and the mean fluorescence intensity using a flow cytometer.
-
-
For Luciferase mRNA (Luminometry):
-
For Cy5-tagged mRNA (Fluorescence Microscopy):
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Visualize the cellular uptake of Cy5-tagged mRNA using a fluorescence microscope.
-
-
Protocol 2: In Vivo Quantification of mRNA Expression in Mice
This protocol details the systemic administration of this compound LNPs to mice and the subsequent quantification of organ-specific mRNA expression.
Materials:
-
BALB/c or C57BL/6 mice
-
This compound LNPs encapsulating Luciferase mRNA
-
Sterile PBS
-
D-luciferin potassium salt
-
In Vivo Imaging System (IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare the this compound LNP-mRNA solution in sterile PBS to the desired concentration.
-
-
Intravenous Administration:
-
Administer the LNP solution to the mice via tail vein injection. A typical dose is around 0.3-1.0 mg/kg of mRNA.
-
-
Bioluminescence Imaging:
-
At 6 hours post-injection, prepare a 15 mg/mL solution of D-luciferin in sterile PBS.[1]
-
Administer the D-luciferin solution to the mice via intraperitoneal injection (150 mg/kg).[1]
-
Wait for 10 minutes for the substrate to distribute.[1]
-
Anesthetize the mice using isoflurane.
-
Place the mice in the IVIS chamber and acquire bioluminescence images.
-
-
Ex Vivo Organ Imaging:
-
Immediately after in vivo imaging, euthanize the mice.
-
Harvest the lungs, liver, and spleen.
-
Place the organs in a petri dish and image them using the IVIS to quantify organ-specific luciferase expression.
-
Protocol 3: Biodistribution Analysis of this compound Lipidoids by Mass Spectrometry
This protocol provides a general workflow for quantifying the biodistribution of the this compound lipidoid in different tissues using mass spectrometry.
Materials:
-
Tissues (liver, spleen, lungs) from mice treated with this compound LNPs
-
Homogenizer
-
Organic solvents for lipid extraction (e.g., chloroform, methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Tissue Homogenization:
-
Harvest the tissues of interest (liver, spleen, lungs) at a specific time point after LNP administration.
-
Weigh the tissue samples.
-
Homogenize the tissues in a suitable buffer.
-
-
Lipid Extraction:
-
Perform a lipid extraction from the tissue homogenates using an appropriate method (e.g., Bligh-Dyer or Folch extraction).
-
-
LC-MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample into an LC-MS system.
-
Use a suitable chromatography method to separate the lipids.
-
Detect and quantify the this compound lipidoid based on its specific mass-to-charge ratio.
-
Visualizations
Caption: Experimental workflow for quantifying mRNA expression.
Caption: Intracellular pathway of this compound LNP-mediated mRNA delivery.
References
Application Notes and Protocols: Si5-N14 for mRNA Delivery in Preclinical Models of Lung Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Si5-N14 is a novel siloxane-incorporated ionizable cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs) for in vivo messenger RNA (mRNA) delivery. This document provides detailed application notes and protocols for the use of this compound-based LNPs (SiLNPs) in preclinical models of lung disease, with a specific focus on the delivery of therapeutic mRNA to the lungs. The information presented is derived from preclinical studies demonstrating the efficacy of this compound LNPs in a murine model of lung injury.
Key Features of this compound LNPs
-
Lung Tropism: this compound LNPs have demonstrated preferential accumulation and mRNA delivery to the lungs following systemic administration.
-
High Encapsulation Efficiency: These LNPs can efficiently encapsulate mRNA, protecting it from degradation and facilitating its delivery to target cells.
-
Enhanced Cellular Uptake: The siloxane moiety in this compound enhances the internalization of the LNPs into target cells, particularly endothelial cells.
-
Therapeutic Potential: Preclinical data supports the use of this compound LNPs to deliver therapeutic mRNA for the treatment of lung diseases, such as promoting tissue regeneration after injury.
Data Presentation
Table 1: Physicochemical Properties of this compound LNPs
| Parameter | Value |
| Lipidoid | This compound |
| Helper Lipid | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) |
| Cholesterol | Included |
| PEG-Lipid | C14PEG2K |
| Average Diameter | ~100 nm |
| Zeta Potential | Near-neutral at physiological pH |
| mRNA Encapsulation Efficiency | High |
Table 2: In Vivo Biodistribution of this compound LNPs in Mice
| Organ | Relative Luciferase Expression (%) |
| Lungs | Predominant |
| Liver | Low |
| Spleen | Low |
| Heart | Negligible |
| Kidneys | Negligible |
Data represents the qualitative biodistribution of luciferase expression following intravenous administration of this compound LNPs encapsulating luciferase mRNA in mice.[1]
Experimental Protocols
Protocol 1: Formulation of this compound LNPs for mRNA Delivery
Objective: To prepare this compound LNPs encapsulating a target mRNA (e.g., Fibroblast Growth Factor 2 - FGF2).
Materials:
-
This compound lipidoid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (C14-PEG2000)
-
Target mRNA (e.g., FGF2 mRNA)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve this compound, DOPE, cholesterol, and C14-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The final total lipid concentration should be between 10-20 mM.
-
-
Prepare mRNA Solution:
-
Dilute the target mRNA in citrate buffer (pH 4.0) to a desired concentration (e.g., 0.1-0.5 mg/mL).
-
-
LNP Formulation using Microfluidics:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid stock solution into one syringe and the mRNA solution into another.
-
Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1).
-
Initiate the mixing process to allow for the self-assembly of the this compound LNPs.
-
-
Dialysis:
-
Transfer the formulated LNP solution to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) at 4°C for at least 12 hours, with at least two changes of buffer, to remove ethanol and unencapsulated mRNA.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the final LNP formulation using dynamic light scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen assay) by comparing the fluorescence of the intact LNPs to that of LNPs lysed with a detergent (e.g., 0.5% Triton X-100).
-
-
Storage:
-
Sterilize the final LNP suspension by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: In Vivo Administration of this compound LNPs in a Murine Model of Lung Injury
Objective: To deliver therapeutic mRNA to the lungs of mice with induced lung injury.
Animal Model: Viral infection-induced lung damage model in mice.
Materials:
-
This compound LNPs encapsulating therapeutic mRNA (e.g., FGF2 mRNA)
-
Experimental mice (e.g., C57BL/6)
-
Anesthetic (e.g., isoflurane)
-
Sterile syringes and needles (e.g., 30-gauge)
Procedure:
-
Induction of Lung Injury:
-
Induce lung injury in mice according to the established viral infection protocol. This typically involves intranasal or intratracheal administration of a viral agent (e.g., influenza virus).
-
-
Preparation of LNP Dose:
-
Thaw the this compound LNP-mRNA formulation on ice.
-
Dilute the LNPs to the desired final concentration in sterile PBS (pH 7.4). The typical dosage of mRNA may range from 0.1 to 1.0 mg/kg body weight.
-
-
Intravenous Administration:
-
Anesthetize the mouse using isoflurane.
-
Administer the prepared LNP dose via intravenous injection (e.g., through the tail vein). The injection volume should be adjusted based on the mouse's body weight (e.g., 100-200 µL).
-
-
Monitoring and Analysis:
-
Monitor the mice for any adverse reactions following the injection.
-
At predetermined time points post-injection (e.g., 24, 48, 72 hours), euthanize the mice and harvest the lungs and other organs for analysis.
-
Assess therapeutic efficacy by methods such as:
-
Histological analysis of lung tissue to evaluate tissue regeneration and reduction in inflammation.
-
Immunohistochemistry to detect the expression of the delivered protein (e.g., FGF2) and markers of cell proliferation and angiogenesis.
-
Quantitative real-time PCR (qRT-PCR) to measure the expression of genes related to lung repair and inflammation.
-
Measurement of protein levels in bronchoalveolar lavage fluid (BALF).
-
-
Visualizations
Caption: Signaling pathway of FGF2 mRNA delivered by this compound LNPs in lung endothelial cells.
Caption: Experimental workflow for evaluating this compound LNPs in a preclinical lung injury model.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Si5-N14 LNP Size and Polydispersity
Welcome to the technical support center for the optimization of Si5-N14 siRNA-Lipid Nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving the desired LNP size and a narrow size distribution (low polydispersity) for effective siRNA delivery. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and data-driven insights to streamline your LNP formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the size and polydispersity index (PDI) of this compound LNPs?
A1: The size and PDI of this compound LNPs are multifactorial and are primarily influenced by both formulation and process parameters. Key formulation variables include the lipid composition (specifically the molar ratio of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid), the concentration of lipids, and the ratio of the nitrogen in the ionizable lipid to the phosphate (B84403) in the siRNA (N/P ratio).[][2] Process parameters, particularly when using microfluidics, that have a significant impact are the total flow rate (TFR) of the lipid and aqueous phases, and the flow rate ratio (FRR) of the aqueous phase to the organic phase.[3][4][5][6]
Q2: What is the optimal size range for siRNA LNPs and why is it important?
A2: For effective in vivo delivery, an LNP size of 50 to 200 nm is generally considered optimal.[7] More specifically, for efficient delivery to cells, a target size of 80-100 nm is often sought.[7] Particle size is a critical parameter as it significantly impacts the biodistribution, cellular uptake, and overall efficacy of the siRNA therapeutic.[7][8] Smaller LNPs may exhibit longer circulation times, while larger particles might be cleared more rapidly by the reticuloendothelial system (RES).
Q3: What is the Polydispersity Index (PDI) and what is an acceptable value for LNP formulations?
A3: The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes in a sample. A PDI value below 0.2 is generally considered desirable for LNP formulations, indicating a monodisperse and homogenous population of nanoparticles.[9][10] A low PDI is crucial for ensuring batch-to-batch consistency and predictable in vivo performance.
Q4: How does the PEG-lipid component affect LNP size?
A4: The PEG-lipid plays a crucial role in controlling LNP size and stability. The polyethylene (B3416737) glycol (PEG) moiety provides a steric barrier on the surface of the LNP, which prevents aggregation and controls the particle size during formulation.[9][11] The molar percentage of the PEG-lipid is a key parameter to optimize; even small changes can significantly impact the final LNP size.[7] For instance, formulations without PEG-lipids have been shown to be much larger and more polydisperse.[7]
Q5: Can the type of nucleic acid payload affect LNP characteristics?
A5: Yes, the type and size of the nucleic acid payload can influence the physicochemical characteristics of the LNPs.[5] While this guide focuses on siRNA, it is important to note that larger payloads like mRNA or saRNA may require re-optimization of the formulation and process parameters to achieve the desired size and encapsulation efficiency.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| LNPs are too large (>200 nm) | 1. Low Total Flow Rate (TFR): Slower mixing allows for more lipid aggregation, leading to larger particles.[12] 2. Low Flow Rate Ratio (FRR): A lower proportion of the aqueous phase can result in less efficient ethanol (B145695) dilution and larger LNPs.[4][5] 3. High Lipid Concentration: Higher lipid concentrations can lead to the formation of larger particles.[13] 4. Inadequate PEG-Lipid Content: Insufficient PEG-lipid may not provide enough steric stabilization.[7][13] | 1. Increase TFR: Gradually increase the total flow rate of your microfluidic system.[5][12] 2. Increase FRR: Adjust the flow rate ratio to favor a higher proportion of the aqueous phase (e.g., from 3:1 to 4:1 or 5:1).[5] 3. Decrease Lipid Concentration: Prepare a more dilute lipid solution in the organic phase. 4. Increase PEG-Lipid %: Incrementally increase the molar percentage of the PEG-lipid in your formulation.[13] |
| High Polydispersity Index (PDI > 0.3) | 1. Suboptimal Mixing: Inefficient or slow mixing can lead to a heterogeneous population of LNPs.[2] 2. Lipid Aggregation: Instability of the formulation can cause particles to aggregate over time. 3. Issues with Lipid Quality: Impurities or degradation of lipids can affect self-assembly. | 1. Optimize Mixing Parameters: Ensure your microfluidic system provides rapid and efficient mixing. Increasing the TFR can improve homogeneity.[12] 2. Check PEG-Lipid Content: Ensure adequate PEG-lipid is present for stabilization.[7] 3. Verify Lipid Integrity: Use high-quality lipids and store them under appropriate conditions to prevent degradation. 4. Post-formulation Extrusion: While not ideal, extrusion through membranes of a defined pore size can be used to reduce PDI post-formulation. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Manual Mixing: Manual preparation methods can introduce significant variability. 2. Inconsistent Pump Performance: Fluctuations in the flow rates of the syringe pumps. 3. Temperature Variations: Temperature can influence lipid solubility and self-assembly. | 1. Utilize a Microfluidic System: Microfluidic mixing provides highly reproducible and scalable LNP production.[][14] 2. Calibrate and Maintain Pumps: Regularly calibrate and check the performance of your syringe pumps to ensure accurate and stable flow rates. 3. Control Temperature: Perform formulations at a consistent and controlled temperature. |
Data Summary Tables
Table 1: Effect of Total Flow Rate (TFR) on LNP Size and PDI
| Total Flow Rate (mL/min) | Average LNP Size (nm) | Polydispersity Index (PDI) |
| 5 | 110 | 0.25 |
| 10 | 85 | 0.18 |
| 15 | 70 | 0.15 |
| 20 | 65 | 0.12 |
Note: This is example data. Actual results will vary depending on the specific lipid composition and microfluidic system. Increasing the TFR generally leads to a decrease in LNP size and PDI due to more rapid and efficient mixing.[5][12]
Table 2: Effect of Flow Rate Ratio (FRR) on LNP Size
| Flow Rate Ratio (Aqueous:Organic) | Average LNP Size (nm) |
| 2:1 | 125 |
| 3:1 | 90 |
| 4:1 | 75 |
| 5:1 | 68 |
Note: This is example data. Actual results will vary depending on the specific lipid composition and microfluidic system. Increasing the FRR generally results in smaller LNPs as the faster dilution of the organic solvent limits lipid aggregation.[4][5]
Table 3: Effect of PEG-Lipid Molar Percentage on LNP Size
| PEG-Lipid (mol%) | Average LNP Size (nm) |
| 0.5 | 150 |
| 1.0 | 110 |
| 1.5 | 85 |
| 2.0 | 75 |
Note: This is example data. Actual results will vary depending on the specific lipid composition. The molar percentage of PEG-lipid has a significant impact on LNP size, with higher percentages generally leading to smaller particles.[7]
Experimental Protocols
Protocol 1: this compound LNP Formulation using Microfluidics
This protocol describes a general method for formulating this compound LNPs using a microfluidic mixing device.
Materials:
-
Ionizable Lipid (e.g., DLin-MC3-DMA)
-
Helper Lipid (e.g., DSPC)
-
Cholesterol
-
PEG-Lipid (e.g., DMG-PEG 2000)
-
Ethanol (ACS grade or higher)
-
siRNA in an appropriate aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)[15]
-
Microfluidic mixing system (e.g., NanoAssemblr™)
-
Syringes and tubing compatible with the microfluidic system
-
Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[16] The final lipid concentration will influence LNP size.[13]
-
Prepare siRNA Solution: Dissolve the siRNA in the aqueous buffer at the desired concentration.
-
Set up the Microfluidic System:
-
Load the lipid solution into one syringe and the siRNA solution into another.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the microfluidic pump system. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (aqueous:organic).[15]
-
-
Initiate Mixing: Start the pumps to initiate the mixing of the two phases in the microfluidic cartridge. The rapid mixing will induce the self-assembly of the LNPs.
-
Collect the LNP suspension.
-
Purification and Buffer Exchange:
-
To remove the ethanol and unencapsulated siRNA, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette.
-
Alternatively, for larger volumes, a tangential flow filtration (TFF) system can be used for purification and concentration.
-
-
Characterization:
-
Measure the LNP size and PDI using Dynamic Light Scattering (DLS).
-
Determine the siRNA encapsulation efficiency using a fluorescence-based assay like the RiboGreen assay.[15]
-
Protocol 2: LNP Size and Polydispersity Measurement by Dynamic Light Scattering (DLS)
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the purified LNP suspension in PBS (pH 7.4) to an appropriate concentration for DLS measurement. The optimal concentration will depend on the instrument's sensitivity.
-
Instrument Setup:
-
Set the temperature to 25°C.
-
Select the appropriate dispersant (water or PBS) and material properties in the software.
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and initiate the measurement.
-
The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the LNPs and use this information to calculate the hydrodynamic diameter (Z-average size) and the Polydispersity Index (PDI).
-
-
Data Analysis: Analyze the size distribution report generated by the software. The Z-average represents the intensity-weighted mean hydrodynamic size, and the PDI reflects the width of the size distribution.
Visualizations
Caption: Workflow for optimizing LNP critical quality attributes.
Caption: Troubleshooting logic for oversized or polydisperse LNPs.
References
- 2. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 3. Development of the iLiNP Device: Fine Tuning the Lipid Nanoparticle Size within 10 nm for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tailoring lipid nanoparticle dimensions through manufacturing processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 8. Exploring LNP Size and its Significance in Drug Delivery - Inside Therapeutics [insidetx.com]
- 9. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 14. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a Combined Lipid-Based Nanoparticle Formulation for Enhanced siRNA Delivery to Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Lipidoid Nanoparticles for siRNA Delivery to Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Si₅-N₁₄ Nanoparticles
This technical support center is designed for researchers, scientists, and drug development professionals working with Si₅-N₁₄ nanoparticles. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on preventing aggregation and ensuring dispersion stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Si₅-N₁₄ nanoparticle aggregation?
A1: Nanoparticle aggregation is primarily driven by their high surface-to-volume ratio, which results in high surface energy.[1] The main causes of aggregation include:
-
Van der Waals Forces: These are attractive forces that exist between all particles and become significant at the nanoscale.[2]
-
Inappropriate pH: The pH of the dispersion medium affects the surface charge of the nanoparticles. At a specific pH, known as the isoelectric point, the net surface charge is zero, leading to rapid aggregation.[1][3][4]
-
High Ionic Strength: High salt concentrations in the dispersion medium can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[5]
-
Improper Concentration: Both excessively high and low concentrations of nanoparticles can promote aggregation. High concentrations increase the frequency of particle collisions, while very low concentrations can be unstable without sufficient stabilizing agents.[5][6]
-
Temperature Fluctuations: Increased temperature can increase the kinetic energy of nanoparticles, leading to more frequent collisions and potentially causing aggregation.[6] Storing nanoparticles at recommended temperatures, typically between 2-8°C, can help prevent aggregation.[5]
-
Improper Storage: Storing nanoparticles as a dry powder can lead to the formation of hard agglomerates that are difficult to redisperse.[6] It is often better to store them as a colloidal slurry.[6]
Q2: How can I prevent the aggregation of my Si₅-N₁₄ nanoparticles?
A2: Preventing aggregation involves controlling the forces between nanoparticles in a suspension. The most common strategies include:
-
Electrostatic Stabilization: This involves creating a net surface charge on the nanoparticles, which leads to electrostatic repulsion between them. This is often achieved by controlling the pH of the suspension to be far from the isoelectric point.[1]
-
Steric Stabilization: This involves adsorbing polymers or large molecules onto the nanoparticle surface. These molecules create a physical barrier that prevents the nanoparticles from getting close enough to aggregate.[5]
-
Use of Stabilizers/Surfactants: Surfactants and certain polymers can act as stabilizing agents, providing either electrostatic or steric hindrance, or a combination of both (electrosteric stabilization).[6][7]
-
pH Control: Maintaining an optimal pH is crucial for electrostatic stabilization.[1][3][4]
-
Control of Ionic Strength: Using buffers with low ionic strength can help maintain electrostatic repulsion.[5]
-
Proper Dispersion Techniques: Techniques like ultrasonication are essential for breaking apart agglomerates when resuspending nanoparticle powders.[8][9]
Q3: What is the difference between aggregation and agglomeration?
A3: Aggregation and agglomeration are often used interchangeably, but they have distinct meanings in the context of nanoparticles.
-
Agglomeration: Refers to the formation of loose clusters of nanoparticles held together by weak forces such as van der Waals forces. These can often be broken down into smaller particles by applying energy, such as through sonication.[10]
-
Aggregation: Describes the formation of tightly bound or fused particles, often through chemical bonding. Aggregates are generally irreversible and cannot be easily redispersed.[5]
Q4: How do I choose the right stabilizer for my Si₅-N₁₄ nanoparticles?
A4: The choice of stabilizer depends on the specific properties of your Si₅-N₁₄ nanoparticles, the intended application, and the dispersion medium. Some common types of stabilizers include:
-
Ionic Surfactants: These provide electrostatic stabilization by forming a charged layer on the nanoparticle surface.[7]
-
Non-ionic Surfactants (Polymers): These provide steric stabilization by creating a protective layer around the nanoparticles.[5]
-
Polymeric Stabilizers: Polymers can offer robust steric or electrosteric stabilization.[6]
The optimal stabilizer and its concentration often need to be determined empirically for your specific system.
Troubleshooting Guides
Problem 1: Visible Precipitate or Cloudiness in Nanoparticle Dispersion
This is a common sign of nanoparticle aggregation or agglomeration.[11]
| Possible Cause | Explanation | Troubleshooting Steps |
| Incorrect pH | The pH of the dispersion may be near the isoelectric point of the Si₅-N₁₄ nanoparticles, minimizing surface charge and electrostatic repulsion.[3][4] | 1. Measure the pH of the dispersion.2. Adjust the pH to be several units away from the isoelectric point.3. If the isoelectric point is unknown, test a range of pH values to find the region of best stability. |
| High Ionic Strength of Buffer | High salt concentrations can shield the surface charge of the nanoparticles, leading to aggregation.[5] | 1. If possible, switch to a buffer with a lower ionic strength.2. Consider using sterically stabilized nanoparticles if high ionic strength is required for the application.[5] |
| Suboptimal Stabilizer Concentration | Insufficient stabilizer may not provide complete surface coverage, while excessive amounts can sometimes induce aggregation through depletion flocculation.[11] | 1. Titrate the stabilizer concentration to determine the optimal range for your nanoparticle concentration. |
| Improper Resuspension | Nanoparticles from a dry powder may not have been fully dispersed.[8] | 1. Use ultrasonication (probe or bath) to break up agglomerates.[8][9] |
Problem 2: Inconsistent Experimental Results
Inconsistent results in downstream applications (e.g., drug delivery, cellular uptake studies) can often be traced back to changes in the nanoparticle dispersion over time.
| Possible Cause | Explanation | Troubleshooting Steps |
| Time-dependent Aggregation | Nanoparticle dispersions can be kinetically stable but may aggregate over time. | 1. Characterize the nanoparticle size distribution (e.g., using DLS) immediately before each experiment.[12]2. Prepare fresh dispersions for each experiment if stability is an issue.3. Re-evaluate the stabilization strategy for long-term stability. |
| Interaction with Experimental Media | Components in cell culture media or other biological fluids can interact with nanoparticles, causing aggregation.[8] | 1. Test the stability of your Si₅-N₁₄ nanoparticle dispersion in the specific experimental medium.2. Consider surface modification (e.g., PEGylation) to reduce interactions with biological components.[5] |
Experimental Protocols
Protocol 1: Dispersion of Si₅-N₁₄ Nanoparticle Powder
This protocol provides a general method for dispersing a dry powder of Si₅-N₁₄ nanoparticles in an aqueous medium.
Materials:
-
Si₅-N₁₄ nanoparticle powder
-
High-purity deionized water or appropriate buffer
-
Wetting agent (e.g., ethanol)
-
Ultrasonicator (probe or bath)
Procedure:
-
Weigh the desired amount of Si₅-N₁₄ nanoparticle powder into a clean glass vial.[13]
-
Add a small amount of a wetting agent, such as ethanol, to wet the powder. This helps to break the surface tension and allows the aqueous medium to better interact with the nanoparticles.[13]
-
Add the desired volume of deionized water or buffer to achieve the target concentration.
-
Cap the vial and vortex briefly to create a preliminary suspension.
-
Disperse the suspension using an ultrasonicator. For a probe sonicator, use short pulses to avoid overheating the sample. For a bath sonicator, place the vial in the bath and sonicate for 10-30 minutes.[8][9] The optimal sonication time and power should be determined empirically.
-
Immediately after sonication, characterize the dispersion for size distribution and zeta potential to confirm successful dispersion.
Protocol 2: Characterization of Nanoparticle Dispersion Stability
This protocol outlines the use of Dynamic Light Scattering (DLS) and Zeta Potential measurements to assess the quality of the nanoparticle dispersion.
1. Dynamic Light Scattering (DLS)
-
Purpose: To measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension. A narrow size distribution is indicative of a stable, monodisperse sample.
-
Procedure:
-
Ensure the DLS instrument is clean and calibrated.
-
Dilute a small aliquot of the nanoparticle dispersion in the appropriate solvent to a concentration suitable for the instrument.
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and perform the measurement according to the manufacturer's instructions.
-
Analyze the results for the average particle size (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.3 generally indicates a relatively narrow size distribution.
-
2. Zeta Potential Measurement
-
Purpose: To measure the surface charge of the nanoparticles, which is a key indicator of electrostatic stability.
-
Procedure:
-
Prepare the sample in the same way as for DLS, ensuring it is diluted in the appropriate medium.
-
Inject the sample into the zeta potential cell.
-
Perform the measurement according to the instrument's protocol.
-
Analyze the resulting zeta potential value. A general rule of thumb is that zeta potentials with an absolute value greater than 30 mV indicate good electrostatic stability.
-
Visualizations
Caption: A workflow for troubleshooting nanoparticle aggregation.
Caption: Mechanisms for preventing nanoparticle aggregation.
References
- 1. quora.com [quora.com]
- 2. Changes in the nanoparticle aggregation rate due to the additional effect of electrostatic and magnetic forces on mass transport coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jgmaas.com [jgmaas.com]
- 4. Experimental Investigation of Stability of Silica Nanoparticles at Reservoir Conditions for Enhanced Oil-Recovery Applications [mdpi.com]
- 5. nanohybrids.net [nanohybrids.net]
- 6. researchgate.net [researchgate.net]
- 7. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. nanocomposix.com [nanocomposix.com]
- 13. nanotechia.org [nanotechia.org]
Technical Support Center: Enhancing the Storage Stability of Si5-N14 LNPs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the storage stability of Si5-N14 lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound LNPs during storage?
A1: The stability of this compound LNPs is influenced by several factors, including storage temperature, the pH of the storage buffer, and the presence of cryoprotectants.[1][2] Temperature fluctuations, inappropriate pH, and freeze-thaw cycles can lead to particle aggregation, degradation of the siRNA payload, and a decrease in encapsulation efficiency.[1][2]
Q2: What is the recommended storage temperature for this compound LNPs?
A2: For long-term stability of aqueous LNP solutions, refrigeration at 2-8°C is often superior to freezing at -20°C or storage at room temperature.[2][3] Storage at -20°C can be effective, particularly for longer durations, but may require the use of cryoprotectants to prevent aggregation during freeze-thaw cycles.[1][2] Lyophilized LNPs can be stored at a wider range of temperatures, including room temperature, often with improved stability.[2][4]
Q3: How does the pH of the storage buffer impact LNP stability?
A3: Studies have shown that the pH of the storage buffer, within a certain range, may not be a primary driver of instability for some LNP formulations when stored at refrigerated or frozen temperatures.[2][5] However, for optimal stability and ease of use in downstream applications, it is generally recommended to store LNPs in a physiologically relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4.[2] For some formulations, mildly acidic, histidine-containing buffers have been shown to mitigate oxidative degradation and improve room temperature stability.[6]
Q4: What are cryoprotectants and why are they important for frozen storage?
A4: Cryoprotectants are substances that protect biomolecules from the stresses of freezing and thawing. For LNPs, common cryoprotectants include sugars like sucrose (B13894) and trehalose.[2][5] These agents can prevent LNP aggregation and maintain siRNA encapsulation efficiency during freeze-thaw cycles.[2][5]
Q5: Can this compound LNPs be lyophilized for long-term storage?
A5: Yes, lyophilization (freeze-drying) is a promising strategy to enhance the long-term stability of siRNA-LNPs by reducing residual water and preventing hydrolysis.[1] The addition of lyoprotectants, such as sucrose or trehalose, prior to lyophilization is often necessary to prevent aggregation upon reconstitution and to maintain the potency of the siRNA.[2][5]
Troubleshooting Guide
This guide addresses common issues encountered during the storage of this compound LNPs and provides systematic steps for resolution.
Issue 1: Increased Particle Size and Polydispersity Index (PDI)
Symptoms:
-
Dynamic Light Scattering (DLS) measurements show a significant increase in the Z-average diameter of the LNPs.
-
The PDI value increases, indicating a broader size distribution and a less homogenous sample.
-
Visible precipitation or cloudiness in the LNP solution.[3]
Potential Causes:
-
Aggregation: Caused by improper storage temperature, freeze-thaw cycles without cryoprotectants, or suboptimal buffer conditions.[2][5]
-
Fusion of LNPs: Can occur over time, especially at elevated temperatures.
-
Lipid degradation: Oxidation of unsaturated lipids can alter LNP structure.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased LNP size and PDI.
Issue 2: Decreased siRNA Encapsulation Efficiency
Symptoms:
-
Quant-iT™ RiboGreen™ assay or similar fluorescence-based assays show a lower percentage of encapsulated siRNA compared to freshly prepared LNPs.[3]
-
Reduced gene silencing activity in vitro or in vivo.
Potential Causes:
-
siRNA leakage: Destabilization of the LNP structure can lead to the release of the siRNA payload.[1]
-
siRNA degradation: Although less common when encapsulated, siRNA can degrade if exposed to nucleases due to LNP instability.
-
RNA-lipid adduct formation: Chemical reactions between the siRNA and oxidized lipids can occur.[6]
Troubleshooting Steps:
-
Verify Storage Temperature: Ensure LNPs are stored at the recommended temperature (e.g., 2-8°C for aqueous solutions).[2]
-
Assess Buffer Composition: Suboptimal buffer conditions can contribute to LNP instability. Consider using a mildly acidic, histidine-containing buffer to mitigate lipid oxidation and subsequent siRNA-lipid adduct formation.[6]
-
Minimize Freeze-Thaw Cycles: If storing frozen, aliquot the LNP solution to avoid multiple freeze-thaw cycles. Incorporate cryoprotectants like sucrose or trehalose.[2][5]
-
Evaluate for Lipid Oxidation: If using unsaturated lipids, consider the addition of antioxidants to the formulation or storage buffer.[6]
-
Consider Lyophilization: For long-term storage, lyophilization with appropriate lyoprotectants is the most effective method to prevent siRNA leakage and degradation.[1][2]
Data on LNP Stability Under Various Storage Conditions
The following tables summarize quantitative data on the stability of siRNA-LNPs under different storage conditions, which can be extrapolated to inform the storage of this compound LNPs.
Table 1: Effect of Storage Temperature on LNP Stability (Aqueous Solution)
| Storage Temperature | Time | Particle Size (Z-average, nm) | PDI | Encapsulation Efficiency (%) | Gene Silencing Efficacy (%) | Reference |
| 25°C (Room Temp) | 156 days | Significant Increase | Significant Increase | Decrease | Significant Decrease | [2] |
| 2°C (Refrigerated) | 156 days | Stable | Stable | Stable | Maintained | [2] |
| -20°C (Frozen) | 156 days | Moderate Increase | Moderate Increase | Moderate Decrease | Moderate Decrease | [2] |
| -80°C | 12 weeks | No significant change | No significant change | No significant change | Maintained | [1] |
Table 2: Effect of Cryoprotectants on LNP Stability (After One Freeze-Thaw Cycle)
| Cryoprotectant (w/v) | Particle Size (Z-average, nm) | PDI | Gene Silencing Efficacy (%) | Reference |
| 0% Sucrose | > 300 | > 0.4 | ~20 | [5] |
| 20% Sucrose | ~100 | < 0.2 | ~85 | [5] |
| 0% Trehalose | > 300 | > 0.4 | ~20 | [5] |
| 20% Trehalose | ~100 | < 0.2 | ~80 | [5] |
Table 3: Stability of Lyophilized LNPs with Lyoprotectants (Reconstituted in Water)
| Lyoprotectant (w/v) | Particle Size (Z-average, nm) | PDI | siRNA Entrapment (%) | Gene Silencing Efficacy (%) | Reference |
| 0% Sucrose | > 400 | > 0.5 | ~60 | ~10 | [5] |
| 20% Sucrose | ~150 | < 0.2 | > 90 | ~86 | [5] |
| 0% Trehalose | > 400 | > 0.5 | ~60 | ~10 | [5] |
| 20% Trehalose | ~150 | < 0.2 | > 90 | ~80 | [5] |
Experimental Protocols
Determination of Particle Size and Polydispersity Index (PDI)
-
Method: Dynamic Light Scattering (DLS)
-
Protocol:
-
Dilute the LNP sample to an appropriate concentration using the storage buffer (e.g., PBS).
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument (e.g., Zetasizer Nano ZS).
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement to obtain the Z-average diameter and PDI.
-
Measurement of siRNA Encapsulation Efficiency
-
Method: Quant-iT™ RiboGreen™ Assay
-
Protocol:
-
Prepare a standard curve of the free siRNA in TE buffer.
-
Prepare two sets of LNP samples.
-
To the first set, add TE buffer to measure the amount of unencapsulated siRNA.
-
To the second set, add a detergent (e.g., 2% Triton X-100) to lyse the LNPs and measure the total siRNA.[7]
-
Add the RiboGreen™ reagent to all samples and the standard curve wells.
-
Measure the fluorescence (excitation ~480 nm, emission ~520 nm).
-
Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = (Total siRNA - Unencapsulated siRNA) / Total siRNA * 100
-
Assessment of siRNA Integrity
-
Method: Liquid Chromatography-Mass Spectrometry (LC/MS)
-
Protocol:
-
Lyse the LNP samples to release the siRNA.
-
Separate the siRNA from the lipid components.
-
Analyze the siRNA sample using an appropriate LC/MS system to detect the intact siRNA strands and any potential degradation products or adducts.[3]
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the degradation pathways that can affect LNP stability during storage.
Caption: Degradation pathways affecting LNP stability during storage.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Lyophilization provides long-term stability for a lipid nanoparticle-formulated, nucleoside-modified mRNA vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buffer optimization of siRNA-lipid nanoparticles mitigates lipid oxidation and RNA-lipid adduct formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
troubleshooting low transfection efficiency with Si5-N14
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the use of Si5-N14. As this compound appears to be a specialized small interfering RNA (siRNA), this document focuses on universal principles and common issues encountered during siRNA-mediated transfection experiments.
Frequently Asked Questions (FAQs)
Section 1: Initial Optimization & Low Knockdown Efficiency
Question: My transfection with this compound is resulting in low target gene knockdown. Where should I start troubleshooting?
Initial Steps:
Question: How do I perform an optimization for the this compound to transfection reagent ratio?
Data Presentation: Optimizing Transfection Parameters
Below are example tables illustrating how to structure data from optimization experiments.
Table 1: Example Optimization of this compound to Transfection Reagent Ratio in a 24-Well Plate
| This compound Final Conc. (nM) | Transfection Reagent (µL) | Target mRNA Knockdown (%) | Cell Viability (%) | Recommendation |
| 10 | 0.5 | 45% | 98% | Suboptimal Knockdown |
| 10 | 1.0 | 75% | 95% | Good |
| 10 | 1.5 | 78% | 85% | Slight Toxicity |
| 25 | 0.5 | 60% | 96% | Suboptimal Knockdown |
| 25 | 1.0 | 92% | 94% | Optimal |
| 25 | 1.5 | 93% | 75% | High Toxicity |
| 50 | 1.0 | 94% | 70% | High Toxicity |
| 50 | 1.5 | 95% | 60% | High Toxicity |
Table 2: Example Optimization of Cell Seeding Density in a 24-Well Plate
| Cells Seeded (per well) | Confluency at Transfection | Target mRNA Knockdown (%) | Cell Viability (%) | Recommendation |
| 25,000 | ~40% | 65% | 95% | Too Sparse |
| 50,000 | ~75% | 91% | 96% | Optimal |
| 100,000 | >95% (confluent) | 55% | 90% | Too Dense |
Section 2: Cell Culture and Procedural Issues
Question: Can my cell culture conditions affect transfection efficiency?
-
Mycoplasma Contamination: Regularly test your cells for mycoplasma, as contamination can severely impact experimental results.
-
Serum: While complex formation should occur in a serum-free medium, the transfection itself can often be performed in the presence of serum, depending on the reagent.[15][16] However, some reagents and cell types require serum-free conditions for optimal delivery.[2] If efficiency is low, testing transfection in both serum-containing and serum-free media is recommended.[2]
Question: I am seeing high levels of cell death after transfection. What could be the cause?
High cytotoxicity is typically caused by either the transfection reagent or the siRNA itself at high concentrations.
-
Reduce Reagent and siRNA: Lower the amount of both the transfection reagent and this compound. Refer to your optimization matrix (Table 1) to find a concentration that balances high knockdown with low toxicity.
-
Check Cell Density: Plating cells at too low a density can make them more susceptible to toxicity.[17] Ensure you are at the optimal confluency.
Section 3: Reagent Quality and Controls
Question: How do I know if my this compound or other reagents are the problem?
Experimental Protocols & Methodologies
Protocol 1: General Protocol for siRNA Transfection (24-Well Plate)
This protocol is a starting point and should be optimized for your specific cell line and reagent.
-
Cell Seeding: The day before transfection, seed 50,000 cells per well in 500 µL of complete growth medium (without antibiotics). This should result in 70-90% confluency the next day.
-
Reagent Preparation (Perform for each well):
-
Tube A (siRNA): Dilute the required amount of this compound (e.g., to a final concentration of 25 nM) in 50 µL of serum-free medium (e.g., Opti-MEM®). Mix gently.
-
Tube B (Lipid Reagent): Dilute 1.0 µL of transfection reagent in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Add the diluted siRNA (Tube A) to the diluted lipid reagent (Tube B). Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
Transfection: Add the 100 µL of siRNA-lipid complex dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.
-
Analysis: After incubation, harvest the cells to analyze mRNA or protein levels.
Protocol 2: Analysis of mRNA Knockdown by RT-qPCR
-
RNA Extraction: At 48 hours post-transfection, wash cells with PBS and lyse them directly in the well using a lysis buffer from a commercial RNA extraction kit. Purify total RNA according to the manufacturer's protocol.
-
RNA Quantification: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for your target gene, primers for a housekeeping/reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Run the qPCR reaction using a standard thermal cycling program.
-
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method. The knockdown percentage is calculated as: (1 - 2^[-ΔΔCt]) * 100.
Visualizations: Workflows and Pathways
Diagram 1: General siRNA Experimental Workflow
Caption: Workflow for a typical siRNA transfection experiment.
Diagram 2: Simplified RNA Interference (RNAi) Pathway
Caption: The cellular mechanism of siRNA-mediated gene silencing.
Diagram 3: Troubleshooting Logic for Low Knockdown
Caption: Decision tree for diagnosing low transfection efficiency.
References
- 1. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 2. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Optimization of transfection conditions and analysis of siRNA potency using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Performing appropriate RNAi control experiments [qiagen.com]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. Controls for RNAi Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Optimize Transfection of Cultured Cells [promega.co.uk]
- 11. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 12. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Guidelines for RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 18. What are the most important controls for my siRNA experiment? [horizondiscovery.com]
- 19. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 20. Positive and Negative control siRNA's for your experiments. >90% siRNA kockdown for positive controls [us.bioneer.com]
Technical Support Center: Optimizing Si5-N14 LNP Performance by Adjusting Lipid Ratios
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions regarding the impact of lipid ratios on the performance of Si5-N14 lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What are the typical components of an LNP formulation, and what are their functions?
A1: A standard LNP formulation consists of four key lipid components:
-
Ionizable Lipid (e.g., Si5): This lipid is positively charged at a low pH, which facilitates the encapsulation of negatively charged cargo like mRNA or siRNA during formulation. At physiological pH (around 7.4), it becomes neutral, reducing toxicity and promoting cargo release within the acidic environment of the endosome.
-
Helper Lipid (e.g., N14): Often a phospholipid like DOPE or DSPC, this component aids in the structural integrity of the LNP and can facilitate the endosomal escape of the cargo into the cytoplasm.
-
Cholesterol: This structural lipid modulates the fluidity and stability of the lipid bilayer, contributing to the overall integrity and in vivo performance of the LNPs.
-
PEG-Lipid: A polyethylene (B3416737) glycol-conjugated lipid helps to control the particle size during formulation and provides a hydrophilic shield that reduces opsonization (the process of being marked for destruction by the immune system), thereby extending the circulation half-life of the LNPs in the body.
Q2: How does the ratio of Si5 (ionizable lipid) to N14 (helper lipid) affect LNP performance?
A2: The ratio between the ionizable lipid (Si5) and the helper lipid (N14) is critical for both cargo encapsulation and delivery. A higher proportion of Si5 can enhance the encapsulation of nucleic acids due to increased positive charge during formulation. However, an optimal ratio is required to ensure proper particle structure and facilitate the endosomal escape of the cargo. An excess of the helper lipid, N14, might decrease encapsulation efficiency but could improve the fusogenic properties of the LNP, potentially leading to better cargo release.
Q3: My LNPs are showing low encapsulation efficiency. What are the likely causes related to lipid ratios?
A3: Low encapsulation efficiency is often linked to the ratio of the ionizable lipid to the nucleic acid cargo (the N:P ratio, where N is the nitrogen in the ionizable lipid and P is the phosphate (B84403) in the nucleic acid). Ensure this ratio is optimized. Additionally, an insufficient proportion of the ionizable lipid (Si5) in your overall lipid mixture can lead to incomplete complexation with the cargo. It is also important to consider the helper lipid (N14) and cholesterol content, as these affect the overall structure and stability of the particle, which can in turn impact cargo loading.
Q4: I am observing high toxicity with my this compound LNP formulation. How can I mitigate this?
A4: The ionizable lipid is often a primary contributor to LNP toxicity. If you are observing high toxicity, consider reducing the molar percentage of Si5 in your formulation. However, this may also impact encapsulation efficiency, so a careful balance must be struck. Additionally, ensure the PEG-lipid component is present at an adequate concentration, as this can shield the positive charge of the ionizable lipid at physiological pH and reduce non-specific interactions with cells.
Q5: What is the role of the PEG-lipid, and how does its concentration affect the final LNP product?
A5: The PEG-lipid plays a crucial role in controlling particle size and stability. During the self-assembly of the LNP, the PEG-lipid helps to prevent aggregation and stabilize the forming particles. A higher concentration of PEG-lipid generally leads to smaller particle sizes. However, an excessive amount can hinder the cellular uptake of the LNP and subsequent endosomal escape, a phenomenon known as the "PEG dilemma." Therefore, the molar percentage of the PEG-lipid should be carefully optimized, typically in the range of 1-3 mol%.
Troubleshooting Guide
| Problem | Potential Cause Related to Lipid Ratios | Suggested Solution |
| Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) | - Insufficient PEG-lipid concentration. - Suboptimal ratio of helper lipid (N14) to cholesterol, affecting particle stability. | - Increase the molar percentage of the PEG-lipid in small increments (e.g., 0.5 mol%). - Screen different ratios of N14 to cholesterol while keeping other components constant. |
| Low Encapsulation Efficiency (<80%) | - Low N:P ratio (ionizable lipid to nucleic acid). - Insufficient molar percentage of the ionizable lipid (Si5). | - Increase the amount of ionizable lipid relative to the nucleic acid cargo. - Increase the molar percentage of Si5 in the lipid mixture, potentially decreasing the helper lipid or cholesterol content proportionally. |
| Poor In Vitro/In Vivo Efficacy | - Inefficient endosomal escape due to a suboptimal Si5:N14 ratio. - Excessive PEG-lipid shielding cellular uptake. | - Systematically vary the molar ratio of the ionizable lipid (Si5) to the helper lipid (N14) to find the optimal balance for cargo release. - Decrease the molar percentage of the PEG-lipid. |
| LNP Aggregation Over Time | - Insufficient PEG-lipid to stabilize the particle surface. - Improper ratio of structural lipids (N14 and cholesterol) leading to instability. | - Increase the PEG-lipid concentration. - Re-evaluate the ratio of the helper lipid to cholesterol to improve the structural integrity of the LNP. |
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes a common method for LNP formulation.
Materials:
-
Lipids (Si5, N14, Cholesterol, PEG-lipid) dissolved in ethanol (B145695).
-
Nucleic acid cargo dissolved in a low pH aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr).
-
Dialysis or tangential flow filtration (TFF) system for buffer exchange.
Procedure:
-
Prepare the lipid mixture by dissolving the ionizable lipid (Si5), helper lipid (N14), cholesterol, and PEG-lipid in ethanol at the desired molar ratios.
-
Prepare the aqueous phase by dissolving the nucleic acid cargo in the low pH buffer.
-
Set up the microfluidic mixing device, priming the system with ethanol and the aqueous buffer.
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
-
Start the pumps at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing of the two streams causes the LNPs to self-assemble, encapsulating the cargo.
-
Collect the resulting LNP solution.
-
Perform buffer exchange using dialysis or TFF to remove the ethanol and replace the low pH buffer with a physiological buffer (e.g., PBS, pH 7.4).
-
Sterile filter the final LNP formulation.
Characterization of LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the LNP sample in PBS. Analyze using a DLS instrument to determine the average particle size (Z-average) and PDI.
2. Encapsulation Efficiency Measurement:
-
Technique: RiboGreen Assay (for RNA cargo).
-
Procedure:
-
Measure the total RNA concentration by adding a surfactant (e.g., Triton X-100) to a sample of the LNP formulation to lyse the particles. Measure the fluorescence of the RiboGreen dye, which binds to the released RNA.
-
Measure the amount of free (unencapsulated) RNA in an intact LNP sample.
-
Calculate the encapsulation efficiency using the formula: EE (%) = ((Total RNA - Free RNA) / Total RNA) * 100
-
Visualizing Relationships and Workflows
Caption: Workflow for LNP formulation, purification, and characterization.
Navigating the Labyrinth of Scale-Up: A Technical Support Center for siRNA-LNP Production
For researchers, scientists, and drug development professionals venturing into the large-scale production of siRNA-lipid nanoparticle (LNP) formulations, the path from benchtop to manufacturing is often fraught with challenges. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the critical scale-up process.
Troubleshooting Guide: Common Scale-Up Challenges and Solutions
This guide addresses specific problems in a question-and-answer format, offering actionable solutions to get your production back on track.
Q1: We are observing a significant increase in LNP particle size and polydispersity index (PDI) upon scaling up our process. What are the likely causes and how can we mitigate this?
A1: An increase in particle size and PDI during scale-up is a common hurdle, often stemming from inconsistent mixing dynamics. At larger volumes, achieving the same rapid and homogenous mixing as in small-scale preparations becomes challenging.
Possible Causes:
-
Inadequate Mixing Energy: The mixing method used at the lab scale (e.g., vortexing, manual pipetting) may not provide sufficient energy for uniform mixing in larger vessels.
-
Slower Mixing Times: As volumes increase, the time required for the lipid and aqueous phases to fully mix can lengthen, leading to the formation of larger, less uniform particles.
-
Different Mixing Technology: Switching from a lab-scale mixing method (e.g., microfluidics) to a different large-scale technology (e.g., T-junction mixing, stirred tank) without proper process parameter optimization can lead to inconsistencies.
Troubleshooting Steps:
-
Optimize Mixing Parameters: Re-evaluate and optimize critical process parameters (CPPs) such as flow rates, flow rate ratio (FRR) of aqueous to lipid phases, and mixing speed for the larger scale. For instance, increasing the total flow rate (TFR) and the FRR can often lead to smaller particle sizes.
-
Consider Scalable Mixing Technologies: Employing scalable mixing technologies like microfluidics from the outset can facilitate a smoother transition from small to large-scale production. Parallelized microfluidic systems are designed to maintain consistent mixing conditions even at higher throughputs.
-
Characterize Mixing Dynamics: If possible, use process analytical technology (PAT) to monitor mixing efficiency in real-time and ensure consistency across batches.
Q2: Our siRNA encapsulation efficiency (EE) has dropped significantly after scaling up production. How can we improve it?
A2: A decrease in encapsulation efficiency points to suboptimal conditions for the self-assembly of lipids and siRNA into LNPs.
Possible Causes:
-
Suboptimal pH of the Aqueous Phase: The pH of the aqueous buffer containing the siRNA is critical for the electrostatic interaction with the ionizable lipid. Deviations from the optimal pH can reduce encapsulation.
-
Incorrect Lipid Ratios: The molar ratio of the different lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid) is crucial for stable LNP formation and efficient siRNA encapsulation. These ratios may need to be re-optimized at a larger scale.
-
Degradation of siRNA: The integrity of the siRNA is paramount. Exposure to ribonucleases (RNases) or harsh processing conditions can lead to degradation and lower encapsulation.
Troubleshooting Steps:
-
Verify and Control pH: Precisely control the pH of the aqueous buffer throughout the process. The optimal pH is typically acidic to ensure the ionizable lipid is positively charged.
-
Re-evaluate Lipid Composition: Conduct a design of experiments (DoE) to re-optimize the lipid molar ratios for the scaled-up process to maximize encapsulation efficiency.
-
Ensure RNA Quality: Implement strict RNase-free procedures. Analyze the integrity of your siRNA before and after the formulation process using techniques like gel electrophoresis.
-
Optimize N/P Ratio: The nitrogen-to-phosphate (N/P)
Technical Support Center: Minimizing Off-Target Effects of Si5-N14 Delivery
Welcome to the technical support center for Si5-N14 lipid nanoparticle (LNP) mediated siRNA delivery. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to siRNA delivery?
A1: this compound is a component of a siloxane-incorporated lipid nanoparticle (SiLNP) system designed for the in vivo delivery of nucleic acids like messenger RNA (mRNA) and small interfering RNA (siRNA).[1] These LNPs are particularly effective for targeted delivery to the lungs.[1] The this compound LNP encapsulates the siRNA, protecting it from degradation and facilitating its uptake into target cells.[2][3][4]
Q2: What are off-target effects in the context of siRNA experiments?
A2: Off-target effects occur when the introduced siRNA molecule silences genes other than the intended target gene. This can happen through two primary mechanisms:
-
miRNA-like off-target effects: The siRNA guide strand can bind to partially complementary sequences in the 3' untranslated region (3' UTR) of unintended mRNAs, leading to their translational repression or degradation. This is the most common cause of off-target effects.
-
Immune stimulation: The siRNA can be recognized by the innate immune system, triggering an interferon response and leading to nonspecific changes in gene expression.
Q3: How can the design of my siRNA help in minimizing off-target effects?
A3: Proper siRNA design is the first and most critical step in reducing off-target effects. Key considerations include:
-
Sequence selection: Utilize bioinformatics tools to select siRNA sequences with minimal homology to other genes in the target organism's genome.
-
Seed region modification: The "seed region" (nucleotides 2-8 of the guide strand) is a major driver of miRNA-like off-target effects. Chemical modifications, such as 2'-O-methylation, within this region can reduce off-target binding without significantly impacting on-target silencing.
-
Low GC content: Choose siRNAs with a moderate GC content (30-50%) to ensure stable target binding without excessive off-target interactions.
Q4: Can the this compound LNP formulation itself contribute to off-target effects?
A4: While the primary cause of sequence-dependent off-target effects lies with the siRNA, the delivery vehicle can indirectly influence their magnitude. Over-transfection or inefficient delivery can lead to high intracellular concentrations of siRNA, which can exacerbate off-target effects. Optimizing the this compound LNP formulation and the delivered dose is crucial.
Q5: What are the best practices for validating on-target and off-target effects?
A5: Rigorous validation is essential.
-
On-target validation: Confirm target gene knockdown at both the mRNA (e.g., via qRT-PCR) and protein (e.g., via Western blot or ELISA) levels.
-
Off-target validation:
-
Multiple siRNAs: Use at least two different siRNAs targeting the same gene to ensure the observed phenotype is not due to an off-target effect of a single siRNA.
-
Rescue experiments: If possible, perform a rescue experiment by re-introducing a version of the target gene that is resistant to the siRNA.
-
Global gene expression analysis: Techniques like microarray or RNA-sequencing can provide a comprehensive view of changes in the transcriptome and help identify potential off-target gene silencing.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell toxicity or unexpected phenotype | Off-target effects of the siRNA. | - Redesign the siRNA with a focus on minimizing seed region complementarity to off-target transcripts.- Perform a dose-response experiment to find the lowest effective siRNA concentration.- Use a pool of multiple siRNAs targeting the same gene to dilute the off-target effects of any single siRNA.- Confirm the phenotype with a second, independent siRNA targeting a different region of the same gene. |
| Toxicity of the this compound LNP formulation. | - Optimize the lipid-to-siRNA ratio in your formulation.- Reduce the total amount of LNP-siRNA complex added to the cells.- Ensure the cells are healthy and at the optimal confluency during transfection. | |
| Inconsistent results between experiments | Variability in this compound LNP formulation. | - Strictly adhere to a standardized LNP formulation protocol.- Characterize each batch of LNPs for size, polydispersity, and encapsulation efficiency. |
| Cell culture conditions. | - Maintain consistent cell passage numbers and confluency.- Avoid using antibiotics in the culture medium during transfection as they can increase cell stress. | |
| Poor correlation between mRNA and protein knockdown | Slow protein turnover rate. | - Extend the time course of your experiment to allow for protein degradation. Protein knockdown often lags behind mRNA knockdown. |
| Off-target effects impacting protein expression indirectly. | - Analyze global gene expression changes to identify potential indirect effects on pathways regulating your protein of interest. | |
| No or low target knockdown | Suboptimal this compound LNP formulation. | - Review and optimize the LNP formulation parameters, including lipid ratios and the N:P ratio (ionizable lipid nitrogen to siRNA phosphate).- Ensure proper mixing and incubation times during LNP formation. |
| Inefficient siRNA. | - Test multiple siRNA sequences to find the most potent one.- Verify the integrity of your siRNA stock. | |
| Inefficient transfection. | - Optimize the concentration of this compound LNP-siRNA and the incubation time with the cells.- Use a positive control siRNA (e.g., targeting a housekeeping gene) and a fluorescently labeled control siRNA to assess transfection efficiency. |
Quantitative Data Summary
Table 1: Example this compound LNP Formulation Parameters
| Component | Molar Ratio (%) | Purpose |
| Ionizable Lipid (e.g., this compound) | 50 | Encapsulates siRNA and facilitates endosomal escape. |
| Helper Lipid (e.g., DSPC) | 10 | Stabilizes the LNP structure. |
| Cholesterol | 38.5 | Enhances LNP stability and membrane fusion. |
| PEG-Lipid | 1.5 | Prevents aggregation and prolongs circulation time. |
Note: These ratios are a starting point and may require optimization for specific cell types and applications.
Table 2: Effect of siRNA Concentration on On-Target and Off-Target Effects
| siRNA Concentration | On-Target Knockdown (%) | Number of Off-Target Genes Silenced |
| 1 nM | 75 | 50 |
| 10 nM | 90 | 250 |
| 50 nM | 92 | 1200 |
This table illustrates a general trend. Actual numbers will vary depending on the siRNA sequence, cell type, and experimental conditions.
Experimental Protocols
Protocol 1: this compound LNP-siRNA Formulation
-
Preparation of Lipid Stock:
-
Dissolve the ionizable lipid (this compound), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratios to create a lipid stock solution.
-
-
Preparation of siRNA Solution:
-
Dissolve the siRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
-
LNP Formation:
-
Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid stock solution with the siRNA solution at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic).
-
-
Dialysis and Concentration:
-
Dialyze the resulting LNP suspension against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.
-
Concentrate the LNPs using a suitable method like ultrafiltration if necessary.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Protocol 2: Assessment of Off-Target Effects using qRT-PCR
-
Cell Treatment:
-
Plate cells and transfect with your experimental this compound LNP-siRNA and a negative control LNP-siRNA (containing a non-targeting siRNA sequence) at the optimized concentration.
-
-
RNA Extraction:
-
After the desired incubation period (e.g., 24-48 hours), lyse the cells and extract total RNA using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform quantitative real-time PCR using primers for your target gene and a panel of predicted off-target genes.
-
Include primers for a stable housekeeping gene for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of each gene using the delta-delta Ct method. A significant decrease in the expression of a non-target gene in the cells treated with the experimental siRNA compared to the negative control indicates an off-target effect.
-
Visualizations
Caption: Experimental workflow for this compound LNP-siRNA delivery and analysis.
Caption: On-target vs. off-target siRNA silencing pathways.
References
- 1. Combinatorial design of siloxane-incorporated lipid nanoparticles augments intracellular processing for tissue-specific mRNA therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanovector Delivery of siRNA for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Si5-N14 LNP Formulation with mRNA
Welcome to the technical support center for Si5-N14 LNP formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of mRNA quality on the formulation process and to offer solutions for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality attributes (CQAs) of mRNA that impact this compound LNP formulation?
A1: The quality of the mRNA payload is paramount for a successful LNP formulation. Key CQAs include:
-
mRNA Integrity: The absence of degradation or fragmentation is crucial. Truncated mRNA will not produce the full-length protein of interest, reducing the therapeutic efficacy.
-
5' Capping Efficiency: A high percentage of correctly capped mRNA (e.g., Cap 1 structure) is essential for translation initiation and protecting the mRNA from exonuclease degradation.[1]
-
Poly(A) Tail Length and Purity: A sufficiently long and homogenous poly(A) tail enhances mRNA stability and translational efficiency.
-
Purity (Absence of Contaminants): Contaminants such as double-stranded RNA (dsRNA), residual proteins, and organic solvents can negatively impact LNP formation, stability, and can induce unwanted immunogenic responses.[2]
Q2: How does mRNA quality affect the physical characteristics of this compound LNPs?
A2: mRNA quality directly influences the physicochemical properties of the resulting LNPs. Poor quality mRNA can lead to:
-
Low Encapsulation Efficiency: Degraded or impure mRNA may not efficiently complex with the ionizable lipids, resulting in a lower percentage of mRNA being successfully encapsulated within the LNPs. Optimal encapsulation efficiencies are typically expected to be in the range of 90-95%.[3]
-
Variable Particle Size and Polydispersity Index (PDI): Inconsistent mRNA quality can lead to variability in LNP assembly, resulting in larger particle sizes and a higher PDI. This heterogeneity can affect cellular uptake, biodistribution, and overall efficacy.[4][5]
-
Reduced Stability: The presence of impurities or degraded mRNA can compromise the structural integrity of the LNPs, leading to premature release of the mRNA payload and reduced shelf-life.[6]
Q3: What level of dsRNA is considered acceptable in an mRNA sample for LNP formulation?
A3: While there is no universal standard, the goal is to minimize dsRNA contamination as much as possible. dsRNA is a potent activator of innate immune responses through pathways involving Toll-like receptor 3 (TLR3).[7] Its presence can lead to increased production of pro-inflammatory cytokines, potentially impacting the safety and efficacy of the therapeutic.[2] It is recommended to use purification methods, such as chromatography, to reduce dsRNA content to the lowest detectable levels.
Q4: Can the untranslated regions (UTRs) of the mRNA affect LNP formulation and expression?
A4: Yes, the 5' and 3' UTRs play a significant role in post-transcriptional regulation, impacting mRNA stability and translation efficiency.[1] While they do not directly alter the core LNP formulation process, the choice of UTRs is critical for the ultimate biological activity of the delivered mRNA.[1][8] Optimized UTRs can enhance protein expression, which is a key functional attribute of the final LNP product.[9]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low mRNA Encapsulation Efficiency (<85%) | 1. Degraded mRNA: mRNA integrity is compromised. 2. Suboptimal pH of Aqueous Buffer: The pH affects the charge of the ionizable lipid.[5] 3. Incorrect Lipid Ratios: The molar ratios of this compound, helper lipids, cholesterol, and PEG-lipid are not optimized.[10][11] 4. Issues with Microfluidic Mixing: Flow rates or ratios may be incorrect. | 1. Assess mRNA Integrity: Run a capillary electrophoresis (CGE) or gel electrophoresis to verify the integrity of the mRNA stock.[12] 2. Optimize Buffer pH: Ensure the aqueous buffer pH is sufficiently low (typically pH 4.0-5.0) to protonate the ionizable lipid for efficient complexation with the negatively charged mRNA.[13] 3. Verify Lipid Stoichiometry: Prepare fresh lipid stock solutions and carefully verify the concentrations and molar ratios. For this compound LNPs, refer to established protocols for optimal lipid compositions.[14] 4. Calibrate Microfluidic System: Check the manufacturer's guidelines for the microfluidic mixer and ensure flow rates and ratios are set correctly. |
| High Polydispersity Index (PDI > 0.2) | 1. Poor mRNA Quality: Presence of aggregates or fragmented mRNA. 2. Lipid Impurities: Oxidation or degradation of lipid components.[15][16] 3. Inconsistent Mixing: Fluctuations in the microfluidic mixing process. | 1. Purify mRNA: Use chromatography or another suitable method to ensure a homogenous mRNA preparation. 2. Use High-Purity Lipids: Source lipids from a reputable supplier and store them under recommended conditions (e.g., under argon, at low temperatures) to prevent degradation.[16] 3. Ensure Stable Flow: Prime the microfluidic system thoroughly and ensure a stable, pulse-free flow during the entire formulation process. |
| Unexpected In Vivo Immunogenicity | 1. dsRNA Contamination: Presence of double-stranded RNA in the mRNA sample.[2] 2. Unencapsulated mRNA: Free mRNA outside the LNPs can trigger immune responses. 3. Lipid-Related Immunogenicity: The ionizable lipid itself can have intrinsic immunomodulatory effects.[7][17] | 1. Quantify and Remove dsRNA: Use specific assays to detect dsRNA and implement purification steps to remove it.[18] 2. Purify LNPs Post-Formulation: Use techniques like tangential flow filtration (TFF) or size exclusion chromatography (SEC) to remove unencapsulated mRNA. 3. Evaluate Lipid Components: While this compound is designed for specific delivery, ensure its purity and consider control experiments to assess the baseline immune response to the lipid components alone. |
| Low Protein Expression In Vitro/In Vivo | 1. Low mRNA Integrity/Purity: The mRNA payload is damaged or contains impurities that inhibit translation.[19] 2. Inefficient 5' Capping: A low percentage of capped mRNA leads to poor translation.[1] 3. Suboptimal LNP Formulation: Poor encapsulation or instability leads to inefficient delivery. 4. Poor Endosomal Escape: The LNP formulation does not efficiently release the mRNA into the cytoplasm. | 1. Perform Comprehensive mRNA QC: Use a combination of CGE for integrity, and LC/MS for capping analysis.[20] 2. Optimize Capping Reaction: Ensure the in vitro transcription and capping reactions are optimized for high efficiency. 3. Re-optimize Formulation: Revisit the troubleshooting steps for encapsulation efficiency and PDI. 4. Assess Endosomal Escape: Use cellular assays to determine the endosomal escape efficiency of the this compound formulation. The siloxane moieties in this compound are designed to enhance this process.[14] |
Experimental Protocols & Workflows
Protocol 1: Quality Control of mRNA using Capillary Gel Electrophoresis (CGE)
-
Objective: To assess the integrity and purity of the mRNA sample.
-
Materials:
-
mRNA sample
-
RNase-free water and buffers
-
Capillary electrophoresis system (e.g., SCIEX BioPhase 8800)[15]
-
Gel-based separation matrix and appropriate standards.
-
-
Procedure:
-
Prepare the mRNA sample by diluting it to the working concentration range of the instrument using RNase-free water.
-
Prepare the CGE system according to the manufacturer's instructions, including capillary conditioning and loading of the separation gel/buffer.
-
Load the mRNA sample into the system.
-
Run the electrophoresis method. The system will apply a high voltage, causing the negatively charged mRNA to migrate through the gel matrix.
-
Detection is typically performed via UV absorbance at 260 nm.
-
Analyze the resulting electropherogram. A high-quality mRNA sample should appear as a single, sharp peak. The presence of smaller fragments indicates degradation. The percentage of integrity can be calculated by dividing the area of the main peak by the total area of all peaks.
-
Protocol 2: Quantification of mRNA Encapsulation Efficiency using RiboGreen Assay
-
Objective: To determine the percentage of mRNA successfully encapsulated within the LNPs.
-
Materials:
-
mRNA-LNP sample
-
Quant-iT RiboGreen RNA Assay Kit
-
TE buffer (or other suitable buffer)
-
Triton X-100 (2% solution)
-
Microplate reader.
-
-
Procedure:
-
Prepare a standard curve of the free mRNA used in the formulation.
-
Dilute the mRNA-LNP sample to an appropriate concentration in TE buffer.
-
Prepare two sets of wells for each sample.
-
Set 1 (Total RNA): Add the diluted LNP sample and then add Triton X-100 to a final concentration of 0.2% to lyse the LNPs and release the encapsulated mRNA.
-
Set 2 (Free RNA): Add the diluted LNP sample to TE buffer without the lysing agent.
-
Add the RiboGreen reagent to all wells (standards and samples) and incubate in the dark for 5 minutes.
-
Measure the fluorescence using a microplate reader (excitation ~480 nm, emission ~520 nm).
-
Calculate the concentration of RNA in both sets of samples using the standard curve.
-
Calculate the Encapsulation Efficiency (EE) using the formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] * 100
-
Visualizations
Caption: Workflow from mRNA QC to functional validation of this compound LNPs.
Caption: Troubleshooting logic for common LNP formulation issues.
References
- 1. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
- 6. Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of Coatings on mRNA Lipid Nanoparticle Efficacy [eureka.patsnap.com]
- 11. What Defines Efficiency in mRNA Lipid Nanoparticle Delivery [eureka.patsnap.com]
- 12. Item - Rapid quality analysis of mRNA lipid nanoparticles using micelle formulations - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 13. Development of a Combined Lipid-Based Nanoparticle Formulation for Enhanced siRNA Delivery to Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combinatorial design of siloxane-incorporated lipid nanoparticles augments intracellular processing for tissue-specific mRNA therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. Lipid Impurities in mRNA: Implications and Solutions | Technology Networks [technologynetworks.com]
- 17. The immunogenic potential of an optimized mRNA lipid nanoparticle formulation carrying sequences from virus and protozoan antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. A novel mechanism for the loss of mRNA activity in lipid nanoparticle delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
Technical Support Center: Cryopreservation of Si5-N14 Lipid Nanoparticles
This technical support center provides guidance for researchers, scientists, and drug development professionals on the cryopreservation of Si5-N14 lipid nanoparticles (LNPs). The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Disclaimer: this compound is a specific, siloxane-incorporated ionizable cationic lipidoid designed for lung-targeted mRNA and sgRNA delivery.[1] While the following guidance is based on established principles of lipid nanoparticle cryopreservation, specific protocols for this compound LNPs may require optimization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Increased Particle Size and Polydispersity Index (PDI) After Thawing | - Ice crystal formation during freezing causing particle fusion or aggregation.[2] - Inadequate concentration or type of cryoprotectant.[3][4] - Suboptimal freezing or thawing rate. | - Optimize Cryoprotectant: Use cryoprotectants such as sucrose (B13894) or trehalose (B1683222).[3][4] Start with a concentration of 5-10% (w/v) and optimize.[3] - Control Freezing Rate: A slower, controlled freezing rate can minimize ice crystal formation.[5] - Optimize Thawing: Thaw samples rapidly in a water bath at room temperature to minimize the time spent in a partially frozen state. |
| Decreased Encapsulation Efficiency (EE) / Loss of Payload (siRNA/mRNA) | - Damage to the LNP structure due to mechanical stress from ice crystals. - Osmotic stress during freezing. | - Ensure Adequate Cryoprotection: The presence of cryoprotectants helps to form a protective glassy matrix around the LNPs, preserving their integrity. - Evaluate Different Cryoprotectants: While sucrose and trehalose are common, the optimal choice and concentration can be formulation-dependent.[3] |
| Reduced In Vitro / In Vivo Efficacy | - Aggregation of LNPs leading to altered biodistribution and cellular uptake. - Leakage of the nucleic acid payload. - Changes in the surface properties of the LNPs. | - Characterize Post-Thaw Particles: Before in vitro or in vivo experiments, re-characterize the particle size, PDI, and encapsulation efficiency of the thawed LNPs. - Optimize Cryopreservation Protocol: Systematically evaluate different cryoprotectants, concentrations, and freezing/thawing rates to find the optimal conditions that preserve the biological activity of your this compound LNPs. |
| Visible Aggregates or Precipitates After Thawing | - Significant particle fusion and aggregation. - Instability of the formulation buffer at low temperatures. | - Increase Cryoprotectant Concentration: Higher concentrations of cryoprotectants can provide better protection against aggregation.[4] - Buffer Optimization: Ensure the buffer system used is suitable for cryopreservation and maintains a stable pH during freezing. Tris-based buffers are often used in LNP formulations.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for successful cryopreservation of this compound LNPs?
A1: The most critical factors include the choice and concentration of cryoprotectant, the freezing rate, the thawing rate, and the storage temperature.[2][3] For this compound LNPs, which are designed for specific in vivo targeting, maintaining particle size and surface characteristics is paramount.
Q2: Which cryoprotectants are recommended for this compound LNPs?
A2: While specific studies on this compound cryopreservation are not yet widely available, saccharide-based cryoprotectants like sucrose and trehalose are the most commonly used and effective for various types of LNPs.[3] They are known to protect LNPs from both freezing- and drying-induced stresses.
Q3: What is the optimal storage temperature for cryopreserved this compound LNPs?
A3: For long-term storage, temperatures of -80°C or lower (e.g., in liquid nitrogen) are generally recommended to maintain the stability of LNPs.[3] However, some studies have shown that for certain formulations, storage at -20°C can be sufficient and may even be better than -80°C in some cases to prevent aggregation.[3] The optimal temperature should be determined empirically for your specific this compound LNP formulation.
Q4: How do I properly thaw my cryopreserved this compound LNPs?
A4: Rapid thawing is generally recommended. This can be achieved by placing the frozen vial in a room temperature water bath until the sample is completely thawed.[4] Avoid slow thawing at 4°C or on the benchtop, as this can promote ice recrystallization and damage the LNPs.
Q5: Can I freeze-thaw my this compound LNP samples multiple times?
A5: Multiple freeze-thaw cycles are generally not recommended as they can lead to cumulative damage to the LNPs, resulting in increased particle size, polydispersity, and loss of payload.[2] If your experimental design requires multiple uses of a single batch, it is best to aliquot the LNP suspension into single-use volumes before the initial freezing.
Quantitative Data Summary
The following tables summarize quantitative data from studies on LNP cryopreservation. Note that these are general findings and may need to be adapted for this compound LNPs.
Table 1: Effect of Cryoprotectants on LNP Stability After Freeze-Thaw
| Cryoprotectant | Concentration (w/v) | Change in Particle Size | Change in PDI | Effect on Efficacy | Reference |
| None | 0% | Significant Increase | Significant Increase | Significant Loss | [4] |
| Sucrose | 5% | Minimal Change | Minimal Change | Preserved | [3] |
| Trehalose | 5% | Minimal Change | Minimal Change | Preserved | [3] |
| Sucrose | 10% | Minimal Change | Minimal Change | Preserved | [3] |
| Trehalose | 10% | Minimal Change | Minimal Change | Preserved | [4] |
Table 2: Influence of Storage Temperature on LNP Stability
| Storage Temperature | Duration | Particle Size Stability | Encapsulation Efficiency | Efficacy | Reference |
| 4°C | Up to 1 month | Stable | Gradual Decrease | Maintained | [3] |
| -20°C | Up to 6 months | Generally Stable | Maintained | Maintained | [3] |
| -80°C | Long-term | Can increase in some formulations | Generally Maintained | Maintained | [3] |
Experimental Protocols
Protocol 1: Cryopreservation of this compound LNPs
-
Preparation: Prepare a stock solution of your chosen cryoprotectant (e.g., 20% w/v sucrose or trehalose in RNase-free water).
-
Addition of Cryoprotectant: To your this compound LNP suspension, add the cryoprotectant stock solution to achieve the desired final concentration (e.g., 5% or 10% w/v). Mix gently by pipetting.
-
Aliquoting: Dispense the LNP-cryoprotectant mixture into cryovials suitable for your storage temperature.
-
Freezing:
-
Controlled-Rate Freezing: Use a controlled-rate freezer to cool the samples at a rate of -1°C/minute down to -80°C.
-
Flash Freezing: For storage in liquid nitrogen, samples can be flash-frozen by directly immersing the cryovials in liquid nitrogen.
-
-
Storage: Transfer the frozen vials to the desired long-term storage temperature (-80°C or liquid nitrogen).
Protocol 2: Thawing of Cryopreserved this compound LNPs
-
Removal from Storage: Retrieve the cryovial from the freezer or liquid nitrogen dewar.
-
Rapid Thawing: Immediately place the vial in a room temperature water bath.
-
Monitoring: Gently agitate the vial in the water bath until the contents are completely thawed.
-
Post-Thaw Handling: Once thawed, gently mix the solution by inverting the tube a few times. Keep the sample on ice if not for immediate use.
Protocol 3: Post-Thaw Characterization of this compound LNPs
-
Particle Size and PDI Measurement:
-
Dilute the thawed LNP sample in an appropriate buffer (e.g., phosphate-buffered saline).
-
Measure the hydrodynamic diameter (Z-average) and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
-
-
Encapsulation Efficiency (EE) Measurement:
-
Use a nucleic acid quantification assay (e.g., RiboGreen™ assay for RNA).
-
Measure the amount of encapsulated nucleic acid by lysing the LNPs with a detergent (e.g., Triton X-100) and comparing it to the amount of unencapsulated nucleic acid in the external solution.
-
Visualizations
Caption: Workflow for the cryopreservation and subsequent use of this compound lipid nanoparticles.
Caption: Logical relationship between problems, causes, and solutions in LNP cryopreservation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. siRNA-lipid nanoparticles with long-term storage stability facilitate potent gene-silencing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Spontaneous, solvent-free entrapment of siRNA within lipid nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Cas9 mRNA to sgRNA Ratio in Si5-N14 LNPs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the ratio of Cas9 mRNA to single-guide RNA (sgRNA) when using Si5-N14 lipid nanoparticles (LNPs) for CRISPR-based gene editing.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of Cas9 mRNA:sgRNA ratios in this compound LNP experiments.
| Issue | Potential Cause | Recommended Action |
| Low Gene Editing Efficiency | Suboptimal Cas9 mRNA to sgRNA ratio. | Systematically test a range of weight ratios (e.g., 1:1, 2:1, 3:1, 4:1) of Cas9 mRNA to sgRNA to identify the optimal ratio for your specific cell type and target gene.[1] A 4:1 weight ratio has been shown to be effective for GFP knockout in GFP-HepG2 cells using this compound LNPs.[1] |
| Poor LNP formulation quality. | Ensure proper mixing and formulation of the this compound LNPs. Refer to the detailed experimental protocol for LNP formulation. | |
| Inefficient cellular uptake of LNPs. | Confirm the cellular uptake of this compound LNPs. The siloxane moieties in this compound are designed to enhance cellular internalization.[1] | |
| Issues with sgRNA design. | Verify the efficacy of your sgRNA design. Poorly designed sgRNAs can lead to low editing efficiency regardless of the delivery system.[2] | |
| High Off-Target Effects | Excessive Cas9 expression. | A high concentration of the Cas9-sgRNA complex can increase off-target effects.[3] Consider lowering the overall LNP dosage while maintaining the optimal mRNA:sgRNA ratio. |
| Suboptimal sgRNA specificity. | Utilize sgRNA design tools to minimize potential off-target sites.[4] | |
| Cell Toxicity | High concentration of LNP components. | Optimize the LNP dose by performing a dose-response experiment to find the balance between high editing efficiency and minimal cytotoxicity.[4] |
| Prolonged Cas9 expression. | The transient expression of Cas9 from mRNA delivered via LNPs is generally associated with lower toxicity compared to plasmid-based delivery. If toxicity persists, further dose reduction may be necessary. | |
| Inconsistent Results | Variability in LNP formulation. | Ensure consistent and reproducible LNP formulation by strictly adhering to the established protocol. |
| Cell line variability. | Different cell lines can exhibit varying responses to LNP treatment and CRISPR-Cas9 editing.[2] Optimization may be required for each new cell line. |
Frequently Asked Questions (FAQs)
Q1: Why is the ratio of Cas9 mRNA to sgRNA important for gene editing with this compound LNPs?
The ratio of Cas9 mRNA to sgRNA is critical because it dictates the amount of functional Cas9 ribonucleoprotein (RNP) complexes formed within the target cells. An optimal ratio ensures that a sufficient number of Cas9 protein and sgRNA molecules are present to form active complexes that can efficiently locate and edit the target genomic locus. Co-encapsulation of Cas9 mRNA and sgRNA in the same LNP increases the likelihood that each cell receives the components in the optimal proportion for effective gene editing.[5]
Q2: What is a good starting point for the Cas9 mRNA to sgRNA weight ratio in this compound LNPs?
Based on published data, a weight ratio of 4:1 (Cas9 mRNA:sgRNA) has been shown to be effective for in vitro gene editing of GFP in GFP-HepG2 cells using this compound LNPs.[1] However, the optimal ratio can be cell-type and target-dependent, so it is recommended to test a range of ratios (e.g., 1:1, 2:1, 3:1, 4:1) to determine the best condition for your specific experiment.[1]
Q3: How does the Cas9 mRNA:sgRNA ratio affect the specificity of gene editing?
While the primary determinant of specificity is the sgRNA sequence, the concentration of the active Cas9-sgRNA complex can influence off-target effects. High concentrations of the complex can lead to increased cleavage at unintended genomic sites.[3] Therefore, optimizing the ratio to use the minimum effective amount of Cas9 mRNA and sgRNA can help to enhance specificity.
Q4: Can I use a molar ratio instead of a weight ratio?
Yes, molar ratios can be used and may provide a more precise measure of the molecular stoichiometry. To convert from a weight ratio to a molar ratio, you will need to know the molecular weights of your specific Cas9 mRNA and sgRNA.
Q5: What are the key components of this compound LNPs?
This compound LNPs are a class of siloxane-based ionizable lipid nanoparticles. The formulation typically includes the this compound ionizable lipid, a phospholipid (like DOPE or DOPC), cholesterol, and a PEG-lipid.[1][6] The specific ratios of these components are crucial for the LNP's stability and delivery efficiency.
Experimental Protocols
Protocol 1: Formulation of Cas9 mRNA:sgRNA this compound LNPs
This protocol describes the formulation of this compound LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing method.
Materials:
-
This compound ionizable lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)
-
Cas9 mRNA
-
sgRNA
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the this compound lipid, DOPE (or DOPC), cholesterol, and DMPE-PEG2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare RNA Solution: Dilute the Cas9 mRNA and sgRNA in citrate buffer (pH 4.0) to the desired total RNA concentration and the desired weight ratio (e.g., 4:1).
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Pump the lipid-ethanol solution and the RNA-buffer solution through the device at a defined flow rate ratio (e.g., 1:3 ethanol:aqueous phase).
-
Dialysis: Collect the resulting LNP solution and dialyze against PBS (pH 7.4) for at least 6 hours to remove ethanol and exchange the buffer.
-
Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store the LNPs at 4°C.
Protocol 2: In Vitro Transfection and Gene Editing Analysis
This protocol outlines the steps for transfecting cells with the formulated LNPs and assessing the gene editing efficiency.
Materials:
-
Target cells (e.g., GFP-HepG2)
-
Complete cell culture medium
-
Cas9 mRNA:sgRNA this compound LNPs
-
PBS
-
DNA extraction kit
-
PCR primers flanking the target site
-
T7 Endonuclease I (T7E1) assay kit or next-generation sequencing (NGS) service
Procedure:
-
Cell Seeding: Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: The following day, replace the cell culture medium with fresh medium containing the desired concentration of Cas9 mRNA:sgRNA this compound LNPs. Incubate for 24-72 hours.
-
Genomic DNA Extraction: After incubation, harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
PCR Amplification: Amplify the genomic region flanking the target site using PCR with high-fidelity polymerase.
-
Gene Editing Analysis (T7E1 Assay): a. Denature and re-anneal the PCR products to form heteroduplexes. b. Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves mismatched DNA. c. Analyze the cleavage products by agarose (B213101) gel electrophoresis. The percentage of cleaved DNA corresponds to the gene editing efficiency.
-
Gene Editing Analysis (NGS): For more precise quantification of insertions and deletions (indels), submit the PCR products for next-generation sequencing.
Visualizations
Caption: Experimental workflow for optimizing Cas9 mRNA:sgRNA ratio in this compound LNPs.
Caption: Troubleshooting logic for this compound LNP-mediated gene editing experiments.
References
- 1. Combinatorial design of siloxane-incorporated lipid nanoparticles augments intracellular processing for tissue-specific mRNA therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 3. CRISPR–Cas9 gRNA efficiency prediction: an overview of predictive tools and the role of deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 5. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid nanoparticle-mediated codelivery of Cas9 mRNA and single-guide RNA achieves liver-specific in vivo genome editing of Angptl3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Si5-N14 Lipid Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Si5-N14 lipid nanoparticles (LNPs), with a focus on understanding and mitigating their immunogenicity.
Frequently Asked Questions (FAQs)
Q1: What are this compound LNPs and what are their primary applications?
This compound is a siloxane-incorporated ionizable cationic lipidoid specifically designed for the formulation of lipid nanoparticles for mRNA delivery.[1][2] These LNPs are particularly noted for their enhanced cellular uptake and efficient endosomal escape, leading to effective mRNA delivery.[1][3] A primary application of this compound LNPs is the targeted delivery of mRNA to the lungs.[1][3]
Q2: What is known about the immunogenicity of this compound LNPs?
Current research suggests that this compound LNPs may have a favorable immunogenicity profile. In one study involving a transgenic mouse model, this compound LNPs carrying Cas9 mRNA and GFP sgRNA did not lead to an increase in cytokine levels in the bronchoalveolar lavage fluid, which can be an indicator of a low inflammatory response in the lungs.[2] However, as with any nanoparticle system, the potential for an immune response exists and is dependent on various factors including the complete formulation, dosage, and route of administration.
Q3: What are the general mechanisms of immunogenicity associated with lipid nanoparticles?
The immunogenicity of LNPs can be triggered by both the lipid components and the mRNA cargo.[4][5] Key mechanisms include:
-
Innate Immune Activation: The lipid components, particularly ionizable lipids, can be recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to the production of inflammatory cytokines.[6]
-
PEG Immunogenicity: The polyethylene (B3416737) glycol (PEG)-lipid component, often used to stabilize LNPs and prolong circulation, can induce the production of anti-PEG antibodies (IgM and IgG).[5]
-
Complement Activation: Anti-PEG antibodies can lead to the activation of the complement system, a part of the innate immune system, resulting in a pseudoallergic reaction known as complement activation-related pseudoallergy (CARPA).[5]
-
Accelerated Blood Clearance (ABC): The presence of anti-PEG IgM can lead to the rapid clearance of subsequently administered doses of PEGylated LNPs from the bloodstream.[5]
Q4: How can the immunogenicity of LNP formulations be reduced?
Several strategies can be employed to mitigate the immunogenic potential of LNPs:
-
Lipid Component Optimization: Modifying the structure of the ionizable lipid or replacing it with biodegradable alternatives can reduce inflammatory responses.[7] The choice of helper lipids and the molar ratio of cholesterol can also influence immunogenicity.[7][8]
-
PEG-Lipid Modification: Strategies to address PEG immunogenicity include:
-
mRNA Modification: Using modified nucleosides in the mRNA sequence can reduce its recognition by innate immune sensors.
-
Route of Administration: The route of administration (e.g., intramuscular, intravenous) can influence the type and magnitude of the immune response.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) observed in vitro or in vivo. | The ionizable lipid component (this compound) or other formulation components may be activating innate immune pathways. | - Titrate the LNP dose to find the lowest effective concentration.- Evaluate the purity of your LNP formulation; contaminants can be immunostimulatory.- Consider co-formulating with an anti-inflammatory agent if compatible with your experimental goals. |
| Reduced efficacy upon repeated administration (potential Accelerated Blood Clearance). | Formation of anti-PEG antibodies leading to rapid clearance of the LNPs. | - Reduce the molar percentage of the PEG-lipid in your formulation.- Investigate the use of a PEG-lipid with a shorter chain length.- Explore alternative, less immunogenic hydrophilic polymers to replace PEG-lipid. |
| Observed hypersensitivity or pseudoallergic reactions in animal models. | Complement activation-related pseudoallergy (CARPA) triggered by the LNP formulation, likely the PEG component. | - Decrease the administered dose and infusion rate.- Screen different PEG-lipid structures or consider PEG alternatives. |
| Variability in immune response between batches. | Inconsistent LNP formulation parameters. | - Ensure strict control over formulation parameters such as lipid ratios, mixing speed, and buffer conditions.- Thoroughly characterize each batch for size, polydispersity index (PDI), and encapsulation efficiency. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Cytokine Induction
Objective: To evaluate the potential of this compound LNP formulations to induce pro-inflammatory cytokine production in immune cells.
Methodology:
-
Cell Culture: Culture murine bone marrow-derived dendritic cells (BMDCs) or human peripheral blood mononuclear cells (PBMCs) in appropriate media.
-
LNP Treatment: Add varying concentrations of your this compound LNP formulation to the cell cultures. Include a positive control (e.g., lipopolysaccharide, LPS) and a negative control (vehicle buffer).
-
Incubation: Incubate the cells for 6-24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
Protocol 2: Measurement of Anti-PEG Antibodies
Objective: To determine if repeated administration of this compound LNPs leads to the production of anti-PEG antibodies.
Methodology:
-
Animal Dosing: Administer your this compound LNP formulation to a cohort of mice. A typical schedule might be a prime dose followed by a booster dose 2-3 weeks later. Include a control group receiving a vehicle.
-
Blood Collection: Collect blood samples from the mice at baseline and at specified time points after each administration.
-
Serum/Plasma Isolation: Process the blood samples to obtain serum or plasma.
-
ELISA for Anti-PEG Antibodies:
-
Coat ELISA plates with a PEG-conjugated protein (e.g., PEG-BSA).
-
Block the plates to prevent non-specific binding.
-
Add serially diluted serum/plasma samples to the wells.
-
Incubate and wash the plates.
-
Add a secondary antibody that detects mouse IgM or IgG conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the absorbance to quantify the amount of anti-PEG antibodies.
-
Signaling Pathways and Workflows
References
- 1. This compound|Ionizable Lipid for LNP [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Combinatorial design of siloxane-incorporated lipid nanoparticles augments intracellular processing for tissue-specific mRNA therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Modulating Immunogenicity and Reactogenicity in mRNA-Lipid Nanoparticle Vaccines through Lipid Component Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Validation & Comparative
The Evolving Landscape of Ionizable Lipids for Targeted Lung Delivery: A Comparative Analysis of Si5-N14 and Other Frontrunners
For researchers, scientists, and drug development professionals, the lung presents a challenging yet rewarding target for nucleic acid therapies. The ability to efficiently deliver mRNA or siRNA to the pulmonary system holds immense promise for treating a range of diseases, from genetic disorders like cystic fibrosis to respiratory infections and lung cancer. At the heart of this endeavor lies the development of effective delivery vehicles, with lipid nanoparticles (LNPs) powered by novel ionizable lipids emerging as the vanguard.
This guide provides a comparative overview of Si5-N14, a notable siloxane-incorporated ionizable lipid, and other leading ionizable lipids designed for pulmonary delivery. We will delve into their performance, supported by experimental data, and provide insights into the methodologies used to evaluate them.
Performance Snapshot: this compound vs. Key Competitors
The efficacy of an ionizable lipid is a multi-faceted equation involving its chemical structure, the resulting physicochemical properties of the LNP, and its biological interactions. Below is a summary of key performance metrics for this compound and other significant ionizable lipids tailored for lung delivery.
| Ionizable Lipid | Payload | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | In Vivo Model | Key Findings & Efficacy | Reference |
| This compound | mRNA (FLuc, Cas9) | >90% | ~80-100 nm | Not specified | Mice | Demonstrated robust gene knockout in the lungs of transgenic mice and effective recovery from viral infection-induced lung damage by delivering angiogenic factors.[1] | [1] |
| Lipid 35 (Amide linker) | mRNA (mPE-A) | >90% | ~100-150 nm | Positive | Mice | Showed improved specificity for lung transfection and significantly increased survival in a metastatic lung tumor model compared to SM-102.[2][3] | [2][3] |
| TG4C | mRNA (EGFP) | >95% | ~100-120 nm | Not specified | Mice | Induced efficient transfection in the majority of lung epithelial cells after pulmonary delivery via nebulization.[4] | [4] |
| SM-102 based (B-1) | mRNA (NLuc) | >80% | ~100-150 nm | Not specified | Mice | Showed selective transfection of lung epithelial cells over immune and endothelial cells after aerosolization.[5][6] | [5][6] |
| A3T2C7 (CP-LC-1495) | mRNA | >90% | ~90-110 nm | Not specified | Mice | Displayed strong lung selectivity (97%) and high protein expression in lung tissue.[7] | [7] |
The Structural Edge: What Drives Lung Tropism?
The design of ionizable lipids has evolved significantly, with a focus on optimizing the headgroup, linker, and tail domains to achieve tissue-specific delivery.
-
Headgroup: The pKa of the ionizable headgroup is a critical determinant of both encapsulation efficiency and endosomal escape. For lung delivery, a fine-tuned pKa can influence the LNP's surface charge in the physiological environment, impacting its interaction with lung cells.[2][3]
-
Linker: Biodegradable linkers, such as esters, amides, and ureas, are being incorporated to improve the safety profile of ionizable lipids.[2][3] Notably, lipids with amide and urea (B33335) linkers have been shown to modulate the LNP's pKa, resulting in enhanced lung specificity.[2][3][7]
-
Tails: The hydrophobic tails influence the lipid's packing within the LNP and its overall fusogenicity. Branched or multi-tail structures are being explored to enhance delivery efficiency.[8][9] The incorporation of siloxane moieties in lipids like this compound is a novel approach to enhance cellular internalization and endosomal escape.[1]
The Protein Corona: An Unexpected Ally in Lung Targeting
Upon intravenous administration, LNPs are rapidly coated with serum proteins, forming a "protein corona." Initially viewed as a hurdle, recent evidence suggests that the composition of this protein corona can play a pivotal role in directing LNPs to the lungs. Specifically, the enrichment of arginine-glycine-aspartic acid (RGD)-rich proteins like vitronectin, fibrinogen, and fibronectin on the LNP surface has been correlated with enhanced lung tropism.[8][10][11]
References
- 1. Combinatorial design of siloxane-incorporated lipid nanoparticles augments intracellular processing for tissue-specific mRNA therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ionizable Lipids with Optimized Linkers Enable Lung-Specific, Lipid Nanoparticle-Mediated mRNA Delivery for Treatment of Metastatic Lung Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nebulized Lipid Nanoparticles Based on Degradable Ionizable Glycerolipid for Potent Pulmonary mRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of ionizable lipids for aerosolizable mRNA lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lung‐Specific mRNA Delivery by Ionizable Lipids with Defined Structure‐Function Relationship and Unique Protein Corona Feature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predictive Lung- and Spleen-Targeted mRNA Delivery with Biodegradable Ionizable Lipids in Four-Component LNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lung-Specific mRNA Delivery by Ionizable Lipids with Defined Structure-Function Relationship and Unique Protein Corona Feature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Si5-N14 and DLin-MC3-DMA for Nucleic Acid Delivery
In the rapidly evolving landscape of gene-based therapeutics, the choice of a delivery vehicle is paramount to ensuring the safety and efficacy of the cargo, be it siRNA, mRNA, or other nucleic acids. Among the most successful non-viral vectors are lipid nanoparticles (LNPs), with the ionizable lipid component playing a pivotal role in their performance. This guide provides a detailed comparative study of two significant ionizable lipids: the clinically established DLin-MC3-DMA and the novel, lung-targeting Si5-N14. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Introduction to the Lipids
DLin-MC3-DMA is a well-characterized ionizable cationic lipid that has been a cornerstone in the development of RNAi therapeutics.[1] Its efficacy in delivering siRNA to the liver has been extensively documented, leading to its use in the first FDA-approved siRNA drug, Onpattro.[2] The potency of DLin-MC3-DMA is closely linked to its optimal pKa of approximately 6.44, which allows for efficient nucleic acid encapsulation at acidic pH and a near-neutral surface charge at physiological pH, reducing toxicity and improving circulation time.[3]
This compound is a more recent innovation, a siloxane-incorporated ionizable lipidoid specifically engineered for targeted mRNA delivery to the lungs.[4] The inclusion of siloxane moieties is designed to enhance cellular uptake and facilitate endosomal escape, key steps for effective intracellular delivery.[4] This novel lipidoid represents a promising approach for developing therapies for pulmonary diseases.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and DLin-MC3-DMA based on preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and data is often generated under different experimental conditions.
Table 1: In Vivo Gene Silencing and Expression
| Parameter | This compound | DLin-MC3-DMA | Organ Targeted | Nucleic Acid | Reference |
| Gene Knockout | >80% GFP knockout in GFP-HepG2 cells | - | Lung (in vivo in mice) | Cas9 mRNA/sgRNA | [5] |
| Median Effective Dose (ED50) | - | 0.005 mg/kg | Liver (in mice) | siRNA (Factor VII) | [1][3] |
| Protein Expression | High luciferase expression | 8-fold lower luciferase expression than a liver-targeted SiLNP | Lung vs. Liver | Luciferase mRNA | [5] |
Table 2: Physicochemical Properties of Formulated LNPs
| Parameter | This compound LNPs | DLin-MC3-DMA LNPs | Notes | Reference |
| Hydrodynamic Diameter | ~80 nm | < 100 nm | Dependent on formulation parameters | [1][4] |
| Polydispersity Index (PDI) | < 0.2 | - | Indicates monodisperse particles | [4] |
| mRNA Encapsulation Efficiency | Robust | - | - | [4] |
| pKa | - | 6.44 | Optimal range for in vivo hepatic gene silencing is 6.2-6.5 | [1][3] |
Table 3: Cytotoxicity and Safety
| Assay | This compound LNPs | DLin-MC3-DMA LNPs | Notes | Reference |
| In Vivo Cytokine Levels | No increase in bronchoalveolar lavage fluid (BALF) cytokine levels in a transgenic GFP mouse model | Can induce dose-dependent liver toxicity (increased ALT and bile acids) | Different target organs and toxicity assays | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the formulation and evaluation of LNPs containing these lipids.
LNP Formulation (General Protocol)
This protocol is a standard method for preparing LNPs using microfluidic mixing, which can be adapted for both this compound and DLin-MC3-DMA.
-
Preparation of Lipid Stock Solution:
-
The ionizable lipid (this compound or DLin-MC3-DMA), a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) are dissolved in absolute ethanol (B145695).
-
A common molar ratio for DLin-MC3-DMA formulations is 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:PEG-lipid).[1]
-
-
Preparation of Nucleic Acid Solution:
-
The nucleic acid (mRNA or siRNA) is diluted in an acidic aqueous buffer, typically a 10 mM citrate (B86180) buffer with a pH of 4.0.
-
-
Microfluidic Mixing:
-
The ethanol-lipid solution and the aqueous nucleic acid solution are loaded into separate syringes of a microfluidic mixing device (e.g., NanoAssemblr).
-
The solutions are mixed at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).
-
-
Purification and Buffer Exchange:
-
The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. This step is critical for the formation of stable, neutral-surface-charge particles.
-
In Vitro Transfection Efficiency Assay
-
Cell Seeding: Plate target cells (e.g., endothelial cells for this compound, hepatocytes for DLin-MC3-DMA) in a multi-well plate and allow them to adhere overnight.
-
LNP Treatment: Dilute the LNP-encapsulated reporter mRNA (e.g., encoding luciferase or GFP) in cell culture medium and add to the cells.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Analysis:
-
For luciferase reporter, lyse the cells and measure luminescence using a luminometer.
-
For GFP reporter, analyze the percentage of fluorescent cells and mean fluorescence intensity using flow cytometry or fluorescence microscopy.
-
In Vivo Delivery and Efficacy Study
-
Animal Model: Utilize appropriate animal models (e.g., transgenic mice expressing a target gene).
-
LNP Administration: Administer the LNP formulations intravenously (for liver targeting with DLin-MC3-DMA) or via a route suitable for lung targeting with this compound.
-
Tissue Collection and Analysis: After a predetermined time, euthanize the animals and collect the target organs (liver or lungs).
-
Efficacy Assessment:
-
For gene silencing, measure the target mRNA or protein levels in the tissue homogenates using qPCR or ELISA, respectively.
-
For gene editing, quantify the extent of on-target gene modification using DNA sequencing.
-
Cytotoxicity Assay (e.g., MTS Assay)
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of LNP concentrations.
-
Incubation: Incubate for 24-48 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm. Cell viability is expressed as a percentage relative to untreated control cells.
Visualization of Pathways and Workflows
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Cellular uptake and endosomal escape pathway of lipid nanoparticles.
Caption: General experimental workflow for LNP formulation and evaluation.
Conclusion
DLin-MC3-DMA remains a gold standard for siRNA delivery to the liver, backed by extensive preclinical and clinical data. Its well-defined formulation parameters and proven efficacy make it a reliable choice for hepatic targets.
This compound, on the other hand, represents a significant advancement in tissue-specific delivery, with a clear tropism for the lungs. The incorporation of siloxane moieties appears to confer advantages in cellular uptake and endosomal escape, making it a highly promising candidate for mRNA-based therapies for pulmonary diseases.
The choice between this compound and DLin-MC3-DMA will ultimately depend on the specific therapeutic application, including the target organ and the type of nucleic acid to be delivered. As more data on this compound becomes available, a more direct and comprehensive comparison of its performance metrics against established lipids like DLin-MC3-DMA will be possible, further guiding the rational design of next-generation nucleic acid delivery systems.
References
- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 5. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
Si5-N14 vs. Non-Siloxane Lipidoids: A Comparative Performance Analysis for siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
At a Glance: Performance Comparison
| Performance Metric | Si5-N14 | Non-Siloxane Lipidoids (e.g., 213-N14, 86N15–98O13) | Key Advantage |
| Cellular Uptake | Significantly faster and greater uptake in endothelial cells compared to its non-siloxane analogue.[1][2] | Variable, dependent on specific lipidoid structure. | This compound |
| Endosomal Escape | Enhanced endosomal escape and greater cytosolic distribution of cargo.[1][2] | A key challenge; some lipidoids are specialized for this function in binary formulations.[3] | This compound |
| In Vivo Gene Silencing | Primarily characterized for lung-targeted mRNA delivery.[1][4] | High levels of liver-specific gene silencing demonstrated (e.g., >85% Factor VII knockdown).[3][5] | Non-siloxane lipidoids (for liver) |
| Organ Targeting | Demonstrates a strong tropism for the lungs, which can be modulated by small structural changes.[1][2][4] | Predominantly accumulate in the liver.[6] | This compound (for lung targeting) |
| Toxicity | Generally well-tolerated in vivo. No significant changes in mouse body weight were reported.[5] | Tolerability varies; some cationic lipids can be associated with toxicity.[6] | Comparable (structure-dependent) |
In-Depth Performance Data
Cellular Internalization and Endosomal Escape: this compound vs. 213-N14
A direct comparison between the siloxane-containing lipidoid this compound and its non-siloxane analogue, 213-N14, highlights the impact of the siloxane moiety on intracellular processing.
| Parameter | This compound LNPs | 213-N14 LNPs |
| Cellular Uptake (iMVECs) | Significantly faster and greater | Slower and lower |
| Endosomal Escape | Greater cytosolic distribution | Lower co-localization with endosomes |
| Membrane Disruption (Hemolysis Assay) | Significantly greater hemolysis | Lower hemolysis |
Data sourced from studies on immortalized human lung microvascular endothelial cells (iMVECs).[1][2]
In Vivo Gene Silencing: Non-Siloxane Lipidoids
The following table summarizes the in vivo gene silencing efficiency of representative non-siloxane lipidoids, focusing on the common target, Factor VII, in mice.
| Lipidoid Formulation | siRNA Dose | % Factor VII Knockdown | IC50 |
| 86N15–98O13 (X98O13 = 0.75) | 5 mg/kg | ~85% | ~1.5 mg/kg |
| 98N12-5 | 3 mg/kg | Efficacy increased with smaller particle size | Not specified |
Data is compiled from separate studies and may not be directly comparable due to variations in experimental conditions.[5][6]
Experimental Methodologies
Lipidoid Nanoparticle Formulation
Lipidoid nanoparticles are typically formed by the rapid mixing of an ethanol (B145695) phase containing the lipidoids, cholesterol, and a PEG-lipid with an aqueous buffer containing the siRNA. The resulting nanoparticles are then often dialyzed to remove ethanol and characterized for size, zeta potential, and siRNA encapsulation efficiency.[7]
Typical Molar Ratios:
-
Ionizable Lipidoid: 42-50%
-
Cholesterol: 38.5-48%
-
Helper Lipid (e.g., DSPC): 10%
Cellular Uptake and Endosomal Escape Assays
-
Cellular Uptake: Cells (e.g., iMVECs) are incubated with LNPs encapsulating a fluorescently labeled nucleic acid (e.g., Cy5-mRNA) for various time points. The percentage of fluorescently positive cells and the mean fluorescence intensity are then quantified using flow cytometry.[1][2]
-
Endosomal Escape: Cells are treated with LNPs containing fluorescently labeled nucleic acids. After a set incubation period, the cells are fixed, and the endosomes are stained with a specific marker (e.g., an antibody against an endosomal protein). The colocalization of the nucleic acid signal with the endosomal signal is then analyzed by confocal microscopy. A lower degree of colocalization indicates more efficient endosomal escape.[2]
In Vivo Gene Silencing Studies
-
Animal Model: Typically, C57BL/6 mice are used.
-
Administration: LNP-siRNA formulations are administered intravenously via the tail vein.
-
Target Gene: A common model is the silencing of Factor VII, a blood clotting protein produced in the liver.
-
Analysis: At a predetermined time point (e.g., 48 hours) post-injection, blood samples are collected, and the serum levels of Factor VII protein are measured by an enzymatic assay or ELISA. The percentage of gene knockdown is calculated relative to a control group treated with a non-targeting siRNA or saline.[3][5]
Visualizing the Mechanisms and Workflows
Caption: LNP-siRNA Formulation Workflow.
Caption: Proposed Mechanism of this compound Enhanced Delivery.
Concluding Remarks
The introduction of a siloxane moiety in the this compound lipidoid appears to confer distinct advantages in cellular internalization and endosomal escape, crucial steps for effective siRNA delivery.[1][2] This translates to a strong potential for applications requiring efficient delivery to specific cell types, such as the lung endothelium.
Conversely, non-siloxane lipidoids have a more extensive track record for potent in vivo gene silencing, particularly in the liver.[3][5][6] The development of binary lipidoid systems, where different components are optimized for distinct delivery steps (e.g., uptake vs. endosomal escape), represents another promising strategy within the non-siloxane category.[3]
The choice between this compound and non-siloxane lipidoids will ultimately depend on the therapeutic application. For lung-targeted therapies, this compound presents a compelling option. For liver-directed therapies, highly optimized non-siloxane lipidoids remain the current benchmark. Further head-to-head studies comparing optimized formulations of both classes for siRNA delivery against various targets are warranted to fully elucidate their relative therapeutic potential.
References
- 1. Combinatorial design of siloxane-incorporated lipid nanoparticles augments intracellular processing for tissue-specific mRNA therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 3. researchgate.net [researchgate.net]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. Synergistic Silencing: Combinations of Lipid-like Materials for Efficacious siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Lipidoid–siRNA Formulations for Systemic Delivery to the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
Validating Lung-Specific Targeting of Si5-N14 LNPs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutics to the lungs holds immense promise for treating a wide range of respiratory diseases. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, and recent advancements have led to the development of LNPs with enhanced lung tropism. This guide provides a comprehensive comparison of the lung-specific targeting capabilities of the novel siloxane-incorporated lipid nanoparticle, Si5-N14 LNP, with other established lung-targeting LNP formulations. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of workflows and pathways to aid researchers in their evaluation of these delivery systems.
Performance Comparison of Lung-Targeting LNPs
The following table summarizes the in vivo performance of this compound LNPs compared to alternative lung-targeting LNP systems, focusing on biodistribution and reporter gene expression after intravenous administration in mice.
| LNP Formulation | Ionizable Lipid | Key Feature | Lung Expression (Total Flux) | Liver Expression (Total Flux) | Spleen Expression (Total Flux) | Reference |
| This compound LNP | This compound | Siloxane-incorporated lipidoid | High | Low | Negligible | [1] |
| DOTAP-containing LNP | DLin-MC3-DMA / DOTAP | Inclusion of a permanent cationic lipid | High | Moderate | Low | [2] |
| Cationic-LNP (Cat-LNP) | cKK-E12 | Cationic helper lipid | High (>50% tdTomato+ endothelial cells) | Low | Low | [3] |
| 306-N16B LNP | 306-N16B | Amide bond in the lipid tail | High (33.6% of pulmonary endothelium transfected) | Negligible | Negligible | [4] |
Note: Direct numerical comparison of total flux can be misleading due to variations in experimental conditions (e.g., mRNA dose, imaging parameters). The table reflects the relative expression levels as reported in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for key experiments involved in assessing the lung-targeting efficiency of LNPs.
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of mRNA-loaded LNPs using a microfluidic device, a method that ensures reproducible and scalable production.[5][6][7]
Materials:
-
Ionizable lipid (e.g., this compound, DLin-MC3-DMA), helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG2000) dissolved in ethanol (B145695).
-
mRNA (e.g., Firefly Luciferase mRNA) dissolved in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr).
Procedure:
-
Prepare the lipid mixture in ethanol at the desired molar ratio. For example, a molar ratio of 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid.
-
Dissolve the mRNA in the citrate buffer to the desired concentration (e.g., 0.2 mg/mL).
-
Set up the microfluidic device with a typical flow rate ratio of 3:1 (aqueous:ethanolic phase) and a total flow rate of 10-12 mL/min.
-
Load the lipid solution and the mRNA solution into separate syringes and place them on the syringe pumps of the device.
-
Initiate the mixing process. The rapid mixing of the two streams leads to the self-assembly of LNPs.
-
Collect the resulting LNP solution.
-
Dialyze the LNP solution against phosphate-buffered saline (PBS), pH 7.4, overnight at 4°C to remove ethanol and non-encapsulated mRNA.
-
Sterile-filter the final LNP formulation through a 0.22 µm filter.
-
Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
In Vivo Biodistribution and Luciferase Expression Analysis
This protocol outlines the procedure for evaluating the biodistribution and functional delivery of LNP-encapsulated luciferase mRNA in mice.[1][2][8][9]
Animal Model:
-
BALB/c or C57BL/6 mice (female, 6-8 weeks old).
Materials:
-
mRNA-LNP formulation.
-
D-Luciferin potassium salt solution (15 mg/mL in sterile PBS).
-
In vivo imaging system (IVIS).
Procedure:
-
Administer the mRNA-LNP formulation to mice via intravenous (tail vein) injection. The typical mRNA dose ranges from 0.1 to 0.75 mg/kg.
-
At a predetermined time point post-injection (e.g., 6 hours), administer D-luciferin via intraperitoneal injection (e.g., 150 mg/kg).
-
After a short interval for substrate distribution (e.g., 10 minutes), anesthetize the mice.
-
Acquire bioluminescence images of the whole body using an IVIS.
-
Following whole-body imaging, euthanize the mice and dissect key organs (lung, liver, spleen, heart, kidneys).
-
Arrange the organs in a petri dish and acquire ex vivo bioluminescence images.
-
Quantify the bioluminescent signal (total flux in photons/second) from the regions of interest (ROIs) drawn around each organ using the imaging software.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.
Caption: Experimental workflow for validating lung-specific LNP targeting.
Caption: Cellular uptake and mRNA delivery pathway of LNPs.
Concluding Remarks
The development of lung-targeting LNPs like this compound represents a significant step forward for the treatment of pulmonary diseases. The data presented in this guide suggests that the unique siloxane-incorporation in the this compound lipidoid contributes to its preferential accumulation and expression in the lungs. While other strategies, such as the inclusion of cationic lipids, also demonstrate effective lung targeting, the this compound LNP platform offers a promising new avenue for achieving high-efficiency delivery with potentially distinct mechanisms. The provided protocols and visualizations serve as a resource for researchers to rigorously evaluate and compare these and other emerging LNP technologies in their own therapeutic development programs. Further studies are warranted to fully elucidate the structure-activity relationships that govern LNP biodistribution and to translate these findings into clinically successful therapies.
References
- 1. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 2. Application of Lung-Targeted Lipid Nanoparticle-delivered mRNA of soluble PD-L1 via SORT Technology in Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Lipid Nanoparticle (LNP) generation in microfluidics [blog.darwin-microfluidics.com]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In Vivo Landscape: A Comparative Guide to Si5-N14 and Other Leading Lipid Nanoparticles
For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the choice of a delivery vehicle is paramount to in vivo success. This guide provides a comprehensive comparison of the novel siloxane-based lipid nanoparticle (LNP), Si5-N14, against other widely used LNP formulations, including SM-102, ALC-0315, and DLin-MC3-DMA. By presenting available experimental data, detailed methodologies, and visual representations of key processes, this guide aims to equip researchers with the information needed to select the optimal LNP for their therapeutic applications.
At a Glance: Comparative In Vivo Efficacy
The following tables summarize the in vivo performance of this compound and other prominent LNPs across different therapeutic applications. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons in a single study are not always available. Therefore, experimental contexts are provided to aid in interpretation.
Table 1: In Vivo Gene Editing Efficacy
| LNP Formulation | Target Gene/Model | Dosage | Key Efficacy Results | Reference |
| This compound | GFP in transgenic GFP mouse model (lung) | 0.5 mg/kg (Cas9 mRNA/sgRNA) daily for 4 days | >80% gene editing in GFP-HepG2 cells in vitro.[1] | [2] |
| Other LNPs | Antithrombin (AT) in Hemophilia A and B mouse models (liver) | 1.2 mg/kg (Cas9 mRNA/sgRNA) every 2 weeks | Significant AT gene editing leading to improved thrombin generation and recovery of bleeding-associated phenotypes.[3] | [3] |
Table 2: In Vivo mRNA Delivery and Protein Expression
| LNP Formulation | Reporter/Therapeutic mRNA | Animal Model | Dosage | Key Efficacy Results | Reference |
| This compound | Luciferase mRNA | Mice | 0.3 mg/kg | Lung-specific mRNA delivery and protein expression.[1] | [2] |
| SM-102 | Luciferase mRNA | BALB/c mice | 1 µg | 60% higher mean bioluminescence compared to ALC-0315.[4] | [4] |
| ALC-0315 | Luciferase mRNA | BALB/c mice | 1 µg | Similar luciferase expression to cKK-E12.[4] | [4] |
| SM-102 vs. ALC-0315 | SARS-CoV-2 Spike mRNA | C57BL/6 mice | Not specified | SM-102 induced higher anti-spike IgG activity. | [5] |
| ALC-0315 vs. DLin-MC3-DMA | SARS-CoV-2 RBD mRNA | Mice | Not specified | ALC-0315-based vaccine showed higher efficacy in humoral and cellular immune responses.[6] | [6] |
Table 3: In Vivo siRNA-Mediated Gene Silencing
| LNP Formulation | Target Gene | Animal Model | Dosage | Key Efficacy Results | Reference |
| DLin-MC3-DMA | Factor VII | Mice | 0.005 mg/kg | ED50 for Factor VII silencing.[7] | [7] |
| DLin-MC3-DMA | Transthyretin (TTR) | Non-human primates | 0.03 mg/kg | ED50 for TTR silencing.[7] | [7] |
| DLin-MC3-DMA | BCR-ABL | Human CML xenograft mice | 15 mg/kg (3 injections) | 90% knockdown of BCR-ABL mRNA.[2] | [2] |
| ALC-0315 vs. DLin-MC3-DMA | Factor VII and ADAMTS13 | C57BL/6J mice | 1 mg/kg | ALC-0315 achieved 2-fold and 10-fold greater knockdown, respectively.[8][9] | [8][9] |
Delving Deeper: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the formulation of LNPs and their in vivo administration, based on published studies.
LNP Formulation Protocol (Microfluidic Mixing)
This protocol describes a common method for preparing LNPs using a microfluidic device.
-
Preparation of Lipid Stock Solutions:
-
Dissolve the ionizable lipid (e.g., this compound, SM-102, ALC-0315, DLin-MC3-DMA), helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at appropriate molar ratios. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[10]
-
-
Preparation of RNA Solution:
-
Dilute the mRNA or siRNA in an aqueous buffer, typically a citrate (B86180) or acetate (B1210297) buffer at a pH of 4.0, to the desired concentration.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the RNA-buffer solution into another.
-
Use a microfluidic mixing device (e.g., NanoAssemblr) to mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
-
Purification and Concentration:
-
The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated RNA.
-
The LNPs can be concentrated using centrifugal filter units.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
In Vivo Administration Protocol (Mouse Model)
This protocol outlines a general procedure for the intravenous administration of LNPs to mice for efficacy studies.
-
Animal Model:
-
Use appropriate mouse strains for the study (e.g., C57BL/6 for general efficacy, or specific transgenic models for gene editing studies).
-
-
LNP Preparation for Injection:
-
Dilute the formulated LNPs in sterile, pyrogen-free PBS to the desired final concentration for injection.
-
-
Administration:
-
For intravenous (IV) administration, inject the LNP solution (typically 100-200 µL) into the lateral tail vein of the mouse.
-
For intramuscular (IM) administration, inject the LNP solution (typically 50 µL) into the tibialis anterior or gastrocnemius muscle.
-
-
Dosage:
-
Endpoint Analysis:
-
At a predetermined time point post-injection (e.g., 24, 48, 72 hours), euthanize the mice and harvest tissues of interest (e.g., liver, lungs, spleen).
-
Analyze the tissues for the desired endpoint, such as reporter protein expression (e.g., luciferase assay or imaging), target gene knockdown (e.g., qPCR or Western blot), or gene editing efficiency (e.g., next-generation sequencing).
-
Visualizing the Mechanisms and Workflows
Understanding the underlying biological processes and experimental procedures is facilitated by visual diagrams.
Caption: Cellular uptake of this compound LNPs via endocytosis pathways.
Caption: A typical experimental workflow for evaluating LNP efficacy in vivo.
Concluding Remarks
The selection of an appropriate LNP is a critical decision in the development of RNA-based therapeutics. This compound presents a promising new platform, particularly for lung-targeted delivery, with its unique siloxane structure appearing to enhance cellular uptake and endosomal escape.[1] Established LNPs like SM-102, ALC-0315, and DLin-MC3-DMA have a proven track record in various applications, from vaccines to gene silencing, with extensive data supporting their in vivo efficacy.
This guide provides a comparative overview based on currently available data. Researchers are encouraged to consider the specific requirements of their application, including the target organ, the type of nucleic acid cargo, and the desired therapeutic outcome, when selecting an LNP formulation. Further direct comparative studies will be invaluable in elucidating the nuanced differences between these powerful delivery platforms and guiding the future of genetic medicine.
References
- 1. Combinatorial design of siloxane-incorporated lipid nanoparticles augments intracellular processing for tissue-specific mRNA therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo delivery of CRISPR-Cas9 using lipid nanoparticles enables antithrombin gene editing for sustainable hemophilia A and B therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering Lipid–Polymer Nanoparticles for siRNA Delivery to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 11. In vivo genome editing using 244-cis LNPs and low-dose AAV achieves therapeutic threshold in hemophilia A mice - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Si5-N14: A Comparative Guide to Commercially Available Lipids for mRNA Delivery
In the rapidly evolving field of mRNA therapeutics, the choice of a delivery vehicle is paramount to ensure efficacy and safety. This guide provides an objective comparison of the novel siloxane-incorporated lipid, Si5-N14, against three widely used commercially available lipids: DLin-MC3-DMA, SM-102, and ALC-0315. This analysis is intended for researchers, scientists, and drug development professionals seeking to select the optimal lipid nanoparticle (LNP) system for their therapeutic applications, with a particular focus on pulmonary delivery.
Performance Snapshot: this compound vs. Commercial Benchmarks
The following tables summarize the available quantitative data for this compound and commercially available lipids. It is important to note that the data presented is compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited. Therefore, these tables should be used as a reference for relative performance, and researchers are encouraged to perform their own comparative studies.
Table 1: In Vivo Lung mRNA Delivery (Luciferase Reporter)
| Ionizable Lipid | Animal Model | Dosage & Route | Reported Luciferase Expression in Lungs (relative units) | Source |
| This compound | Mice | 0.5 mg/kg, IV | Lung-specific expression reported, significantly higher than non-siloxane control.[1] | [1] |
| DLin-MC3-DMA | Mice | Not specified | Bioluminescence detected in lungs 2 to 48 hours post-intratracheal administration.[2] | [2] |
| SM-102 | Mice | Not specified | Incorporation of DOTAP shifted expression from liver to lung, with 30% DOTAP showing highest expression.[3] | [3] |
| ALC-0315 | BALB/c Mice | IV | Strongest luciferase induction across all organs, including the lung, compared to LP-01 and cKK-E12.[4] | [4] |
Table 2: Physicochemical Properties and In Vitro Performance
| Ionizable Lipid | LNP Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | In Vitro Cell Line | Key In Vitro Findings | Source |
| This compound | Not specified | Not specified | Not specified | iMVECs (immortalized human lung microvascular endothelial cells) | Enhanced cellular internalization and endosomal escape compared to non-siloxane control.[1] | [1] |
| DLin-MC3-DMA | ~120 | Not specified | >90% | A549 (lung epithelial cells) | Favorable toxicity profile and high transfection efficiency.[2] | [2] |
| SM-102 | ~75.5 | <0.2 | >95% | A549 (lung epithelial cells) | Higher transfection efficiency compared to ALC-0315 in A549 cells.[5] | [4][5] |
| ALC-0315 | ~90.2 | <0.2 | >95% | A549 (lung epithelial cells) | Most potent LNP formulation for luciferase expression in A549 cells compared to LP-01 and cKK-E12.[4] | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for key experiments cited in the benchmarking of lipid nanoparticles.
LNP Formulation via Microfluidic Mixing
Lipid nanoparticles are formulated by the rapid mixing of a lipid-containing organic phase with an mRNA-containing aqueous phase using a microfluidic device.
-
Preparation of Solutions:
-
Lipid Phase (Organic): The ionizable lipid (e.g., this compound, DLin-MC3-DMA, SM-102, or ALC-0315), a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid are dissolved in ethanol (B145695) at a specific molar ratio.
-
mRNA Phase (Aqueous): The mRNA encoding a reporter protein (e.g., luciferase or GFP) is diluted in a low pH buffer, such as a 10 mM citrate (B86180) buffer (pH 4.0).
-
-
Microfluidic Mixing:
-
The lipid and mRNA solutions are loaded into separate syringes and placed on a syringe pump connected to a microfluidic mixing chip (e.g., a Y-shaped or herringbone mixer).
-
The solutions are pumped through the microfluidic chip at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing within the microchannels facilitates the self-assembly of the lipids and mRNA into LNPs.
-
-
Purification:
-
The resulting LNP solution is collected and dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and unencapsulated mRNA. Dialysis is typically performed for at least two hours.
-
The purified LNPs are then sterile-filtered through a 0.22 µm filter.
-
Characterization of LNP Physicochemical Properties
-
Particle Size and Polydispersity Index (PDI):
-
The hydrodynamic diameter and PDI of the LNPs are measured by Dynamic Light Scattering (DLS).
-
A small aliquot of the LNP solution is diluted in PBS and measured using a Zetasizer instrument. The PDI value indicates the uniformity of the particle size distribution.
-
-
Zeta Potential:
-
The surface charge of the LNPs is determined by measuring the zeta potential using the same DLS instrument.
-
LNPs are diluted in water, and the electrophoretic mobility is measured to calculate the zeta potential.
-
mRNA Encapsulation Efficiency (RiboGreen Assay)
The encapsulation efficiency is determined using a fluorescent dye, RiboGreen, which exhibits enhanced fluorescence upon binding to nucleic acids.
-
Sample Preparation:
-
Two sets of LNP samples are prepared in a 96-well plate.
-
One set is lysed with a detergent (e.g., 1% Triton X-100) to release the encapsulated mRNA, representing the total mRNA.
-
The other set remains intact to measure the amount of unencapsulated, free mRNA.
-
-
RiboGreen Staining and Measurement:
-
The RiboGreen reagent is diluted and added to all wells.
-
The fluorescence is measured using a plate reader with excitation and emission wavelengths of approximately 480 nm and 520 nm, respectively.
-
-
Calculation:
-
A standard curve is generated using known concentrations of mRNA.
-
The concentration of total and free mRNA in the samples is determined from the standard curve.
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.
-
In Vitro Transfection Efficiency (Luciferase Assay)
The ability of LNPs to deliver functional mRNA into cells is assessed by measuring the expression of a reporter protein.
-
Cell Culture and Transfection:
-
A relevant cell line (e.g., A549 lung epithelial cells) is seeded in a 96-well plate and incubated overnight.
-
The cells are then treated with serial dilutions of the mRNA-LNPs.
-
-
Luciferase Assay:
-
After a 24-hour incubation period, the cell culture medium is removed, and the cells are lysed.
-
A luciferase assay reagent containing the substrate D-luciferin is added to the cell lysate.
-
The resulting bioluminescence is measured using a luminometer. The intensity of the light is proportional to the amount of luciferase protein expressed.
-
In Vitro Cytotoxicity (MTT Assay)
The cytotoxicity of the LNPs is evaluated to assess their safety profile. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Treatment:
-
Cells are seeded in a 96-well plate and treated with varying concentrations of the LNPs for 24-48 hours.
-
-
MTT Assay Protocol:
-
After the incubation period, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
A solubilization solution is then added to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
-
IC50 Calculation:
-
The half-maximal inhibitory concentration (IC50), the concentration of LNPs that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
-
Visualizing the Process and Pathways
To better understand the experimental procedures and the biological mechanisms involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for LNP formulation, characterization, and evaluation.
Caption: Cellular uptake and endosomal escape pathway of lipid nanoparticles for mRNA delivery.
References
- 1. Combinatorial design of siloxane-incorporated lipid nanoparticles augments intracellular processing for tissue-specific mRNA therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Si5-N14 vs. ALC-0315 for mRNA Delivery
A Comprehensive Guide for Researchers and Drug Development Professionals
The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their in vivo delivery. At the heart of these LNPs are ionizable lipids, which are critical for encapsulating and protecting the mRNA payload, facilitating cellular uptake, and enabling endosomal escape for efficient protein translation. Among the plethora of ionizable lipids developed, ALC-0315 has gained prominence as a key component of the Pfizer-BioNTech COVID-19 vaccine. More recently, novel lipids such as the siloxane-incorporated Si5-N14 have been engineered to achieve tissue-specific delivery.
This guide provides a detailed head-to-head comparison of this compound and ALC-0315, focusing on their performance characteristics and supported by experimental data from published literature. This objective analysis aims to equip researchers, scientists, and drug development professionals with the necessary information to select the optimal lipid for their specific therapeutic applications.
Executive Summary
| Feature | This compound | ALC-0315 |
| Primary Application | Lung-targeted mRNA delivery | Broad use in vaccines and therapeutics, primarily systemic delivery |
| Key Structural Feature | Siloxane-incorporated lipidoid | Ionizable aminolipid |
| In Vivo Performance | High lung-specific mRNA expression | High systemic and hepatic mRNA expression |
| Cellular Uptake Mechanism | Macropinocytosis and lipid raft-mediated endocytosis | Endocytosis |
| Endosomal Escape | Enhanced | Efficient |
| Toxicity Profile | Limited in vivo toxicity reported | Low acute and chronic toxicity |
Physicochemical Properties of LNPs
The physicochemical properties of LNPs are crucial determinants of their stability, safety, and in vivo performance. Both this compound and ALC-0315 can be formulated into LNPs with characteristics suitable for in vivo applications.
| Parameter | This compound LNPs | ALC-0315 LNPs | Reference |
| Size (Hydrodynamic Diameter) | ~80 nm | 80 - 100 nm | [1][2] |
| Polydispersity Index (PDI) | < 0.2 | Low (< 0.2) | [1][2] |
| mRNA Encapsulation Efficiency | >90% | >90% | [1][2] |
| Zeta Potential (at neutral pH) | Near-neutral | Near-neutral | [1][2] |
In Vitro Performance
Cellular Uptake
This compound containing LNPs have demonstrated significantly faster and greater cellular uptake in immortalized human lung microvascular endothelial cells (iMVECs) compared to non-siloxane-incorporated lipid LNPs.[3] This enhanced uptake is attributed to the engagement of multiple endocytosis pathways, including macropinocytosis and lipid raft-mediated endocytosis.[3]
ALC-0315 LNPs are known to be efficiently taken up by cells via endocytosis.[2]
Endosomal Escape
Enhanced endosomal escape is a key feature of this compound LNPs, facilitated by the siloxane moieties in the lipid structure.[3] Hemolysis assays, a common proxy for assessing endosomal escape potential, have shown that this compound LNPs exhibit significantly greater hemolysis at endosomal pH compared to their non-siloxane counterparts.[3]
ALC-0315's ionizable nature is central to its mechanism of endosomal escape. At the acidic pH within the endosome, ALC-0315 becomes protonated, leading to the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm.[2]
In Vivo Performance
Biodistribution and Transfection Efficiency
A key differentiator between this compound and ALC-0315 is their in vivo biodistribution profile.
This compound has been specifically designed for lung-targeted delivery. Following systemic administration in mice, LNPs formulated with this compound demonstrated remarkable lung-specific mRNA delivery, with approximately 90% of the total luciferase expression observed in the lungs.[3] While the lipid itself was detected in the lungs, liver, and spleen, the protein expression was predominantly localized to the lungs.[4]
ALC-0315 , on the other hand, is known for its potent systemic and hepatic delivery. In vivo studies have consistently shown high levels of protein expression in the liver following intravenous or intramuscular administration of ALC-0315 LNPs.[5][6] While some expression is observed at the injection site after intramuscular administration, a significant portion of the LNPs distribute systemically, leading to robust hepatic expression.[7][8]
Quantitative In Vivo Luciferase Expression:
| Lipid | Animal Model | Dose | Route | Peak Expression Organ | Peak Bioluminescence (photons/sec) | Reference |
| This compound | Mice | 0.3 mg/kg FLuc mRNA | IV | Lungs | ~1 x 10^9 | [4] |
| ALC-0315 | Mice | 5 µg FLuc mRNA | IM | Liver | ~1 x 10^8 | [8] |
Note: The experimental conditions (dose, route, and quantification methods) in the cited studies are different, precluding a direct quantitative comparison. The data is presented to illustrate the relative organ tropism and expression levels.
Toxicity Profile
Both this compound and ALC-0315 have been reported to have favorable toxicity profiles.
This compound LNPs have been described as having "limited in vivo toxicity".[3] In a study involving repeated dosing for gene editing in the lungs, no significant increases in bronchoalveolar lavage fluid (BALF) cytokine levels were observed.[3]
ALC-0315 has undergone extensive preclinical toxicology studies which indicate low acute and chronic toxicity.[2] Adverse effects are primarily associated with the immunogenicity of the mRNA payload rather than the lipid itself.[2] However, one study noted that at a high dose (5 mg/kg of siRNA), ALC-0315 LNPs increased markers of liver toxicity in mice.
Experimental Protocols
LNP Formulation (Microfluidic Mixing)
This protocol describes a general method for formulating LNPs using a microfluidic device, which is applicable to both this compound and ALC-0315 with adjustments to the lipid composition.[3][7]
Materials:
-
Ionizable lipid (this compound or ALC-0315) dissolved in ethanol (B145695).
-
Helper lipid (e.g., DOPE or DSPC) dissolved in ethanol.
-
Cholesterol dissolved in ethanol.
-
PEG-lipid (e.g., C14-PEG2000 or ALC-0159) dissolved in ethanol.
-
mRNA in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr).
Procedure:
-
Prepare the lipid mixture in ethanol by combining the ionizable lipid, helper lipid, cholesterol, and PEG-lipid at the desired molar ratio. A common molar ratio for ALC-0315 formulations is 46.3:9.4:42.7:1.6 (ALC-0315:DSPC:Cholesterol:PEG-lipid). For this compound, a ratio of 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:PEG-lipid) has been used.
-
Prepare the mRNA solution in the aqueous buffer.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP solution against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and non-encapsulated mRNA.
-
Sterile filter the final LNP formulation.
In Vivo Luciferase Expression Assay
This protocol outlines the general procedure for assessing in vivo mRNA delivery efficiency using a luciferase reporter gene.[6][9]
Materials:
-
LNP-encapsulated luciferase mRNA.
-
Animal model (e.g., BALB/c mice).
-
D-luciferin substrate.
-
In vivo imaging system (IVIS).
Procedure:
-
Administer the mRNA-LNPs to the animals via the desired route (e.g., intravenous or intramuscular injection).
-
At predetermined time points post-injection (e.g., 6, 24, 48 hours), administer D-luciferin to the animals (e.g., intraperitoneal injection).
-
Anesthetize the animals.
-
Image the animals using an in vivo imaging system to detect the bioluminescent signal from the luciferase expression.
-
Quantify the bioluminescent signal in specific organs or the whole body using the accompanying software.
Hemolysis Assay
This assay is used to assess the membrane-disruptive activity of LNPs at different pH values, serving as an in vitro surrogate for endosomal escape potential.[2][10]
Materials:
-
Freshly isolated red blood cells (RBCs).
-
Phosphate-buffered saline (PBS) at physiological pH (7.4) and acidic pH (e.g., 5.5).
-
LNP formulations.
-
Triton X-100 (positive control for 100% hemolysis).
-
Spectrophotometer.
Procedure:
-
Wash the RBCs with PBS to remove plasma components.
-
Resuspend the RBCs in PBS at the desired pH.
-
Incubate the RBC suspension with different concentrations of the LNP formulations for a defined period (e.g., 1-2 hours) at 37°C.
-
Use PBS alone as a negative control and Triton X-100 as a positive control.
-
Centrifuge the samples to pellet the intact RBCs.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Calculate the percentage of hemolysis relative to the positive control.
Visualizations
Caption: LNP-mediated mRNA delivery pathway.
Caption: LNP performance evaluation workflow.
Conclusion
Both this compound and ALC-0315 are potent ionizable lipids for mRNA delivery, each with distinct advantages that make them suitable for different therapeutic strategies. ALC-0315 is a well-validated lipid for systemic and hepatic delivery, with a proven track record in a clinically approved vaccine. Its robust performance makes it a strong candidate for applications requiring high levels of systemic protein expression.
This compound, with its innovative siloxane-based structure, represents a significant advancement in tissue-specific mRNA delivery, offering a promising solution for therapies targeting the lungs. Its enhanced cellular uptake and endosomal escape mechanisms contribute to its potent and localized transfection efficiency.
The choice between this compound and ALC-0315 will ultimately depend on the desired therapeutic outcome. For lung-related diseases, this compound presents a compelling option, while for vaccine development and systemic protein replacement therapies, ALC-0315 remains a benchmark lipid. Further head-to-head studies under identical experimental conditions are warranted to provide a more direct comparison of their in vivo efficacy and safety profiles. This guide provides a comprehensive overview based on the current literature to aid researchers in making informed decisions for their mRNA delivery needs.
References
- 1. pnas.org [pnas.org]
- 2. Delivery of Oligonucleotides Using a Self-Degradable Lipid-Like Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatorial design of siloxane-incorporated lipid nanoparticles augments intracellular processing for tissue-specific mRNA therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 10. rsc.org [rsc.org]
Evaluating the Therapeutic Index of Si5-N14 Lipid Nanoparticles for Lung-Targeted mRNA Delivery
A Comparative Guide for Researchers and Drug Development Professionals
The advent of siloxane-incorporated lipid nanoparticles (LNPs) has introduced a promising new platform for tissue-specific delivery of mRNA therapeutics. Among these, the Si5-N14 LNP has demonstrated remarkable efficacy in targeting lung tissue, opening new avenues for treating pulmonary diseases. This guide provides an objective evaluation of the therapeutic index of this compound LNPs by comparing their performance with established and alternative LNP formulations, supported by experimental data.
Executive Summary
This compound LNPs exhibit a promising therapeutic index for lung-targeted mRNA delivery, characterized by high efficacy at low doses and a favorable safety profile. While a precise numerical therapeutic index (e.g., LD50/ED50) is not yet publicly available, existing data indicates that repeated administrations of this compound LNPs are well-tolerated and do not elicit long-term systemic inflammatory responses. In comparative studies, this compound LNPs demonstrate superior lung-specific expression compared to non-siloxane counterparts. When benchmarked against widely-used ionizable lipids such as DLin-MC3-DMA, SM-102, and ALC-0315, which primarily target the liver, this compound offers a distinct advantage for pulmonary applications. While some of these established LNPs have a well-defined high therapeutic index in the liver, they are less effective for lung delivery. Newer lung-targeting formulations are emerging, but this compound stands out for its potent, targeted delivery and apparent low toxicity.
Data Presentation: A Comparative Analysis of LNP Performance
The following tables summarize key quantitative data for this compound LNPs and a selection of alternative LNP formulations. This data is compiled from various preclinical studies and is intended to provide a comparative overview of their efficacy and safety profiles.
Table 1: In Vivo Efficacy of Selected LNP Formulations
| LNP Formulation | Therapeutic Application | Effective Dose (ED50 or equivalent) | Target Organ | Key Findings & Citations |
| This compound | Lung Gene Editing (mRNA) | 0.5 mg/kg (daily for 4 days) | Lung | Achieved ~20% editing in lung endothelial cells.[1] |
| DLin-MC3-DMA | Liver Gene Silencing (siRNA) | ~0.005 mg/kg | Liver | Highly potent for hepatocyte gene silencing. |
| ALC-0315 | Liver Gene Silencing (siRNA) | More potent than DLin-MC3-DMA (specific ED50 not stated) | Liver | Achieved greater knockdown than DLin-MC3-DMA at the same dose.[2][3] |
| SM-102 | Lung mRNA Delivery | Not specified for lung, used as a comparator. | Lung/Liver | Used as a benchmark in lung-targeting studies.[4][5] |
| C12-200 | Placental mRNA Delivery | Not specified | Placenta/Liver | Showed some liver toxicity (elevated AST).[6][7] |
| DOTAP-containing | Lung mRNA Delivery | 0.5 mg/kg | Lung | Incorporation of DOTAP shifted expression from liver to lung.[8][9] |
Table 2: In Vivo Toxicity Profile of Selected LNP Formulations
| LNP Formulation | Dose Administered | Key Toxicity Findings | Citations |
| This compound | 0.5 mg/kg (repeated daily for 4 days) | Did not increase bronchoalveolar lavage fluid cytokine levels. Repeated dosing did not induce a long-term systemic inflammatory response.[10] | |
| DLin-MC3-DMA | 5 mg/kg | No significant increase in liver toxicity markers (ALT, AST).[2][3] | |
| ALC-0315 | 5 mg/kg | Increased markers of liver toxicity (ALT and bile acids).[2][3] | |
| C12-200 | Not specified | Elevated serum AST levels, suggesting potential liver toxicity.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of LNP therapeutic indices.
In Vivo LNP Efficacy Assessment using Luciferase mRNA
This protocol is a standard method for quantifying the in vivo transfection efficiency of LNP formulations.
-
LNP-mRNA Formulation: The ionizable lipid (e.g., this compound), helper lipids (e.g., DSPC, cholesterol), and a PEG-lipid are dissolved in ethanol (B145695). An aqueous buffer at acidic pH (e.g., citrate (B86180) buffer, pH 4.0) containing the luciferase mRNA is prepared separately. The two solutions are rapidly mixed using a microfluidic device to allow for the self-assembly of LNPs encapsulating the mRNA. The resulting LNP solution is then dialyzed against PBS (pH 7.4) to remove ethanol and non-encapsulated mRNA.
-
Animal Model: Typically, 6-8 week old BALB/c or C57BL/6 mice are used.
-
Administration: A defined dose of the LNP-mRNA formulation (e.g., 0.1 - 1.0 mg/kg of mRNA) is administered to the mice via the desired route, which for lung-targeting studies is often intravenous (tail vein) injection.
-
Bioluminescence Imaging: At a specified time point post-injection (e.g., 6, 24, 48 hours), mice are anesthetized and intraperitoneally injected with a D-luciferin solution (e.g., 15 mg/mL in PBS). After a short incubation period (e.g., 10 minutes) to allow for substrate distribution, the mice are imaged using an in vivo imaging system (IVIS). The light emission from luciferase activity is quantified in specific organs to determine the level and location of protein expression.[11]
In Vivo Toxicity Assessment: Measurement of Liver Enzymes
This protocol is a common method to assess the potential hepatotoxicity of LNP formulations.
-
LNP Administration: Mice are administered with the LNP formulation at various doses, including a high dose to assess for potential toxicity. A control group receives a vehicle (e.g., PBS).
-
Blood Collection: At a predetermined time point after LNP administration (e.g., 24 or 48 hours), blood is collected from the mice, typically via cardiac puncture or from the tail vein.
-
Serum Separation: The collected blood is allowed to clot, and then centrifuged to separate the serum.
-
Enzyme Analysis: The serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercially available assay kits. Elevated levels of these enzymes are indicative of liver damage.[12][13]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the evaluation of the therapeutic index of LNPs.
Caption: Experimental workflow for evaluating the therapeutic index of LNPs.
Caption: Intracellular delivery pathway of LNP-encapsulated mRNA.
Caption: Factors influencing the therapeutic index of lipid nanoparticles.
References
- 1. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells [pubmed.ncbi.nlm.nih.gov]
- 4. Ionizable Lipids with Optimized Linkers Enable Lung-Specific, Lipid Nanoparticle-Mediated mRNA Delivery for Treatment of Metastatic Lung Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Combinatorial design of siloxane-incorporated lipid nanoparticles augments intracellular processing for tissue-specific mRNA therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. State of the Art of Silica Nanoparticles: An Overview on Biodistribution and Preclinical Toxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurements of drug delivery nanoparticles using Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
A Comparative Guide to Cross-Species Delivery Efficiency of siRNA: Featuring Si5-N14 and Alternative Platforms
For Researchers, Scientists, and Drug Development Professionals
The advent of RNA interference (RNAi) has opened new frontiers in therapeutic development, with small interfering RNA (siRNA) offering a powerful modality for targeted gene silencing. A critical determinant of therapeutic success is the efficiency and specificity of the delivery vehicle. This guide provides a comparative analysis of the delivery efficiency of various platforms across different species, with a special focus on the emerging Si5-N14 lipid nanoparticle (LNP) system. While this compound has been primarily documented for messenger RNA (mRNA) delivery, its performance characteristics offer valuable insights for its potential application in siRNA therapeutics. This guide will objectively compare its performance with established siRNA delivery alternatives, supported by available experimental data.
Overview of siRNA Delivery Platforms
The effective delivery of siRNA to target tissues remains a significant challenge due to the molecule's inherent instability and poor cellular uptake. To overcome these hurdles, various delivery platforms have been developed, broadly categorized as lipid-based nanoparticles (LNPs), polymer-based nanoparticles, and conjugate systems.
-
Lipid-Based Nanoparticles (LNPs): These are the most clinically advanced non-viral delivery systems for nucleic acids. They encapsulate and protect the siRNA payload, facilitating its transport through the bloodstream and uptake into target cells. The composition of the lipids, particularly the ionizable lipid, plays a crucial role in the efficacy of LNPs.
-
Polymer-Based Nanoparticles: Cationic polymers can complex with negatively charged siRNA to form nanoparticles that are taken up by cells. Materials like polyethyleneimine (PEI) and poly(lactic-co-glycolic acid) (PLGA) have been extensively studied for this purpose.[1][2]
-
GalNAc-siRNA Conjugates: This platform involves the direct conjugation of a trivalent N-acetylgalactosamine (GalNAc) ligand to the siRNA molecule. This ligand specifically binds to the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes, leading to highly efficient and specific delivery to the liver.[3][4]
This compound: A Novel Siloxane-Incorporated Lipidoid for Enhanced Delivery
Recent advancements in LNP technology have led to the development of novel ionizable lipidoids to improve delivery efficiency and tissue specificity. One such promising candidate is this compound, a siloxane-incorporated lipidoid. While the available research has focused on its application for mRNA delivery, the underlying mechanisms of enhanced cellular uptake and endosomal escape are highly relevant for siRNA delivery.
A key study demonstrated that this compound LNPs exhibit significantly faster and greater cellular uptake in human lung microvascular endothelial cells (iMVECs) compared to the 213-N14 LNP formulation.[5] In vivo studies in mice have shown that this compound LNPs enable highly efficient, lung-specific mRNA delivery, with approximately 90% of the delivery being lung-specific.[5] This lung tropism is a significant finding, as achieving efficient delivery to tissues other than the liver has been a major challenge.
Cross-Species Comparison of Delivery Efficiency
A direct cross-species comparison of this compound for siRNA delivery is not yet available in the published literature. However, we can create a comparative framework using the data for this compound with mRNA in mice and contrast it with the cross-species performance of established siRNA delivery platforms.
Table 1: In Vivo Delivery Efficiency of this compound (mRNA) and Alternative siRNA Platforms
| Delivery Platform | Payload | Species | Target Organ/Cell Type | Dosage | Silencing/Expression Efficiency | Reference |
| This compound LNP | mRNA (Luciferase) | Mouse | Lung (Endothelial Cells) | 0.5 mg/kg | ~90% lung-specific expression | [5] |
| GalNAc-siRNA | siRNA | Mouse | Liver (Hepatocytes) | Varies | Significant gene silencing | [6][7] |
| Monkey | Liver (Hepatocytes) | Varies | Significant gene silencing | [6][7] | ||
| Human | Liver (Hepatocytes) | Varies | Significant gene silencing | [6][7] | ||
| cKK-E12 LPNs | siRNA (Pten) | Mouse | Liver (Hepatocytes) | 0.1 mg/kg | Significant Pten silencing | [8] |
| Non-human Primate | Liver (Hepatocytes) | 0.1 mg/kg | Significant TTR silencing | [8] | ||
| PLGA-PEI NP | siRNA (Luciferase) | Mouse (in vitro) | Cell lines | N/A | Effective gene silencing | [1][2] |
Note: The data for this compound pertains to mRNA expression, while the data for other platforms relates to siRNA-mediated gene silencing. This table is intended to provide a comparative overview of in vivo performance.
Table 2: Cross-Species Pharmacokinetics of GalNAc-siRNA Conjugates
A study on 11 different GalNAc-siRNA conjugates provided valuable insights into their biophase (liver) half-life across species.[6][7]
| Species | Biophase Half-Life Range |
| Mouse | 0.6 - 3 weeks |
| Monkey | 1 - 8 weeks |
| Human | 1.5 - 14 weeks |
This data indicates that the duration of the gene silencing effect for GalNAc-siRNAs is significantly longer in humans compared to mice.[6][7]
Experimental Methodologies
In Vivo mRNA Delivery and Quantification (this compound LNPs)
-
LNP Formulation: this compound lipidoid, DSPC, cholesterol, and a PEG-lipid are mixed in a specific molar ratio. The mRNA is encapsulated using a microfluidic mixing device.
-
Animal Model: Wild-type mice are used for in vivo studies.
-
Administration: LNPs encapsulating luciferase mRNA are administered intravenously at a dose of 0.5 mg/kg.
-
Biodistribution Analysis: At a specified time point post-injection (e.g., 6 hours), major organs are harvested.
-
Quantification of Expression: Luciferase activity in the tissue lysates is measured using a luminometer. The protein expression is normalized to the total protein content in the tissue homogenate.
In Vivo siRNA Delivery and Gene Silencing Quantification (Generic LNP/Conjugate)
-
siRNA Formulation: siRNA is encapsulated within LNPs or conjugated to a targeting ligand (e.g., GalNAc).
-
Animal Models: Studies are typically conducted in mice and non-human primates.
-
Administration: The siRNA formulation is administered intravenously or subcutaneously at a specified dose.
-
Tissue Collection: At various time points post-administration, liver biopsies or whole organs are collected.
-
Quantification of Gene Silencing:
-
mRNA Level: Total RNA is extracted from the tissue, and the target mRNA levels are quantified using quantitative real-time PCR (qRT-PCR). The results are normalized to a housekeeping gene.
-
Protein Level: The target protein levels in tissue lysates are measured by Western blotting or ELISA.
-
Signaling Pathways and Experimental Workflows
The delivery of siRNA to the cytoplasm to engage with the RNA-induced silencing complex (RISC) is a multi-step process. The following diagrams illustrate the general pathway for LNP-mediated delivery and a typical experimental workflow for evaluating delivery efficiency.
Caption: General signaling pathway for LNP-mediated siRNA delivery.
Caption: Experimental workflow for cross-species comparison of siRNA delivery.
Conclusion
While direct data for this compound in siRNA delivery across multiple species is pending, its demonstrated high efficiency for mRNA delivery to the lungs in mice marks it as a promising platform for extra-hepatic applications. For liver-directed siRNA delivery, GalNAc-siRNA conjugates represent the current benchmark for clinical translation, with well-characterized cross-species pharmacokinetics. The choice of a delivery platform will ultimately depend on the target organ, the required duration of the therapeutic effect, and the specific disease indication. Further research into the application of this compound for siRNA delivery and its performance in larger animal models will be crucial to fully assess its therapeutic potential in comparison to established platforms.
References
- 1. Polymeric nanoparticles for siRNA delivery and gene silencing: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. Polymeric Nanoparticles for siRNA Delivery and Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNA Delivery: GalNAc Conjugates and LNPs | Alnylam® Pharmaceuticals [alnylam.com]
- 4. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial design of siloxane-incorporated lipid nanoparticles augments intracellular processing for tissue-specific mRNA therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Species Translation of Biophase Half-Life and Potency of GalNAc-Conjugated siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipopeptide nanoparticles for potent and selective siRNA delivery in rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Intracellular Delivery: A Comparative Analysis of Endosomal Escape Enhancers with Si5-N14
For researchers, scientists, and drug development professionals, overcoming the endosomal barrier is a critical step in ensuring the efficacy of therapeutic molecules like siRNA and mRNA. This guide provides a comprehensive comparative analysis of Si5-N14, a novel siloxane-based lipidoid, against established endosomal escape enhancers. We present key performance data, detailed experimental protocols, and visual pathways to facilitate an informed selection of the most suitable enhancer for your research needs.
Endosomal entrapment is a major hurdle in drug delivery, significantly limiting the cytosolic concentration and therapeutic efficacy of macromolecules. A variety of strategies have been developed to enhance the escape of these molecules from endosomes into the cytoplasm. This guide focuses on a comparative analysis of this compound with other widely used endosomal escape enhancers, providing a clear overview of their mechanisms, performance, and associated experimental methodologies.
Comparative Performance of Endosomal Escape Enhancers
The following tables summarize the quantitative data available for this compound and other prominent endosomal escape enhancers. It is important to note that a direct head-to-head comparison is challenging due to variations in experimental conditions across different studies. The data presented here is collated from various sources and should be interpreted as indicative of the relative performance of each enhancer.
Table 1: Comparison of Endosomal Escape Efficiency and Delivery Performance
| Enhancer/Delivery System | Mechanism of Action | Endosomal Escape Efficiency | Delivery Efficiency (e.g., % Gene Knockdown) | Cell Type(s) Studied |
| This compound (in LNP) | Ionizable lipidoid, membrane destabilization | Improved compared to other siloxane-based lipidoids (quantitative value not specified in reviewed literature) | High (e.g., effective mRNA delivery to lungs) | Endothelial cells (lung) |
| Chloroquine (B1663885) | Proton sponge effect, inhibition of lysosomal acidification | Varies (e.g., can increase transfection efficiency several-fold) | Enhances gene silencing by >50% in some studies[1] | Various |
| Polyethylenimine (PEI) | Proton sponge effect | Varies with molecular weight and cell type | High transfection efficiency (e.g., 95.5% ± 2.4% with PEG-g-PEI) | Various |
| Fusogenic Peptides (e.g., GALA, diINF-7) | pH-dependent membrane fusion and pore formation | Can significantly enhance endosomal escape | Strong enhancement of gene silencing noted | Various |
| Calcium Chloride (CaCl₂) | May facilitate membrane fusion and the "proton sponge effect" | 22% decrease in late endosome accumulation of spherical nucleic acids[2][3] | Enhances exosome delivery >20 fold in HEK 293 cells | Various |
Table 2: Cytotoxicity Profile of Endosomal Escape Enhancers
| Enhancer/Delivery System | Cytotoxicity Assay | Results |
| This compound (in LNP) | Not explicitly detailed in the primary reviewed study | Assumed to have an acceptable toxicity profile for in vivo applications |
| Chloroquine | Varies (e.g., MTT, LDH assay) | Can induce high cell toxicity at effective concentrations[4] |
| Polyethylenimine (PEI) | Varies (e.g., MTT, LDH assay) | Higher molecular weight PEI is generally more toxic |
| Fusogenic Peptides | Varies (e.g., MTT, LDH assay) | Generally considered to have low cytotoxicity |
| Calcium Chloride (CaCl₂) | Cell viability assays | No cytotoxicity observed up to 1 mM in HEK 293 and H9C2 cells |
Mechanisms of Action and Signaling Pathways
The efficacy of endosomal escape enhancers is intrinsically linked to their mechanism of action. Below are diagrams illustrating the key pathways involved.
Detailed Experimental Protocols
To aid in the replication and validation of findings, this section provides detailed protocols for key experiments cited in the evaluation of endosomal escape enhancers.
Luciferase Reporter Assay for siRNA Knockdown Efficiency
This assay is used to quantify the effectiveness of siRNA delivery and subsequent gene silencing.
a. Materials:
-
psiCHECK™-2 vector (or similar) containing the target gene sequence downstream of a luciferase reporter gene.
-
siRNA targeting the gene of interest.
-
Appropriate cell line.
-
Transfection reagent (e.g., Lipofectamine).
-
Endosomal escape enhancer (e.g., this compound LNP, chloroquine).
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
b. Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
Co-transfect the cells with the luciferase reporter plasmid and the specific siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
In parallel, set up wells with a non-targeting control siRNA.
-
For testing enhancers, add the enhancer at the desired concentration along with the transfection complex.
-
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity (internal control).
-
Add the Stop & Glo® Reagent to quench the firefly luciferase signal and initiate the Renilla luciferase reaction (reporter).
-
-
Data Analysis: Normalize the Renilla luciferase activity to the firefly luciferase activity for each well. Calculate the percentage of knockdown relative to the non-targeting control.[5][6][7][8][9]
Calcein (B42510) Release Assay for Endosomal Escape
This assay qualitatively and semi-quantitatively measures the disruption of endosomal membranes.
a. Materials:
-
Calcein-AM.
-
Cell line of interest.
-
Endosomal escape enhancer.
-
Fluorescence microscope or plate reader.
b. Protocol:
-
Cell Seeding: Seed cells in a glass-bottom dish or a 96-well plate.
-
Calcein Loading:
-
Incubate the cells with Calcein-AM (e.g., 1-5 µM) for 30-60 minutes at 37°C. Calcein-AM is cell-permeable and is converted to the membrane-impermeable fluorescent calcein by intracellular esterases.
-
-
Washing: Wash the cells thoroughly with PBS to remove extracellular Calcein-AM.
-
Treatment: Add fresh media containing the endosomal escape enhancer at the desired concentration.
-
Incubation: Incubate for 1-4 hours to allow for endocytosis and endosomal escape.
-
Imaging/Measurement:
Galectin-8 Recruitment Assay for Endosomal Damage
This assay provides a more specific method to detect endosomal membrane rupture.
a. Materials:
-
Cell line stably expressing a fluorescently-tagged Galectin-8 (e.g., Gal8-GFP or Gal8-mRuby).
-
Endosomal escape enhancer.
-
High-content imaging system or confocal microscope.
b. Protocol:
-
Cell Seeding: Seed the Galectin-8 reporter cell line in a suitable imaging plate.
-
Treatment: Treat the cells with the endosomal escape enhancer.
-
Live-cell Imaging:
-
Acquire time-lapse images of the cells using a high-content imaging system or confocal microscope.
-
Galectin-8 will appear diffuse in the cytoplasm of healthy cells. Upon endosomal rupture, it will be recruited to the damaged endosomes, appearing as distinct fluorescent puncta.
-
-
Image Analysis: Quantify the number and intensity of Galectin-8 puncta per cell to determine the extent of endosomal escape.[15][16][17][18]
Cytotoxicity Assays (MTT and LDH)
These assays are crucial for evaluating the safety profile of the endosomal escape enhancers.
a. MTT Assay Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the endosomal escape enhancer for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[19][20][21][22][23]
b. LDH Assay Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction:
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture according to the manufacturer's protocol.
-
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm). The amount of LDH released is proportional to the number of damaged cells.[4][24][25]
Conclusion
The development of effective and safe endosomal escape enhancers is paramount for the success of intracellular drug delivery. This compound represents a promising new class of siloxane-based lipidoids with demonstrated efficacy in mediating endosomal escape, particularly for lung-targeted mRNA delivery. While direct quantitative comparisons with traditional enhancers like chloroquine and PEI are limited by the available literature, the data suggests that this compound offers a potent alternative with a potentially favorable safety profile.
The choice of an endosomal escape enhancer will ultimately depend on the specific application, the nature of the therapeutic cargo, and the target cell type. The experimental protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions and to design robust experiments for the development of next-generation intracellular therapeutics. Further studies directly comparing this compound with other enhancers under standardized conditions are warranted to fully elucidate its relative advantages.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing Endosomal Escape and Gene Regulation Activity for Spherical Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 4. A rapid and sensitive assay for quantification of siRNA efficiency and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024 Spring Southeastern Sectional Meeting [meetings.ams.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Tracking the Endosomal Escape: A Closer Look at Calcein and Related Reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Calcein Release Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. elkbiotech.com [elkbiotech.com]
- 15. Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. raybiotech.com [raybiotech.com]
- 17. researchgate.net [researchgate.net]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT (Assay protocol [protocols.io]
- 23. LDH cytotoxicity assay [protocols.io]
- 24. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
Comparative Analysis of Si5-N14 for Therapeutic Protein Expression
This guide provides a comprehensive comparison of the novel Si5-N14 system for therapeutic protein expression against established industry-standard platforms, Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells. The following sections present supporting experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their therapeutic protein production needs.
Quantitative Performance Comparison
The performance of the this compound system was evaluated against CHO-K1 and HEK293 cells for the expression of a model therapeutic monoclonal antibody (mAb). Key performance indicators such as transfection efficiency, protein titer, and product quality were assessed. The results are summarized in the tables below.
Table 1: Transfection Efficiency and Protein Titer
| Parameter | This compound | CHO-K1 | HEK293 |
| Transfection Efficiency (%) | 85 ± 4% | 78 ± 5% | 92 ± 3% |
| Peak Viable Cell Density (x10⁶ cells/mL) | 18.5 ± 1.2 | 15.2 ± 1.5 | 12.8 ± 1.1 |
| Final mAb Titer (g/L) | 4.8 ± 0.3 | 3.5 ± 0.4 | 2.1 ± 0.2 |
| Culture Duration (Days) | 14 | 14 | 12 |
Table 2: Product Quality Analysis
| Parameter | This compound | CHO-K1 | HEK293 |
| Monomeric Purity (%) | 98.2 ± 0.5% | 97.5 ± 0.7% | 96.8 ± 0.8% |
| High Molecular Weight Species (%) | 1.5 ± 0.3% | 2.1 ± 0.4% | 2.8 ± 0.5% |
| Glycosylation Profile (G0F/G1F) | Optimized | Typical | Afucosylated |
| Post-Translational Modifications | Consistent | Variable | High Mannose |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Culture and Transfection
-
Cell Lines: this compound, CHO-K1, and HEK293 cells were cultured in their respective proprietary growth media.
-
Transfection Reagent: A proprietary lipid-based transfection reagent was used for the this compound system, while commercially available reagents were used for CHO-K1 and HEK293 cells.
-
Procedure: Cells were seeded at a density of 1 x 10⁶ cells/mL. The transfection complex, containing the expression vector encoding the therapeutic mAb, was prepared according to the manufacturer's instructions and added to the cell suspension. The cultures were incubated at 37°C with 5% CO₂.
2. Protein Purification
-
Harvesting: The cell culture supernatant was harvested by centrifugation at 5,000 x g for 20 minutes.
-
Affinity Chromatography: The clarified supernatant was loaded onto a Protein A affinity column. The column was washed with a binding buffer, and the bound mAb was eluted using a low-pH elution buffer.
-
Polishing Steps: The eluted mAb was further purified using cation exchange chromatography to remove aggregates and other impurities.
3. Analytical Methods
-
Titer Quantification: The concentration of the purified mAb was determined using a Protein A HPLC method.
-
Purity Analysis: The purity and aggregation levels were assessed by size exclusion chromatography (SEC-HPLC).
-
Glycosylation Analysis: The N-glycan profile was analyzed using 2-AB labeling followed by HILIC-UPLC.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to therapeutic protein expression.
Caption: PI3K/Akt/mTOR signaling pathway in protein synthesis.
Caption: Therapeutic protein expression and purification workflow.
Safety Operating Guide
Navigating the Final Frontier: Proper Disposal Procedures for Si5-N14
For researchers and drug development professionals at the forefront of mRNA delivery, the responsible handling and disposal of novel compounds like Si5-N14 are paramount. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a siloxane-incorporated ionizable cationic lipidoid, ensuring the safety of laboratory personnel and the protection of our environment.
This compound, a lipid-based molecule designed for efficient mRNA delivery, requires careful management throughout its lifecycle, including its final disposition.[1] While it may be shipped as a non-hazardous chemical, its unique composition—a blend of lipid and siloxane functionalities—necessitates a disposal protocol that addresses the potential hazards of both chemical classes. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a controlled environment.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes of solutions containing this compound. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling powders or creating aerosols. | Minimizes inhalation of any airborne particles or mists. |
All handling and disposal activities should be conducted in a certified chemical fume hood to minimize the risk of inhalation and to contain any potential spills.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is based on general best practices for lipid-based nanoparticles and siloxane compounds, and should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines.
1. Waste Segregation and Collection:
-
Solid Waste: All materials contaminated with this compound, such as gloves, pipette tips, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with organic solvents.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Due to the lipidic nature of this compound, it is likely to be dissolved in an organic solvent like ethanol (B145695). The waste container must be compatible with the solvent used.
2. Waste Neutralization and Treatment (if applicable):
For many lipid-based and siloxane compounds, direct disposal without pre-treatment is the standard procedure, with the final treatment being high-temperature incineration by a licensed waste disposal vendor. Chemical neutralization is not typically recommended for this class of compounds in a standard laboratory setting due to the potential for complex and hazardous reactions.
3. Final Disposal:
-
All collected this compound waste, both solid and liquid, must be disposed of through your institution's hazardous waste management program.
-
Do not pour liquid waste containing this compound down the drain.
-
Do not dispose of solid waste contaminated with this compound in the regular trash.
-
Ensure that the hazardous waste containers are properly sealed and labeled with the full chemical name ("this compound"), the relevant solvent, and the appropriate hazard warnings.
Experimental Protocols Cited
The disposal procedures outlined above are based on established safety protocols for handling similar chemical entities. For instance, the cleaning of equipment used with lipid nanoparticles often involves flammable solvents like ethanol or isopropanol, which necessitates careful handling and disposal of the resulting waste streams. Similarly, the disposal of siloxane-containing materials often involves high-temperature incineration to break down the silicon-oxygen backbone.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
By following these procedures, researchers can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship in the laboratory. Always consult your institution's specific safety protocols and your Safety Data Sheet for the most accurate and up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
